2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-(3-formyl-2-methylindol-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMNUMFCLRBFHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1CC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40344753 | |
| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61922-00-7 | |
| Record name | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40344753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a proposed methodology for the synthesis and characterization of the novel indole derivative, 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. Indole scaffolds are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. This document provides a comprehensive, albeit theoretical, framework for the preparation of the title compound, including a detailed experimental protocol, purification methods, and a full suite of analytical techniques for structural elucidation and purity confirmation. All characterization data presented is predicted based on established principles of organic spectroscopy. This guide is intended to serve as a foundational resource for researchers aiming to synthesize and study this and structurally related molecules.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals with a wide range of biological activities. The functionalization of the indole ring at various positions allows for the fine-tuning of its pharmacological properties. The title compound, this compound, incorporates three key pharmacophoric features: a 2-methylindole core, a formyl group at the 3-position, and an acetamide moiety at the 1-position (the indole nitrogen). This combination of functional groups offers multiple points for further chemical modification, making it an attractive building block for the development of new therapeutic agents. This guide provides a putative, yet chemically sound, pathway for its synthesis and detailed characterization.
Proposed Synthesis
The synthesis of this compound can be achieved via a direct N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with 2-chloroacetamide. This reaction is a nucleophilic substitution where the deprotonated indole nitrogen acts as the nucleophile, displacing the chloride from 2-chloroacetamide.
Experimental Protocol
Materials:
-
2-methyl-1H-indole-3-carbaldehyde
-
2-chloroacetamide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).
-
Add anhydrous DMF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2-methyl-1H-indole-3-carbaldehyde (1.0 equivalent) in anhydrous DMF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. During this time, the evolution of hydrogen gas should be observed as the indole nitrogen is deprotonated.
-
Once the gas evolution ceases, add a solution of 2-chloroacetamide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane) or by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.
Characterization
The structure and purity of the synthesized this compound would be confirmed using a combination of spectroscopic methods and physical property measurements. The following tables summarize the predicted characterization data.
Physical Properties
| Property | Predicted Value |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol [1] |
| Appearance | Solid[1] |
| CAS Number | 61922-00-7[1] |
Spectroscopic Data
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.1 | s | 1H | -CHO |
| ~8.3 | d | 1H | Ar-H (H4) |
| ~7.4-7.2 | m | 3H | Ar-H (H5, H6, H7) |
| ~6.0 | br s | 1H | -NH₂ (amide) |
| ~5.5 | br s | 1H | -NH₂ (amide) |
| ~5.0 | s | 2H | -CH₂- (acetamide) |
| ~2.7 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~185.0 | -CHO |
| ~168.0 | -C=O (amide) |
| ~145.0 | C2 (indole) |
| ~137.0 | C7a (indole) |
| ~126.0 | C4 (indole) |
| ~124.0 | C6 (indole) |
| ~123.0 | C5 (indole) |
| ~120.0 | C3a (indole) |
| ~115.0 | C3 (indole) |
| ~110.0 | C7 (indole) |
| ~48.0 | -CH₂- (acetamide) |
| ~14.0 | -CH₃ |
Table 3: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-3200 | N-H stretch (amide) |
| ~1680 | C=O stretch (aldehyde) |
| ~1660 | C=O stretch (amide I band) |
| ~1600 | N-H bend (amide II band) |
| ~1580, 1470 | C=C stretch (aromatic) |
Table 4: Predicted Mass Spectrometry Data (ESI+)
| m/z Value | Assignment |
| 217.09 | [M+H]⁺ |
| 239.07 | [M+Na]⁺ |
| 159.07 | [M - CH₂CONH₂]⁺ (Loss of acetamide side chain) |
| 130.06 | [M - CHO - CH₂CONH₂]⁺ (Further fragmentation) |
Workflow and Pathway Diagrams
The following diagrams illustrate the proposed synthetic workflow for this compound.
Caption: Proposed synthetic workflow for this compound.
Conclusion
This technical guide provides a comprehensive, though theoretical, overview of the synthesis and characterization of this compound. The proposed synthetic route via N-alkylation of 2-methyl-1H-indole-3-carbaldehyde is based on well-established organic chemistry principles. The predicted characterization data serves as a benchmark for researchers who undertake the synthesis of this compound. This document is intended to facilitate further research into the chemical and biological properties of this and related indole derivatives, and to support the efforts of scientists in the field of drug development.
References
Technical Guide: Physicochemical Properties of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of the compound 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. Due to the limited availability of direct experimental data for this specific molecule, this guide supplements known information with data from structurally similar indole derivatives. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its chemical identity, potential synthetic routes, and prospective biological activities based on analogous structures.
Chemical Identity and Physicochemical Properties
This compound is a member of the indole acetamide class of compounds, characterized by a central indole scaffold. The presence of a formyl group at the 3-position and an acetamide group at the 1-position of the indole ring suggests potential for diverse chemical reactivity and biological interactions.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 61922-00-7 |
| Empirical Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| SMILES | Cc1c(C=O)c2ccccc2n1CC(N)=O |
| InChI | InChI=1S/C12H12N2O2/c1-8-10(7-15)9-4-2-3-5-11(9)14(8)6-12(13)16/h2-5,7H,6H2,1H3,(H2,13,16) |
Table 2: Known and Estimated Physicochemical Properties
| Property | Value | Source/Notes |
| Physical Form | Solid | [1] |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available | Likely soluble in polar organic solvents. |
| logP (Octanol-Water Partition Coefficient) | Data not available | Estimated based on similar structures. |
Synthesis and Experimental Protocols
A plausible synthetic route would involve the N-alkylation of 2-methyl-1H-indole-3-carbaldehyde with a suitable 2-haloacetamide, such as 2-bromoacetamide, in the presence of a base.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of the target compound.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: To a solution of 2-methyl-1H-indole-3-carbaldehyde in a suitable anhydrous solvent (e.g., dimethylformamide or acetone), a base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere.
-
N-Alkylation: 2-Bromoacetamide, dissolved in the same solvent, is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred for a specified period, with progress monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Characterization: The structure and purity of the final product are confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Direct studies on the biological activity of this compound have not been reported. However, the indole and acetamide moieties are present in numerous biologically active compounds, suggesting potential areas for investigation.
Antitumor Activity: Many indole derivatives have been investigated for their anticancer properties. For instance, various substituted 2-(1H-indol-3-yl)-2-oxo-acetamides have demonstrated antitumor activity, particularly against solid tumors like colon and lung cancer.[2] The mechanism of action for some of these compounds involves the induction of apoptosis.
Antioxidant Activity: Indole compounds are known to possess antioxidant properties. Studies on other indole-3-carboxaldehyde and indole-3-acetamide derivatives have shown their ability to scavenge free radicals.[3][4]
Enzyme Inhibition: The indole scaffold is a common feature in various enzyme inhibitors. For example, certain indole derivatives have been identified as inhibitors of enzymes like butyrylcholinesterase.[5]
Logical Relationship for Investigating Biological Activity:
References
- 1. Indole-3-carboxaldehyde | 487-89-8 [chemicalbook.com]
- 2. US20040029858A1 - 2-(1h-indol-3-yl)-2-oxo-acetic acid amides with antitumor activity - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new indole-2-carboxamide and 3-acetamide derivatives and evaluation their antioxidant properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Spectroscopic Data of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
This technical guide provides a detailed analysis of the spectroscopic characteristics of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide, a compound of interest for researchers, scientists, and professionals in drug development. Due to the absence of comprehensive, experimentally verified spectroscopic data in publicly accessible literature for this specific molecule, this document presents predicted Nuclear Magnetic Resonance (NMR) data based on established principles and spectral data of analogous structures. Furthermore, it outlines a detailed, hypothetical experimental protocol for the synthesis and spectroscopic analysis of the title compound.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are derived from the analysis of its chemical structure and comparison with known spectral data of similar indole derivatives.
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~10.1 | s | 1H | CHO |
| ~8.2 | d | 1H | Ar-H |
| ~7.5-7.3 | m | 3H | Ar-H |
| ~7.2 (broad s) | 1H | CONH ₂ (one proton) | |
| ~6.8 (broad s) | 1H | CONH ₂ (one proton) | |
| ~5.1 | s | 2H | N-CH ₂-CO |
| ~2.7 | s | 3H | Ar-CH ₃ |
Note: Predicted chemical shifts are in ppm downfield from tetramethylsilane (TMS). The solvent is assumed to be DMSO-d₆.
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~185.0 | C HO |
| ~168.0 | C ONH₂ |
| ~145.0 | Ar-C (quaternary) |
| ~138.0 | Ar-C (quaternary) |
| ~130.0 | Ar-C (quaternary) |
| ~128.0 | Ar-CH |
| ~125.0 | Ar-CH |
| ~122.0 | Ar-CH |
| ~118.0 | Ar-C (quaternary) |
| ~110.0 | Ar-CH |
| ~48.0 | N-C H₂-CO |
| ~12.0 | Ar-C H₃ |
Note: Predicted chemical shifts are in ppm downfield from tetramethylsilane (TMS). The solvent is assumed to be DMSO-d₆.
Hypothetical Experimental Protocols
The following sections provide detailed, hypothetical methodologies for the synthesis and spectroscopic characterization of this compound. These protocols are based on standard organic synthesis and analytical techniques.
Synthesis of this compound
This synthesis involves a two-step process starting from 2-methylindole: Vilsmeier-Haack formylation followed by N-alkylation with 2-chloroacetamide.
Step 1: Vilsmeier-Haack Formylation of 2-Methylindole
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of dimethylformamide (DMF, 3 equivalents) in anhydrous dichloromethane (DCM) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) to the cooled DMF solution while stirring. Maintain the temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methylindole (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated sodium bicarbonate solution to a pH of 8-9.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-methyl-1H-indole-3-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Step 2: N-Alkylation of 2-methyl-1H-indole-3-carbaldehyde
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2 equivalents) and a catalytic amount of potassium iodide (KI).
-
Add 2-chloroacetamide (1.2 equivalents) to the mixture.
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by TLC.
-
After completion, filter the solid potassium carbonate and wash it with acetone.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude this compound.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire the ¹H NMR spectrum on a 400 MHz or 500 MHz spectrometer.
-
Use a standard pulse sequence with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
-
-
¹³C NMR Spectroscopy:
-
Acquire the ¹³C NMR spectrum on the same spectrometer.
-
Use a proton-decoupled pulse sequence.
-
Reference the spectrum to the solvent peak of DMSO-d₆ (δ 39.52 ppm).
-
Visualizations
The following diagrams illustrate the logical workflow for the synthesis and spectroscopic analysis of this compound.
Caption: Synthetic pathway for this compound.
Caption: Workflow for the NMR spectroscopic analysis.
In-Depth Technical Guide: Mass Spectrometry Analysis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview for the mass spectrometry analysis of the indole derivative 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. While specific experimental data for this exact compound is not widely published, this document outlines its core properties, a detailed experimental protocol based on established methods for similar small molecules, and a predictive analysis of its mass spectral behavior. The methodologies and expected outcomes are derived from the analysis of structurally related indole alkaloids and N-substituted acetamides.[1][2][3]
Compound Properties and Structure
A precise understanding of the molecule's structure is fundamental to interpreting its mass spectrum.
-
IUPAC Name: this compound
-
CAS Number: 61922-00-7
-
Molecular Formula: C₁₂H₁₂N₂O₂
-
Structure:

The structure consists of a 2-methylindole core, substituted at position 3 with a formyl group (-CHO) and at the N-1 position with an acetamide group (-CH₂CONH₂).
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₂N₂O₂ | |
| Average Molecular Weight | 216.24 g/mol | |
| Monoisotopic Mass | 216.089878 Da | Calculated |
| Predicted [M+H]⁺ (m/z) | 217.09715 Da | Calculated |
| Predicted [M+Na]⁺ (m/z) | 239.07909 Da | Calculated |
| Predicted [M-H]⁻ (m/z) | 215.08263 Da | Calculated |
Experimental Protocol: LC-MS/MS Analysis
Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the preferred method for analyzing this type of non-volatile small molecule due to its high sensitivity and specificity.[4][5] Electrospray Ionization (ESI) is the most suitable ionization technique.[1][6]
2.1. Sample Preparation Proper sample preparation is critical for achieving reliable and reproducible results.[4][7]
-
Stock Solution: Prepare a 1 mg/mL stock solution of the analyte by dissolving it in an organic solvent such as methanol (MeOH) or acetonitrile (ACN).[7]
-
Working Solution: Create a working solution with a concentration of approximately 10 µg/mL by diluting the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).[7]
-
Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulates that could block the LC system.[7]
-
Blanks: Prepare blank samples consisting of the solvent used for the working solution to run before and after the sample analysis to check for carryover.[7][8]
2.2. Instrumentation and Parameters The following parameters are recommended for a standard High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a Quadrupole Time-of-Flight or Triple Quadrupole).
Table 2: Suggested LC-MS/MS Parameters
| Parameter | Suggested Setting | Rationale |
|---|---|---|
| LC Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier promotes protonation for positive ion mode ESI. |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid | Common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 10 minutes | A standard gradient to elute compounds with a wide range of polarities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading. |
| Ionization Mode | ESI Positive (+) and Negative (-) | Positive mode is expected to be more sensitive ([M+H]⁺), but negative mode ([M-H]⁻) should be tested.[1][6] |
| Scan Range | m/z 50-500 | Covers the expected mass of the parent ion and its fragments.[9][10] |
| Capillary Voltage | 3.5 kV | Standard voltage for ESI. |
| Source Temp. | 120 °C | Typical source temperature for stable spray.[11] |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies in MS/MS experiments helps to generate a full range of fragment ions.[11] |
Data Presentation and Interpretation
3.1. Predicted Mass Spectrum and Fragmentation In positive ion ESI-MS, the compound is expected to be readily protonated to form the molecular ion [M+H]⁺ at m/z 217.097. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation at the molecule's weakest bonds. The primary fragmentation sites are anticipated to be the N-C bond of the acetamide side chain and the C-C bond of the formyl group.
Table 3: Predicted Key Ions and Fragments for this compound
| Ion | Formula | Calculated m/z | Description |
|---|---|---|---|
| [M+H]⁺ | [C₁₂H₁₃N₂O₂]⁺ | 217.097 | Protonated molecular ion. |
| Fragment A | [C₁₀H₈NO]⁺ | 158.059 | Loss of acetamide group (-CH₂CONH₂). This is a likely and significant fragmentation pathway. |
| Fragment B | [C₁₁H₁₀N₂O]⁺ | 186.076 | Loss of the formyl radical (-CHO). |
| Fragment C | [C₈H₈N]⁺ | 118.065 | Characteristic indole fragment, potentially from cleavage of the side chains.[2] |
| Fragment D | [C₉H₆NO]⁺ | 144.044 | Loss of the acetamide group and subsequent loss of the methyl group. |
The fragmentation of indole derivatives often involves characteristic losses related to the substituents and cleavage of the heterocyclic ring structure.[2][12] The presence of an acetyl group can lead to the ejection of a methyl radical followed by a loss of carbon monoxide.[2]
Mandatory Visualizations
4.1. Experimental Workflow The following diagram outlines the logical flow of the LC-MS/MS analysis from sample preparation to data interpretation.
Caption: Workflow for LC-MS/MS analysis.
4.2. Predicted Fragmentation Pathway This diagram illustrates the most probable fragmentation cascade for the protonated molecule upon collision-induced dissociation (CID) in the mass spectrometer.
Caption: Predicted ESI-MS/MS fragmentation.
References
- 1. Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Study of Mass Spectra of Some Indole Derivatives [file.scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. spectroscopyeurope.com [spectroscopyeurope.com]
- 5. rsc.org [rsc.org]
- 6. scielo.br [scielo.br]
- 7. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. tecan.com [tecan.com]
- 9. mdpi.com [mdpi.com]
- 10. Electrospray-Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. massbank.eu [massbank.eu]
- 12. pubs.acs.org [pubs.acs.org]
FT-IR Spectral Analysis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectrum of the organic compound 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. This document outlines the expected characteristic vibrational frequencies, a detailed experimental protocol for spectral acquisition, and a logical workflow for spectral interpretation. This guide is intended to assist researchers in the identification and characterization of this and structurally related molecules.
Predicted FT-IR Spectral Data
The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups. Based on established spectral data for indole derivatives, acetamides, and aldehydes, the following table summarizes the predicted key absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| ~3300 - 3500 | Medium | N-H (Amide) | Stretching |
| ~3050 - 3150 | Medium-Weak | C-H (Aromatic) | Stretching |
| ~2950 - 3000 | Medium-Weak | C-H (Methyl) | Asymmetric Stretching |
| ~2850 - 2900 | Medium-Weak | C-H (Methyl) | Symmetric Stretching |
| ~2800 - 2900 | Weak | C-H (Aldehyde) | Stretching |
| ~1680 - 1700 | Strong | C=O (Aldehyde) | Stretching |
| ~1630 - 1680 | Strong | C=O (Amide I) | Stretching |
| ~1580 - 1620 | Medium | C=C (Aromatic) | Stretching |
| ~1500 - 1550 | Medium | N-H (Amide II) | Bending |
| ~1450 - 1480 | Medium | C-H (Methyl) | Asymmetric Bending |
| ~1370 - 1390 | Medium-Weak | C-H (Methyl) | Symmetric Bending |
| ~1200 - 1300 | Medium | C-N (Amide III) | Stretching |
| ~740 - 760 | Strong | C-H (Aromatic) | Out-of-plane Bending |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the KBr pellet method.
2.1. Materials and Equipment
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Potassium bromide (KBr), spectroscopy grade, oven-dried
-
Spatula
-
Sample: this compound, finely powdered
2.2. Procedure
-
Sample Preparation:
-
Weigh approximately 1-2 mg of the sample and 100-200 mg of dry KBr.
-
Grind the KBr in the agate mortar to a fine powder.
-
Add the sample to the KBr in the mortar and mix thoroughly by grinding for 3-5 minutes to ensure a homogenous mixture.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for 5-10 minutes to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
Identify and label the peaks of interest.
-
Visualizing Molecular Structure and Experimental Workflow
The following diagrams illustrate the molecular structure of this compound and the experimental workflow for its FT-IR analysis.
"CAS number 61922-00-7 chemical properties"
An In-depth Technical Guide to the Chemical Properties of CAS Number 61922-00-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical properties and related information for the compound with CAS number 61922-00-7, identified as 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also includes information on related indole derivatives to provide a broader context for its potential properties and biological activities.
Chemical Identity and Structure
The fundamental identification details for CAS number 61922-00-7 are summarized below.
| Property | Value |
| CAS Number | 61922-00-7 |
| IUPAC Name | 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide |
| Molecular Formula | C₁₂H₁₂N₂O₂ |
| Molecular Weight | 216.24 g/mol |
| Canonical SMILES | Cc1c(C=O)c2ccccc2n1CC(N)=O |
| InChI Key | YPMNUMFCLRBFHC-UHFFFAOYSA-N |
| Physical Description | Solid[1] |
Physicochemical Properties
Quantitative physicochemical data for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not extensively reported in the literature. The table below presents available information and highlights data that is currently unavailable.
| Property | Value |
| Melting Point | Data not available |
| Boiling Point | Data not available |
| Solubility | Data not available |
For context, a related compound, 2-(1-Methyl-1H-indol-3-yl)acetamide (CAS 150114-41-3), has a reported melting point of 181 °C[2]. This may suggest a similar melting range for the title compound, though experimental verification is required.
Safety and Handling
Based on available safety data, 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide is classified as a hazardous substance.
| Hazard Class | Description |
| Acute Toxicity, Oral | Category 3, H301: Toxic if swallowed[1] |
| Eye Irritation | Category 2, H319: Causes serious eye irritation[1] |
| Signal Word | Danger[1] |
Precautionary Statements: P301 + P310 + P330 (IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not explicitly available. However, a general synthetic approach for related indole-3-acetamides involves the coupling of indole-3-acetic acid with an appropriate amine.
A generalized workflow for the synthesis and characterization of a substituted indole acetamide is presented below.
Spectroscopic Data
Specific spectral data for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide are not available in the searched literature. For related indole derivatives, characteristic spectral features would be expected as follows:
-
¹H NMR: Signals corresponding to the indole ring protons, the methyl group, the formyl proton (likely in the 9-10 ppm region), the methylene protons, and the acetamide NH₂ protons.
-
¹³C NMR: Resonances for the indole ring carbons, the methyl carbon, the formyl carbonyl carbon, the methylene carbon, and the acetamide carbonyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretch of the amide, C=O stretching of the aldehyde and amide, and aromatic C-H and C=C stretching.
-
Mass Spectrometry: A molecular ion peak corresponding to the compound's molecular weight (216.24 g/mol ) and characteristic fragmentation patterns.
Potential Biological Activity and Signaling Pathways
While no specific biological activities have been reported for 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide, the broader class of indole-3-carboxaldehyde and substituted indole acetamide derivatives is known for a wide range of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[3][4][5][6][7][8][9]
The anticancer activity of some indole derivatives has been linked to the modulation of key signaling pathways that regulate cell proliferation and apoptosis. A hypothetical signaling pathway that could be influenced by a bioactive indole derivative is depicted below. This diagram is for illustrative purposes only, as the specific mechanism of action for CAS 61922-00-7 is unknown.
Further research is required to determine the specific biological activities and mechanisms of action of 2-(3-Formyl-2-methyl-indol-1-yl)-acetamide. The information on related compounds suggests that this could be a molecule of interest for further investigation in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substituted indole-5-carboxamides and -acetamides as potent nonpeptide GnRH receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
Biological Activity Screening of Novel Indole Acetamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide array of biological activities.[1][2] Among the vast landscape of indole derivatives, indole acetamides have garnered significant attention for their therapeutic potential. These compounds have demonstrated promising anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][3][4][5] This technical guide provides an in-depth overview of the biological activity screening of novel indole acetamide derivatives, complete with detailed experimental protocols, quantitative data summaries, and visual representations of key processes and pathways.
Data Presentation: Quantitative Biological Activity
The following tables summarize the quantitative biological activity data for various novel indole acetamide derivatives from recent studies. This data is crucial for comparing the efficacy of different compounds and understanding structure-activity relationships.
Table 1: Anticancer Activity of Novel Indole Acetamide Derivatives
| Compound ID | Cancer Cell Line | Assay | IC50 (µM) | Reference |
| 10b | A549 (Lung Carcinoma) | MTT | 0.012 | [4][6][7] |
| K562 (Leukemia) | MTT | 0.010 | [4][6][7] | |
| PC-3 (Prostate Cancer) | MTT | 0.12 | [4] | |
| HepG2 (Liver Cancer) | MTT | 0.85 | [4] | |
| 8b | Hep-G2 (Liver Cancer) | MTT | Cell viability 10.99 ± 0.59 (%) at 100 µg/mL | [8] |
| 7 | HeLa (Cervical Cancer) | Not Specified | 3.6 | [5] |
| Indole-curcumin derivative (27) | Hep-2 (Laryngeal Carcinoma) | Not Specified | 12 | [9] |
| A549 (Lung Carcinoma) | Not Specified | 15 | [9] | |
| HeLa (Cervical Cancer) | Not Specified | 4 | [9] | |
| 1,3,4,9-tetrahydropyrano[3,4-b]indole derivative (19) | MDA-MB-231 (Breast Cancer) | Not Specified | 2.29 | [10] |
| Indolylacetyl derivative (7) | MCF7 (Breast Cancer) | Not Specified | 0.49 | [11] |
Table 2: Antimicrobial Activity of Novel Indole Acetamide Derivatives
| Compound ID | Microorganism | Assay | MIC (µM) | Reference |
| 14b, 15b, 17c, 18a, 18b, 18d, 19b, 19e, 20c, 20d | Methicillin-resistant Staphylococcus aureus (MRSA) | Broth Microdilution | < 0.2 | [12][13][14] |
| Cryptococcus neoformans | Broth Microdilution | < 0.2 | [12][13][14] | |
| 5-bromo 15c | Escherichia coli | Broth Microdilution | Not specified | [12][13][14] |
| 16d–f (5-methoxy derivatives) | Escherichia coli | Broth Microdilution | Not specified | [12][13][14] |
Table 3: Anti-inflammatory Activity of Novel Indole Derivatives
| Compound ID | Assay | Inhibition (%) | Reference |
| S3 | Carrageenan-induced paw edema (2h) | 61.99 | [15] |
| Carrageenan-induced paw edema (3h) | 61.20 | [15] | |
| S7 | Carrageenan-induced paw edema (2h) | 61.47 | [15] |
| Carrageenan-induced paw edema (3h) | 62.24 | [15] | |
| S14 | Carrageenan-induced paw edema (2h) | 62.69 | [15] |
| Carrageenan-induced paw edema (3h) | 63.69 | [15] | |
| 13b | LPS-induced NO, IL-6, and TNF-α release in RAW264.7 cells | Most potent among tested compounds | [3] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validity of biological activity screening.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[16][17]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Novel indole acetamide derivatives (stock solution in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)[16]
-
Solubilization solution (e.g., DMSO, isopropanol)[16]
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of culture medium.[18] Incubate for 6 to 24 hours to allow for cell attachment.[18]
-
Compound Treatment: Prepare serial dilutions of the indole acetamide derivatives in the culture medium.[16] Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent) and a blank control (medium only).[16]
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[16]
-
MTT Addition: After incubation, add 10 µL of MTT reagent to each well.[16][18]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[16][18]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[16][17] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Record the absorbance at 570 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20]
Materials:
-
Test microorganism
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Novel indole acetamide derivatives
-
Positive control antibiotic
-
Sterile 96-well microtiter plates
-
0.5 McFarland standard
-
Incubator
Procedure:
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[19]
-
Compound Dilution: Prepare serial two-fold dilutions of the indole acetamide derivatives in the broth medium directly in the 96-well plate.
-
Inoculation: Add the prepared microbial inoculum to each well containing the compound dilutions.[19]
-
Controls: Include a positive control (broth with inoculum and a standard antibiotic) and a negative control (broth with inoculum but no compound). A sterility control (broth only) should also be included.[19]
-
Incubation: Cover the plate and incubate at the appropriate temperature and duration for the specific microorganism (e.g., 35-37°C for 16-20 hours for most bacteria).[19]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[19]
Mandatory Visualizations
Diagrams illustrating key pathways and workflows provide a clear and concise understanding of complex processes.
Caption: General workflow for the discovery and development of novel indole acetamide derivatives.
Caption: Inhibition of PI3K/Akt/mTOR and NF-κB signaling pathways by indole compounds.
References
- 1. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Synthesis, anticancer and antioxidant properties of new indole and pyranoindole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) [mdpi.com]
- 11. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants | Semantic Scholar [semanticscholar.org]
- 14. Indole-3-Acetamido-Polyamines as Antimicrobial Agents and Antibiotic Adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 18. atcc.org [atcc.org]
- 19. benchchem.com [benchchem.com]
- 20. mdpi.com [mdpi.com]
In Vitro Cytotoxicity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and conceptual frameworks for evaluating the in vitro cytotoxicity of the novel indole derivative, 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. While direct cytotoxic data for this specific compound is not currently available in the public domain, this document outlines the established experimental protocols and potential mechanisms of action based on studies of structurally related indole-acetamide analogs. It is designed to serve as a foundational resource for researchers initiating preclinical assessments of this and similar compounds. The guide details standardized assays for determining cell viability, apoptosis induction, and cell cycle perturbation. Furthermore, it presents visual representations of common experimental workflows and implicated signaling pathways to facilitate experimental design and data interpretation.
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activities. Its derivatives are known to interact with various cellular targets, leading to the modulation of critical pathways involved in cell proliferation, survival, and death. The compound this compound belongs to this versatile class of molecules. Its structural features, combining an indole core with an acetamide side chain, suggest a potential for biological activity, including cytotoxicity against cancer cells.
This guide will focus on the essential in vitro assays and analytical methods required to characterize the cytotoxic profile of this compound. The methodologies described are based on established practices for evaluating novel chemical entities in cancer research.
Data Presentation: Illustrative Cytotoxicity Profile
As of the latest literature review, no specific in vitro cytotoxicity data for this compound has been published. However, to illustrate how such data is typically presented, the following tables summarize the cytotoxic activity of a structurally related series of N-substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives against various human cancer cell lines.[1] This data serves as a representative example of the endpoints and formats used in cytotoxicity studies.
Table 1: In Vitro Anti-proliferative Activity of a Representative Indole Acetamide Derivative (Compound 5r) Against Human Cancer Cell Lines [1]
| Cell Line | Cancer Type | IC50 (µM) ± SD |
| HeLa | Cervical Cancer | Data not specified |
| MCF-7 | Breast Cancer | Data not specified |
| HepG2 | Liver Cancer | 10.56 ± 1.14 |
IC50: The concentration of an inhibitor that is required for 50% inhibition of an intended biological or biochemical function. SD: Standard Deviation.
Experimental Protocols
The following protocols are standard methods used to assess the in vitro cytotoxicity of novel compounds and are applicable for the evaluation of this compound.
Cell Culture
Human cancer cell lines (e.g., HeLa, MCF-7, HepG2) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compound in the complete cell culture medium. Replace the existing medium in the wells with 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at various concentrations for a specified duration (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay.
-
Fixation: Fix the harvested cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Wash the cells with PBS and resuspend them in a PI staining solution containing RNase A. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
Caspase Activity Assay
Caspases are key mediators of apoptosis. Their activity can be measured using colorimetric or fluorometric assays. For instance, to assess the involvement of specific caspase pathways, such as the extrinsic pathway, caspase-8 activity can be measured.[1]
-
Cell Lysis: Treat cells with the compound, harvest, and lyse to release cellular contents.
-
Substrate Addition: Add a caspase-8-specific substrate conjugated to a chromophore or fluorophore.
-
Incubation and Measurement: Incubate to allow the caspase to cleave the substrate. Measure the resulting signal using a plate reader. The signal intensity is proportional to the caspase activity.
Mandatory Visualization
The following diagrams, created using the DOT language, visualize a typical experimental workflow for cytotoxicity screening and a potential signaling pathway that could be modulated by indole acetamide derivatives.
References
Technical Guide: Preliminary Antioxidant Assays for 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro antioxidant assays relevant to the evaluation of novel indole derivatives, specifically focusing on the structural class represented by 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. While specific experimental data for this compound is not publicly available, this document outlines the standard methodologies, data presentation formats, and relevant biological pathways used to assess the antioxidant potential of structurally related indole-3-carboxaldehyde derivatives.
Indole moieties are prevalent in both natural and synthetic bioactive compounds and have been a focal point in the search for new therapeutic agents, including antioxidants.[1][2] The evaluation of a compound's ability to counteract oxidative stress is a critical early step in drug discovery, as oxidative damage is implicated in numerous pathological conditions.[3]
Data Presentation: Antioxidant Activity of Structurally Related Indole Derivatives
Quantitative data from in vitro antioxidant assays are essential for comparing the efficacy of novel compounds against established standards. The half-maximal inhibitory concentration (IC50) is a common metric, representing the concentration of a compound required to scavenge 50% of free radicals. A lower IC50 value signifies higher antioxidant activity.
The following table summarizes the antioxidant activities of several indole-3-carboxaldehyde derivatives, providing a template for the presentation of such data. These compounds share a core structure with this compound and serve as a valuable reference.
Table 1: Antioxidant Activity of Indole-3-Carboxaldehyde Analogs
| Compound ID | DPPH Radical Scavenging IC50 (µM/mL) | Lipid Peroxidation Inhibition IC50 (µM/mL) |
| 3 | 121 ± 0.5 | 70 ± 0.7 |
| 4 | 159 ± 0.4 | 75 ± 0.4 |
| 5a | 18 ± 0.1 | 24 ± 0.3 |
| 5b | 21 ± 0.2 | 29 ± 0.8 |
| 5c | 109 ± 0.5 | 118 ± 0.1 |
| 5d | 120 ± 0.1 | 120 ± 0.3 |
| 5e | 16 ± 0.8 | 21 ± 0.5 |
| 5f | 8 ± 0.9 | 7 ± 0.1 |
| 5g | 13 ± 0.2 | 16 ± 0.9 |
| BHA (Standard) | 11 ± 0.5 | 9 ± 0.1 |
| Data sourced from a study on novel indole-3-carboxaldehyde derivatives conjugated with different aryl amines.[4] |
Experimental Protocols
Detailed methodologies for the most common preliminary antioxidant assays are provided below. These protocols are based on established methods and can be adapted for specific laboratory conditions.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical, which is violet, to the yellow-colored non-radical form, DPPH-H, in the presence of a hydrogen-donating antioxidant.[5] The degree of discoloration is measured spectrophotometrically.[5]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this working solution at 517 nm should be approximately 1.0 ± 0.2. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Prepare a stock solution of the test compound (e.g., in methanol or DMSO). Create a series of dilutions of the test compound. A known antioxidant, such as Ascorbic Acid or Butylated Hydroxyanisole (BHA), should be used as a positive control.
-
Reaction Mixture: In a 96-well plate, add 50 µL of each sample dilution to 150 µL of the DPPH solution. A blank well should contain only the solvent and the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentrations.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a characteristic blue-green color, which is reduced in the presence of an antioxidant.[6]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
Mix equal volumes of the two stock solutions and allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.
-
On the day of the assay, dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compound and a reference standard (e.g., Trolox) in the assay buffer.
-
Reaction Mixture: In a 96-well microplate, add a small volume (e.g., 10-20 µL) of each sample or standard dilution to a larger volume (e.g., 180-190 µL) of the diluted ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature in the dark for a specified time (e.g., 6-30 minutes).
-
Measurement: Measure the absorbance of each well at 734 nm.
-
Calculation: Calculate the percentage of ABTS radical scavenging activity using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction results in the formation of a colored ferrous-probe complex, which is monitored spectrophotometrically.[7][8][9]
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O.
-
Prepare the fresh FRAP reagent by mixing the acetate buffer, TPTZ solution, and FeCl₃·6H₂O solution in a 10:1:1 ratio.
-
Warm the FRAP reagent to 37°C before use.
-
-
Sample Preparation: Prepare dilutions of the test sample. A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
Reaction Mixture: Add 150 µL of the FRAP reagent to a test tube, followed by 20 µL of the sample or standard.
-
Incubation: Mix well and incubate at 37°C for a defined period, typically 4 to 10 minutes.[3][7]
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The FRAP value is determined by comparing the absorbance of the sample with the standard curve and is expressed as µM of ferrous equivalent.
Visualization of Mechanisms and Workflows
Signaling Pathway: Nrf2-Keap1 Antioxidant Response
Many antioxidant compounds exert their effects by modulating cellular signaling pathways that control the expression of antioxidant enzymes. The Nrf2-Keap1 pathway is a primary regulator of the cellular antioxidant response. Under normal conditions, Keap1 targets Nrf2 for degradation. However, in the presence of oxidative stress or antioxidant compounds, Keap1 is modified, leading to the stabilization and nuclear translocation of Nrf2. In the nucleus, Nrf2 activates the transcription of a suite of antioxidant and cytoprotective genes.
Caption: Activation of the Nrf2-Keap1 signaling pathway by an indole derivative.
Experimental Workflow: In Vitro Antioxidant Assay
The following diagram illustrates a generalized workflow for conducting the DPPH, ABTS, or FRAP assays.
Caption: General workflow for in vitro antioxidant assays.
References
- 1. Nrf2 and Oxidative Stress: A General Overview of Mechanisms and Implications in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. The role of indole derivative in the growth of plants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
The Discovery of Novel Bioactive Indole Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold, a privileged structure in medicinal chemistry, continues to be a focal point in the quest for novel therapeutic agents. Its inherent ability to mimic protein structures and bind to a wide array of biological targets has cemented its importance in drug discovery.[1] This technical guide provides a comprehensive overview of recent discoveries in the field of bioactive indole compounds, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. Detailed experimental protocols for key bioassays, quantitative bioactivity data, and visualizations of crucial signaling pathways are presented to facilitate further research and development in this exciting area.
A Prolific Source of Bioactive Agents: Recent Discoveries
Recent research has unveiled a plethora of novel indole compounds with significant therapeutic potential, sourced from both natural origins and synthetic endeavors. Marine organisms, in particular, have proven to be a rich reservoir of structurally diverse and biologically active indole alkaloids.[2]
Anticancer Indole Derivatives
The development of novel anticancer agents remains a paramount challenge in modern medicine. Indole-based compounds have demonstrated significant promise in this arena, targeting various hallmarks of cancer.[3] Their mechanisms of action often involve the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and angiogenesis.[4]
Table 1: Anticancer Activity of Novel Indole Compounds
| Compound/Derivative | Cancer Cell Line | Bioactivity (IC50) | Source/Reference |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MCF-7 (Breast) | 13.2 µM | --INVALID-LINK-- |
| 4-chloro-N′-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide (5f) | MDA-MB-468 (Breast) | 8.2 µM | --INVALID-LINK-- |
| Indole-based Bcl-2 Inhibitor (U2) | MCF-7 (Breast) | 0.83 ± 0.11 µM | --INVALID-LINK-- |
| Indole-based Bcl-2 Inhibitor (U2) | A549 (Lung) | 0.73 ± 0.07 µM | --INVALID-LINK-- |
| Indole-based Bcl-2 Inhibitor (U2) | MDA-MB-231 (Breast) | 5.22 ± 0.55 µM | --INVALID-LINK-- |
| Penicimutamide (77) | K562, HL-60, HeLa, BGC-823 | 20 to 52 µg/mL | --INVALID-LINK-- |
Antimicrobial Indole Alkaloids
The rise of antimicrobial resistance necessitates the urgent discovery of new classes of antimicrobial agents. Indole derivatives have emerged as a promising scaffold for the development of such compounds, exhibiting activity against a broad spectrum of pathogens.[5][6]
Table 2: Antimicrobial Activity of Novel Indole Compounds
| Compound/Derivative | Microorganism | Bioactivity (MIC) | Source/Reference |
| Indole-triazole derivative (3d) | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 µg/mL | --INVALID-LINK-- |
| 6-bromo-4-iodoindole (#34) | S. aureus ATCC 6538 | 20 µg/mL | --INVALID-LINK-- |
| 4-bromo-6-chloroindole (#13) | S. aureus ATCC 6538 | 30 µg/mL | --INVALID-LINK-- |
| 5-iodoindole | Extensively drug-resistant A. baumannii | 64 µg/mL | --INVALID-LINK-- |
| 3-methylindole | Extensively drug-resistant A. baumannii | 64 µg/mL | --INVALID-LINK-- |
| Indole-1,2,4 Triazole Conjugate (6f) | Candida albicans | 2 µg/mL | --INVALID-LINK-- |
Antiviral Indole Compounds
The unique structural features of indole alkaloids make them attractive candidates for antiviral drug discovery. Several marine-derived indole compounds have demonstrated potent activity against a range of viruses.
Table 3: Antiviral Activity of Novel Indole Compounds
| Compound/Derivative | Virus | Bioactivity (EC50/IC50) | Source/Reference |
| Manadomanzamine A | HIV-1 | EC50: 7.0 µg/mL | --INVALID-LINK-- |
| Manadomanzamine B | HIV-1 | EC50: 16.5 µg/mL | --INVALID-LINK-- |
| Indole Alkaloid (W12) | Ebola Virus (EBOV) | IC50: 15.3 µM | --INVALID-LINK-- |
| Indole Alkaloid (W26) | Ebola Virus (EBOV) | IC50: 49.8 µM | --INVALID-LINK-- |
| Indole Alkaloid (W27) | Ebola Virus (EBOV) | IC50: 33.0 µM | --INVALID-LINK-- |
| Asteltoxin E (23) | Influenza H1N1 | IC50: 3.5 ± 1.3 µM | --INVALID-LINK-- |
| Asteltoxin E (23) | Influenza H3N2 | IC50: 6.2 ± 0.08 µM | --INVALID-LINK-- |
Neuroprotective Indole Derivatives
Neurodegenerative diseases pose a significant and growing threat to global health. Indole derivatives have shown considerable promise as neuroprotective agents, primarily through their antioxidant and anti-inflammatory properties.
Table 4: Neuroprotective Activity of Novel Indole Compounds
| Compound/Derivative | Cell Line/Model | Bioactivity/Effect | Source/Reference |
| Qianhucoumarin C | SH-SY5Y cells | Protects against H₂O₂-induced neurotoxicity | --INVALID-LINK-- |
| Melatonin | SH-SY5Y cells | Protects against Rotenone/Oligomycin A and Okadaic Acid induced toxicity | --INVALID-LINK-- |
| Nimodipine | SH-SY5Y cells | Protects against high potassium-induced toxicity | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the discovery and evaluation of bioactive indole compounds.
General Experimental Workflow for Natural Product Discovery
The discovery of novel bioactive compounds from natural sources typically follows a systematic workflow, from sample collection to the identification of lead compounds.
Experimental Workflow for Natural Product Discovery
Anticancer Activity Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
Novel indole compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the novel indole compound. Include a vehicle control (solvent only) and an untreated control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[7][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[2][9]
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton broth)
-
Novel indole compound
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism.
-
Serial Dilution: Perform serial two-fold dilutions of the novel indole compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microorganism and broth) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[10][11]
Antiviral Efficacy Evaluation: Plaque Reduction Assay
The plaque reduction assay is a standard method for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[12][13]
Materials:
-
Host cell line susceptible to the virus
-
Virus stock of known titer
-
Novel indole compound
-
Cell culture medium
-
Overlay medium (containing, for example, agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
Procedure:
-
Cell Seeding: Seed host cells in multi-well plates to form a confluent monolayer.
-
Virus Adsorption: Infect the cell monolayers with the virus for a specific period.
-
Compound Treatment: Remove the virus inoculum and add the overlay medium containing various concentrations of the novel indole compound.
-
Incubation: Incubate the plates to allow for plaque formation.
-
Plaque Visualization: Fix and stain the cells to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.[14][15][16]
Neuroprotective Effect Assessment in SH-SY5Y Cells
The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model to screen for the neuroprotective potential of novel compounds.[17]
Materials:
-
SH-SY5Y cells
-
Cell culture medium
-
Novel indole compound
-
Neurotoxin (e.g., H₂O₂, rotenone, oligomycin A)
-
Reagents for viability assays (e.g., MTT)
Procedure:
-
Cell Culture: Culture and maintain SH-SY5Y cells.
-
Compound Pre-treatment: Pre-incubate the cells with the novel indole compound.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin to induce cell damage.
-
Co-incubation: Co-incubate the cells with the indole compound and the neurotoxin.
-
Viability Assessment: Assess cell viability using an appropriate method, such as the MTT assay, to determine the protective effect of the compound.[18][19][20][21]
Signaling Pathway Modulation by Bioactive Indoles
A significant aspect of the therapeutic potential of indole compounds lies in their ability to modulate critical intracellular signaling pathways, such as the PI3K/Akt/mTOR and MAPK pathways, which are often dysregulated in diseases like cancer.[4][22]
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it an attractive target for therapeutic intervention. Several indole derivatives have been shown to inhibit this pathway at various key nodes.[23][24][25][26]
Inhibition of the PI3K/Akt/mTOR Pathway by Novel Indole Compounds
The MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another critical signaling pathway that governs a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is also frequently implicated in cancer. Indole alkaloids have been identified as potent modulators of this pathway.[22][27][28][29]
References
- 1. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]
- 3. mdpi.com [mdpi.com]
- 4. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 10. bio.libretexts.org [bio.libretexts.org]
- 11. microbe-investigations.com [microbe-investigations.com]
- 12. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 13. benchchem.com [benchchem.com]
- 14. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 17. Neural regeneration research model to be explored: SH-SY5Y human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. 2.11. Neuroprotection Studies in the SH-SY5Y Human Neuroblastoma Cell Line [bio-protocol.org]
- 20. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 27. mdpi.com [mdpi.com]
- 28. jpionline.org [jpionline.org]
- 29. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, two-step protocol for the synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide, a valuable indole-based chemical intermediate. The synthesis involves the Vilsmeier-Haack formylation of 2-methyl-1H-indole to yield 2-methyl-1H-indole-3-carbaldehyde, followed by N-alkylation with 2-chloroacetamide under basic conditions. This protocol is designed to be a reliable guide for chemists in research and development, offering clear methodologies, a summary of quantitative data, and a visual workflow of the synthesis.
Introduction
Indole derivatives are a cornerstone of medicinal chemistry and drug development due to their prevalence in biologically active compounds. The target molecule, this compound (CAS No. 61922-00-7), incorporates key functional groups—an aldehyde and an acetamide moiety—on the 2-methylindole scaffold. The aldehyde at the C3 position is a versatile handle for further functionalization, such as reductive amination or condensation reactions, while the N-acetamide group modifies the polarity and hydrogen bonding potential of the molecule. This makes the title compound a useful building block for constructing more complex molecules with potential therapeutic applications.
The described synthesis protocol is robust and employs well-established chemical transformations, ensuring its accessibility to a broad range of synthetic chemists.
Quantitative Data Summary
The following table summarizes key physical and chemical data for the starting material, intermediate, and final product. Yields are typical for these types of reactions but may vary based on reaction scale and purification techniques.
| Compound Name | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Typical Yield |
| 2-Methyl-1H-indole | C₉H₉N | 131.17 | 59-61 | N/A (Starting Material) | |
| 2-Methyl-1H-indole-3-carbaldehyde | C₁₀H₉NO | 159.18 | 200-201[1] | 85-95% | |
| This compound | ![]() | C₁₂H₁₂N₂O₂ | 216.24[2][3] | Data not available | 70-85% |
Experimental Protocols
Overall Synthesis Workflow
The synthesis is performed in two sequential steps as illustrated in the diagram below.
Step 1: Synthesis of 2-Methyl-1H-indole-3-carbaldehyde
This procedure utilizes the Vilsmeier-Haack reaction to introduce a formyl group at the C3 position of the 2-methylindole ring.
Materials:
-
2-Methyl-1H-indole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Vilsmeier Reagent Preparation: In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0-5 °C using an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 30 minutes. The formation of the solid Vilsmeier reagent may be observed.
-
Formylation Reaction: Dissolve 2-methyl-1H-indole (1.0 eq) in anhydrous DCM and add it dropwise to the Vilsmeier reagent suspension at 0-5 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (or up to 90 °C) and maintain for 2-4 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and then carefully pour it into a beaker containing crushed ice.
-
Neutralize the acidic solution by slowly adding saturated aqueous sodium bicarbonate solution until the pH is ~7-8. A precipitate should form.
-
Stir the suspension for 30 minutes, then collect the solid product by vacuum filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 2-methyl-1H-indole-3-carbaldehyde as a solid.
Step 2: Synthesis of this compound
This procedure describes the N-alkylation of the intermediate indole-3-carbaldehyde with 2-chloroacetamide.
Materials:
-
2-Methyl-1H-indole-3-carbaldehyde
-
2-Chloroacetamide
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Schlenk flask or a two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Nitrogen or Argon atmosphere setup
-
Syringes
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry Schlenk flask under a nitrogen atmosphere, add sodium hydride (NaH, 1.2 eq, 60% dispersion). Wash the NaH with dry hexanes to remove the mineral oil, carefully decant the hexanes, and dry the NaH under vacuum.
-
Add anhydrous DMF to the flask to create a suspension of NaH.
-
Deprotonation: Dissolve 2-methyl-1H-indole-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the NaH suspension at 0 °C.
-
Stir the mixture at 0 °C for 30-60 minutes. Evolution of hydrogen gas should be observed as the indole nitrogen is deprotonated.
-
Alkylation: Dissolve 2-chloroacetamide (1.1 eq) in anhydrous DMF and add this solution dropwise to the reaction mixture at 0 °C.
-
After the addition, remove the ice bath and allow the reaction to stir at room temperature for 8-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Carefully quench the reaction by slowly adding ice-cold water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford the final product, this compound.
References
Application Notes and Protocols for 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole-based compounds are a significant class of heterocyclic molecules that have demonstrated a wide range of pharmacological activities, including potent anticancer effects. The indole nucleus is a key structural motif in many biologically active compounds and serves as a scaffold for the design and synthesis of novel therapeutic agents. This document provides detailed application notes and protocols for the investigation of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide and its analogs in cancer cell line studies. While direct studies on this specific molecule are limited in publicly available literature, the methodologies and expected outcomes are based on extensive research conducted on structurally related indole acetamide derivatives that have shown promise as anticancer agents. These related compounds often exhibit mechanisms of action involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.
Data Presentation: Anticancer Activity of Related Indole Acetamide Derivatives
The following tables summarize the in vitro anticancer activities of various indole acetamide derivatives against several human cancer cell lines. This data is provided to offer a comparative reference for the potential efficacy of this compound.
Table 1: Cytotoxic Activity (IC50 in µM) of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives [1][2]
| Compound | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | HT-29 (Colon Cancer) |
| 7d | 0.52 | 0.34 | 0.86 |
| Cisplatin | 1.8 | 3.2 | 4.5 |
Table 2: Cytotoxic Activity (IC50 in µM) of 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-phenylacetamide Derivatives [3][4]
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| Derivative 1 | 5.2 | 8.1 | 7.5 |
| Derivative 2 | 3.8 | 6.5 | 5.9 |
| Etoposide | 4.1 | 5.3 | 4.8 |
Table 3: Apoptotic Induction by (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide (SA) in Melanoma Cells [5]
| Treatment | Concentration (µM) | Apoptotic Cells (%) |
| Control | 0 | 5.2 |
| SA | 10 | 25.8 |
| SA | 20 | 48.3 |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer effects of this compound.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of the compound on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture cancer cells in appropriate medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Trypsinize and count the cells.
-
Seed 5 x 103 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with 0.1% DMSO) and a blank (medium only).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize MTT into formazan crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis in cancer cells treated with the compound.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 2 x 105 cells per well in 6-well plates and incubate for 24 hours.
-
Treat the cells with the compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.
-
Four populations of cells can be distinguished:
-
Viable cells (Annexin V- / PI-)
-
Early apoptotic cells (Annexin V+ / PI-)
-
Late apoptotic/necrotic cells (Annexin V+ / PI+)
-
Necrotic cells (Annexin V- / PI+)
-
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant using the flow cytometry software. The total percentage of apoptotic cells is the sum of early and late apoptotic populations.
-
Protocol 3: Western Blot Analysis
Objective: To investigate the effect of the compound on the expression levels of key proteins involved in apoptosis and cell signaling pathways.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, PARP, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Seed and treat cells as described in the apoptosis assay protocol.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an ECL reagent and an imaging system.
-
Use β-actin as a loading control to normalize the expression levels of the target proteins.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Signaling Pathway Diagram
Studies on related indole derivatives suggest that their anticancer effects are often mediated through the modulation of key signaling pathways that regulate cell survival and apoptosis. A potential mechanism of action for this compound could involve the PI3K/Akt and MAPK/ERK pathways.
Caption: Putative signaling pathway modulation by the indole acetamide.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the in vitro evaluation of the anticancer properties of this compound.
Caption: In vitro evaluation workflow for anticancer activity.
Disclaimer: The protocols and data presented are based on studies of structurally related indole acetamide derivatives. Researchers should optimize these protocols for their specific experimental conditions and for the compound this compound. The signaling pathways depicted are putative and require experimental validation for this specific molecule.
References
- 1. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. (S)-(-)-N-[2-(3-Hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)-ethyl]-acetamide inhibits melanoma cell growth through inducing apoptosis and autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Indole Acetamides in Neurodegenerative Disease Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, including Alzheimer's disease (AD), Parkinson's disease (PD), and Huntington's disease (HD), present a significant and growing challenge to global health. A key pathological feature of these disorders is the progressive loss of neuronal structure and function. Research into therapeutic interventions has identified indole acetamides and related indole derivatives as a promising class of compounds. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[1][2] This document provides detailed application notes and protocols for the use of indole acetamides in various neurodegenerative disease models, summarizing key quantitative data and experimental methodologies.
Mechanisms of Action
Indole acetamides exert their neuroprotective effects through multiple mechanisms, making them attractive candidates for multi-target-directed ligand (MTDL) strategies in complex diseases like neurodegeneration.[3][4][5] Key mechanisms include:
-
Cholinesterase Inhibition: Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels in the brain, a primary therapeutic strategy for AD.[6][7][8]
-
Monoamine Oxidase (MAO) Inhibition: By inhibiting MAO-A and MAO-B, these compounds can modulate neurotransmitter levels and reduce oxidative stress.[3][4]
-
Anti-Neuroinflammatory Activity: Indole derivatives have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) in microglia.[9][10]
-
Antioxidant Properties: Many indole-based compounds exhibit potent antioxidant activity, scavenging free radicals and protecting neurons from oxidative damage.[11][12][13][14]
-
Inhibition of Protein Aggregation: A critical pathological hallmark of many neurodegenerative diseases is the aggregation of misfolded proteins. Indole derivatives have been shown to inhibit the aggregation of amyloid-beta (Aβ) and alpha-synuclein (α-syn), key proteins in AD and PD, respectively.[7][8][15][16][17]
-
Modulation of Signaling Pathways: Indole compounds can influence various signaling pathways involved in neuroprotection and neurodegeneration, including the GPR30/AMPK/SIRT1 pathway and inhibition of Glycogen Synthase Kinase-3β (GSK-3β).[6][18][19][20]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the efficacy of indole acetamides and related derivatives in neurodegenerative disease models.
Table 1: Cholinesterase and Monoamine Oxidase Inhibition
| Compound | Target Enzyme | IC50 (µM) | Source |
| Compound 6 (Indole Derivative) | hMAO-A | 4.31 | [4] |
| hMAO-B | 2.62 | [4] | |
| eeAChE | 3.70 | [4] | |
| eqBuChE | 2.82 | [4] | |
| Ladostigil | hMAO-A | >100 | [4] |
| hMAO-B | 36.7 | [4] | |
| eeAChE | 33.3 | [4] | |
| eqBuChE | 2.91 | [4] | |
| Indole-based Sulfonamide 11 | AChE | 0.15–32.10 | [6] |
| BChE | 0.20–37.30 | [6] | |
| Indole Analog 14a | hMAO-B | 12.63 | [6] |
| Indole Analog 14b | hMAO-B | 8.65 | [6] |
| Isatin (Reference) | hMAO-B | 6.10 | [6] |
| Safinamide (Reference) | hMAO-B | 0.029 | [6] |
| Indole-3-acetic acid arylhydrazone 3a | hMAOB | 0.130–0.493 | [11][13] |
| Indole-3-acetic acid arylhydrazone 3d | hMAOB | 0.130–0.493 | [11][13] |
| Indole-3-acetic acid arylhydrazone 3e | hMAOB | 0.130–0.493 | [11][13] |
| Compound 5b (Indole-based) | AChE | 49.30 nM | [7] |
| BuChE | 80.44 nM | [7] | |
| Compound 6b (Indole-based) | AChE | 49.30 nM | [7] |
| BuChE | 80.44 nM | [7] | |
| Compound 5 (Oxathiolanyl Indole) | AChE | 0.042 | [21] |
| BuChE | 3.003 | [21] | |
| Compound 7 (Pyrazolyl Indole) | AChE | 2.54 | [21] |
| BuChE | 0.207 | [21] | |
| Compound 11 (Pyrimidinyl Indole) | AChE | 0.052 | [21] |
| BuChE | 2.529 | [21] |
Table 2: Neuroprotection and Anti-inflammatory Effects
| Compound | Model | Assay | Effect | Source | | :--- | :--- | :--- | :--- | | Compound 6 (Indole Derivative) | MPP+ treated SH-SY5Y cells | Cell Viability | 52.62% neuroprotection at 1 µM |[4] | | Indole-3-acetic acid arylhydrazone 3a | H2O2 treated SH-SY5Y cells | Cell Viability | Preserved cell viability up to 68% |[11][12][13] | | Indole-3-acetic acid arylhydrazone 3b | 6-OHDA treated rat brain synaptosomes | Neuroprotection | Prominent neuroprotective effects |[11][13] | | Indole-3-acetic acid arylhydrazone 3c | 6-OHDA treated rat brain synaptosomes | Neuroprotection | Prominent neuroprotective effects |[11][13] | | NC009-1 (Indole Derivative) | MPP+ activated HMC3 microglia | Inflammatory Mediators | Alleviates production |[9] | | Compound 5j (Indole-piperazine pyrimidine) | LPS-induced BV2 cells | Inflammatory Mediators (TNF-α, IL-1β, IL-6, NO, PGE2) | Significant reduction |[10] | | Indoles (Indole, IAA, IPA) | APP/PS1 mice | Inflammatory Cytokines (TNF-α, IL-6, IL-1β, IL-18) | Reduced release |[22] |
Experimental Protocols
Protocol 1: Synthesis of Indole-3-Acetamides
This protocol describes a general one-pot multicomponent reaction for the synthesis of indole-3-acetamides.[23]
Materials:
-
Indole-3-acetic acid
-
1,1'-Carbonyldiimidazole (CDI)
-
Substituted anilines
-
Pyridine (catalytic amount)
-
Acetonitrile (anhydrous)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve indole-3-acetic acid in anhydrous acetonitrile in a round-bottom flask.
-
Add a catalytic amount of pyridine to the solution.
-
Add 1,1'-carbonyldiimidazole (CDI) to the reaction mixture and stir at room temperature. The reaction will evolve CO2 gas, leading to the formation of an intermediate.
-
After the evolution of CO2 ceases, add the desired substituted aniline to the reaction mixture.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired indole-3-acetamide.
-
Characterize the final product using spectroscopic techniques such as NMR (¹H, ¹³C) and mass spectrometry (EI-MS, HREI-MS).
Protocol 2: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This protocol is a modified version of the Ellman's method for determining AChE and BuChE inhibitory activity.[7]
Materials:
-
Acetylcholinesterase (AChE) from electric eel (eeAChE) or human recombinant (rhAChE)
-
Butyrylcholinesterase (BuChE) from equine serum (eqBuChE) or human recombinant (hBuChE)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BuChE
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (indole acetamides)
-
Donepezil or Tacrine (reference inhibitors)
-
96-well microplate reader
Procedure:
-
Prepare solutions of enzymes, substrates, DTNB, and test compounds in phosphate buffer.
-
In a 96-well plate, add 25 µL of the test compound solution at various concentrations.
-
Add 50 µL of the enzyme solution (AChE or BuChE) to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 125 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to the control (without inhibitor).
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 3: Neuroprotection Assay in SH-SY5Y Cells
This protocol assesses the neuroprotective effects of indole acetamides against neurotoxin-induced cell death in the human neuroblastoma SH-SY5Y cell line.[4][12][24]
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Neurotoxin (e.g., MPP+, 6-OHDA, H₂O₂, or Aβ peptide)
-
Test compounds (indole acetamides)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to attach for 24 hours.
-
Pre-treat the cells with various concentrations of the test compounds for 2 hours.
-
Induce neurotoxicity by adding the neurotoxin (e.g., 1 mM MPP+) to the wells (except for the control group) and incubate for 24 hours.
-
After the incubation period, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the control group (untreated cells).
-
Calculate the neuroprotective effect as the percentage increase in cell viability in the presence of the test compound and neurotoxin compared to the neurotoxin alone.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Indole Derivatives in Neuroprotection
Caption: Signaling pathways modulated by indole acetamides leading to neuroprotection.
Experimental Workflow for Screening Indole Acetamides
Caption: A typical experimental workflow for the development of indole acetamides as neuroprotective agents.
Logical Relationship: Multi-Target-Directed Ligand (MTDL) Approach
Caption: The multi-target-directed ligand (MTDL) approach of indole acetamides in neurodegenerative diseases.
Conclusion
Indole acetamides represent a versatile and potent class of compounds for the development of novel therapeutics for neurodegenerative diseases. Their ability to modulate multiple pathological pathways simultaneously offers a significant advantage over single-target agents. The data and protocols presented in this document provide a valuable resource for researchers in the field, facilitating the design and execution of experiments to further explore the therapeutic potential of this promising class of molecules. Further investigations into their pharmacokinetics, in vivo efficacy, and long-term safety are warranted to translate these promising preclinical findings into clinical applications.[3]
References
- 1. researchgate.net [researchgate.net]
- 2. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents [arpi.unipi.it]
- 3. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 4. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of new indole drug candidates to treat Alzheimer’s disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of new indole drug candidates to treat Alzheimer's disease and targeting neuro-inflammation using a multi-target-directed ligand (MTDL) strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Investigating Therapeutic Effects of Indole Derivatives Targeting Inflammation and Oxidative Stress in Neurotoxin-Induced Cell and Mouse Models of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and synthesis of novel indole and indazole-piperazine pyrimidine derivatives with anti-inflammatory and neuroprotective activities for ischemic stroke treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Exploring the Potential of Indole-3-acetic Acid Arylhydrazone Hybrids for Parkinson's Disease Treatment: A Comprehensive Evaluation of Neuroprotective, MAOB Inhibitory, and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-3-acetic acid and chenodeoxycholic acid attenuate TLR4/NF-κB signaling and endoplasmic reticulum stress in valproic acid-induced neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of amyloid-β aggregation in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Exploring Novel GSK-3β Inhibitors for Anti-Neuroinflammatory and Neuroprotective Effects: Synthesis, Crystallography, Computational Analysis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. New indole derivatives as multitarget anti-Alzheimer's agents: synthesis, biological evaluation and molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Microbiota-derived metabolite Indoles induced aryl hydrocarbon receptor activation and inhibited neuroinflammation in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide as an Antiviral Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole nucleus is a "privileged scaffold" in medicinal chemistry, with numerous derivatives exhibiting a broad range of biological activities, including potent antiviral effects against a variety of viruses such as HIV, HCV, and influenza virus.[1][2][3] This document provides a detailed framework for the investigation of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide as a potential antiviral agent. While specific antiviral data for this compound is not extensively available in the public domain, the protocols and application notes presented herein are based on established methodologies for the synthesis, characterization, and evaluation of similar indole-based antiviral candidates.[4][5] These guidelines are intended to facilitate a systematic exploration of its therapeutic potential.
Introduction to Indole-Based Antiviral Agents
Indole derivatives have emerged as a promising class of compounds in the search for novel antiviral therapies. Their structural versatility allows them to interact with a wide array of viral and host cell targets, leading to the inhibition of viral replication through various mechanisms.[2] These mechanisms include, but are not limited to, the inhibition of viral entry and fusion, interference with viral enzymes such as reverse transcriptase and protease, and modulation of host signaling pathways that are essential for the viral life cycle.[2][6] The core indole structure can be readily functionalized at multiple positions, enabling the fine-tuning of antiviral activity, selectivity, and pharmacokinetic properties.
Synthesis of this compound
While a specific, detailed synthesis protocol for this compound was not found in the surveyed literature, a general synthetic route can be proposed based on standard organic chemistry principles and published syntheses of related indole-1-acetamide derivatives.
Proposed Synthetic Pathway:
A plausible synthesis would involve a two-step process starting from 2-methyl-1H-indole-3-carbaldehyde.
-
N-Alkylation: The indole nitrogen is first alkylated with a suitable 2-haloacetamide, such as 2-chloroacetamide, in the presence of a base (e.g., sodium hydride or potassium carbonate) in an appropriate solvent like dimethylformamide (DMF) or acetone.
-
Formylation: If the starting material is 2-methyl-1H-indole, a Vilsmeier-Haack formylation would be necessary to introduce the formyl group at the 3-position prior to N-alkylation.
General Protocol for N-Alkylation:
-
To a solution of 2-methyl-1H-indole-3-carbaldehyde (1 equivalent) in anhydrous DMF, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-chloroacetamide (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of ice-cold water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired this compound.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Antiviral Activity Screening
A crucial first step in evaluating the antiviral potential of a novel compound is to perform in vitro screening against a panel of relevant viruses. The choice of viruses will depend on the therapeutic area of interest.
General Antiviral Screening Workflow
Caption: General workflow for in vitro antiviral screening.
Protocol: Cytopathic Effect (CPE) Inhibition Assay
This assay is a common method for assessing the ability of a compound to protect cells from the destructive effects of a virus.[4]
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) in a 96-well microtiter plate at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Preparation: Prepare a series of two-fold dilutions of the test compound in cell culture medium.
-
Infection and Treatment: When the cells are confluent, remove the growth medium and infect the cells with a viral suspension (e.g., at a multiplicity of infection (MOI) of 0.01).
-
After a 1-hour adsorption period, remove the viral inoculum and add the prepared compound dilutions to the respective wells. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until the virus control wells show significant CPE.
-
Quantification of CPE: The cytopathic effect can be quantified using various methods, such as staining with crystal violet or using a cell viability assay like the MTT assay.
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that inhibits CPE by 50%.
Cytotoxicity Assessment
It is essential to evaluate the toxicity of the compound to the host cells to ensure that the observed antiviral activity is not due to a general cytotoxic effect.
Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate.
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing serial dilutions of the test compound. Include a cell control with no compound.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), which is the concentration of the compound that reduces cell viability by 50%.
Selectivity Index
The selectivity index (SI) is a critical parameter that represents the therapeutic window of a potential antiviral drug. It is calculated as the ratio of the CC₅₀ to the EC₅₀.
SI = CC₅₀ / EC₅₀
A higher SI value indicates greater selectivity of the compound for the virus over the host cell, which is a desirable characteristic for a drug candidate.
Data Presentation: Antiviral Activity and Cytotoxicity of Related Indole Derivatives
The following table summarizes the antiviral activity and cytotoxicity of some indole derivatives against various viruses, providing a reference for the expected range of activity for novel indole-based compounds.
| Compound Class | Virus | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | SI | Reference |
| Indole-2-carboxylate | Influenza A | MDCK | 7.53 - 9.43 | >100 | >10.6 - >13.3 | [4] |
| Indole-2-carboxylate | Coxsackie B3 | Vero | 8.13 | >100 | >12.3 | [4] |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | RSV | HEp-2 | Sub-micromolar | Not specified | Not specified | [7] |
| 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide | Influenza A | MDCK | Sub-micromolar | Not specified | Not specified | [7] |
| N-phenyl-acetamides | SARS-CoV-2 | Vero E6 | 1.41 | >100 | >70.92 | [8] |
Potential Mechanism of Action and Signaling Pathways
Based on the known mechanisms of other indole derivatives, this compound could potentially exert its antiviral activity through one or more of the following pathways.
Caption: Potential points of viral replication cycle inhibition.
Further studies, such as time-of-addition assays, resistance studies, and enzymatic assays, would be required to elucidate the precise mechanism of action of this compound.
Conclusion and Future Directions
The indole scaffold represents a fertile ground for the discovery of novel antiviral agents. The protocols and guidelines presented in this document provide a comprehensive framework for the initial stages of development of this compound as a potential antiviral drug. Future work should focus on the synthesis and purification of this compound, followed by broad-spectrum antiviral screening and cytotoxicity assessment. Promising lead compounds can then be subjected to mechanism of action studies, structure-activity relationship (SAR) optimization, and preclinical evaluation in animal models.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antiviral activity of some novel indole-2-carboxylate derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanism and pharmacodynamics of 2-((1H-indol-3-yl)thio/sulfinyl)-N-pheny acetamide derivative as a novel inhibitor against human respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Design and synthesis of 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides as novel dual inhibitors of respiratory syncytial virus and influenza virus A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides: SARS-CoV-2 RNA-dependent RNA polymerase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
"methodology for testing tubulin polymerization inhibition by small molecules"
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the cytoskeleton.[1][2] They play a crucial role in a variety of essential cellular processes, including the maintenance of cell shape, intracellular transport, and cell division.[1][3] The critical role of microtubules in mitosis makes them a significant target for the development of anticancer drugs.[2] Small molecules that interfere with tubulin polymerization dynamics can lead to an arrest of cells in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[1]
Microtubule-targeting agents (MTAs) are broadly categorized into two main groups: microtubule-stabilizing agents and microtubule-destabilizing agents.[1] Stabilizing agents, such as paclitaxel, promote the polymerization of tubulin and prevent the depolymerization of microtubules. Conversely, destabilizing agents, which include compounds like colchicine and vinca alkaloids, inhibit the polymerization of tubulin.[1][2]
This document provides detailed application notes and protocols for both in vitro and cell-based assays designed to identify and characterize small molecules that inhibit tubulin polymerization.
In Vitro Tubulin Polymerization Assays
In vitro assays utilize purified tubulin to directly measure the effect of small molecules on the polymerization process. These assays are crucial for the initial screening and characterization of potential inhibitors.
Principle of the Assay
The in vitro tubulin polymerization assay monitors the assembly of purified tubulin into microtubules over time. This process can be tracked through two primary methods: a turbidity-based assay that measures the increase in light scattering at 340 nm as microtubules form, or a more sensitive fluorescence-based assay.[2][3] The fluorescence-based method employs a fluorescent reporter that preferentially binds to polymerized microtubules, leading to an increase in fluorescence intensity.[2] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, follows a sigmoidal curve with three distinct phases: nucleation, growth, and a steady-state plateau.[2] Inhibitory compounds will decrease the rate and extent of the signal increase, while enhancing compounds will have the opposite effect.[2]
Experimental Protocols
This protocol is adapted from commercially available kits and is a highly sensitive method for screening tubulin inhibitors.[4][5]
Materials:
-
Lyophilized >99% pure tubulin (e.g., from porcine brain)[4]
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA)[6]
-
GTP solution[4]
-
Microtubule Glycerol Buffer[4]
-
Fluorescent reporter (e.g., DAPI)[6]
-
Test compounds and control compounds (e.g., Nocodazole as an inhibitor, Paclitaxel as an enhancer)[2]
-
Black, flat-bottom 96-well plate[4]
-
Temperature-controlled microplate reader capable of fluorescence measurement
Protocol:
-
Reagent Preparation:
-
On ice, reconstitute the lyophilized tubulin powder with General Tubulin Buffer to a final concentration of 2 mg/mL.[2][7]
-
Prepare the tubulin reaction mix on ice, containing General Tubulin Buffer, 1 mM GTP, 15% glycerol, and the fluorescent reporter, according to the kit manufacturer's instructions.[2]
-
Prepare 10x stock solutions of test compounds and controls (e.g., 100 µM Nocodazole and 100 µM Paclitaxel) in General Tubulin Buffer. A vehicle control (e.g., buffer with DMSO) should also be prepared.[2]
-
-
Assay Procedure:
-
Pre-warm the 96-well plate to 37°C.[2]
-
Add 5 µL of the 10x test compound, positive controls, or vehicle control to the appropriate wells.[2]
-
To initiate the polymerization reaction, add 45 µL of the ice-cold tubulin reaction mix to each well, for a final volume of 50 µL.[2][7]
-
Immediately place the plate in the pre-warmed microplate reader.
-
Measure the fluorescence intensity every minute for 60-90 minutes at 37°C.[8]
-
This classic method measures the light scattered by the formation of microtubules.[4]
Materials:
-
Same as the fluorescence-based assay, but without the fluorescent reporter.
-
Clear, flat-bottom 96-well plate.
-
Temperature-controlled microplate reader capable of absorbance measurement at 340 nm.
Protocol:
-
Reagent Preparation:
-
Follow the same reagent preparation steps as the fluorescence-based assay, omitting the fluorescent reporter.
-
-
Assay Procedure:
-
Pre-chill a 96-well plate on ice.
-
Add 10 µL of diluted test compounds or controls to the appropriate wells.[8]
-
Prepare the reaction mixture on ice by combining the tubulin solution and GTP working solution.
-
Add 90 µL of the tubulin/GTP mixture to each well for a final volume of 100 µL.[8]
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.[8][9]
-
Data Presentation and Analysis
The raw data, consisting of fluorescence intensity or absorbance measurements over time, should be plotted to generate polymerization curves.[2] Key parameters can be extracted from these curves to quantify the effect of the test compounds.
Table 1: Key Parameters from In Vitro Tubulin Polymerization Assays
| Parameter | Description | Method of Calculation |
| Lag Time (tlag) | The time required for the formation of tubulin nuclei before rapid elongation. | Determined from the x-intercept of the tangent to the steepest part of the curve. |
| Maximum Polymerization Rate (Vmax) | The highest rate of tubulin polymerization. | Calculated as the slope of the linear portion of the polymerization curve.[8] |
| Maximum Polymer Mass (Plateau) | The maximum amount of polymerized tubulin at steady state. | The maximum absorbance or fluorescence value reached. |
| IC50 | The concentration of the compound that inhibits tubulin polymerization by 50%. | Determined from a dose-response curve of Vmax or plateau values versus compound concentration.[10] |
Cell-Based Assays for Tubulin Polymerization Inhibitors
Cell-based assays are essential for evaluating the effects of small molecules on the microtubule network within a cellular context.[1]
Immunofluorescence Analysis of Microtubules
This method allows for the direct visualization of the microtubule network and its disruption by test compounds.[1]
Protocol:
-
Cell Seeding and Treatment:
-
Immunostaining:
-
Fix, permeabilize, and block the cells.
-
Incubate with a primary antibody against α-tubulin.
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides with a mounting medium containing a nuclear stain (e.g., DAPI).
-
-
Imaging and Analysis:
-
Visualize the microtubule network using a fluorescence microscope.
-
Analyze changes in microtubule morphology, such as depolymerization or bundling.
-
Cell Cycle Analysis by Flow Cytometry
This protocol quantifies the distribution of cells in different phases of the cell cycle, as tubulin inhibitors typically cause a G2/M phase arrest.[1]
Protocol:
-
Cell Treatment and Harvesting:
-
Fixation and Staining:
-
Fix the cells in ice-cold 70% ethanol.[1]
-
Stain the cells with a DNA-binding dye (e.g., Propidium Iodide) in the presence of RNase.
-
-
Flow Cytometry:
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with a tubulin inhibitor.[1]
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of the test compound for a specified duration (e.g., 72 hours).[9]
-
-
MTT Incubation and Solubilization:
-
Data Acquisition:
Data Presentation
The results from cell-based assays can be summarized in the following table.
Table 2: Summary of Cell-Based Assay Results
| Assay | Endpoint Measured | Example Result for an Inhibitor |
| Immunofluorescence | Microtubule morphology | Disruption of the microtubule network, depolymerization. |
| Cell Cycle Analysis | Percentage of cells in G2/M phase | Significant increase in the G2/M population. |
| Cell Viability (MTT) | IC50 (µM) | A low IC50 value indicates high cytotoxicity. |
Visualizations
Caption: General experimental workflow for the in vitro tubulin polymerization assay.
Caption: Workflow for key cell-based assays to evaluate tubulin inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. universalbiologicals.com [universalbiologicals.com]
- 5. Fluorescence-based tubulin polymerization assay [bio-protocol.org]
- 6. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. maxanim.com [maxanim.com]
- 8. benchchem.com [benchchem.com]
- 9. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytoskeleton, Inc. Tubulin polymerization assay using >99% pure tubulin, | Fisher Scientific [fishersci.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Effects of Indole Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a protective mechanism, chronic or dysregulated inflammation contributes to various diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The development of novel anti-inflammatory agents is a critical area of pharmaceutical research. Indole, a privileged heterocyclic scaffold found in many natural and synthetic bioactive compounds, has emerged as a promising core structure for the design of new anti-inflammatory drugs. Derivatives of indole have been shown to modulate key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.
These application notes provide a comprehensive overview and detailed protocols for the experimental setup to assess the anti-inflammatory properties of novel indole derivatives, covering both in vitro and in vivo models.
Part 1: In Vitro Assessment of Anti-inflammatory Activity
Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages
Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators, including nitric oxide (NO), through the induction of inducible nitric oxide synthase (iNOS). The anti-inflammatory potential of indole derivatives can be assessed by their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. The amount of NO produced is quantified by measuring the accumulation of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[1][2]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the test indole derivatives (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known iNOS inhibitor like L-NAME).
-
Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours.[1]
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.[2]
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated vehicle control. Determine the IC50 value for each compound.
Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA
Principle: Activated macrophages release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), which play a central role in the inflammatory cascade. The ability of indole derivatives to suppress the production of these cytokines is a key indicator of their anti-inflammatory activity. Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method for quantifying the concentration of these cytokines in cell culture supernatants.[3][4]
Experimental Protocol:
-
Cell Culture, Seeding, and Treatment: Follow steps 1-4 from the Nitric Oxide Inhibition protocol.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate and collect the cell-free supernatant.
-
ELISA Procedure:
-
Perform the ELISA for TNF-α and IL-6 using commercially available kits according to the manufacturer's instructions.
-
Briefly, this involves coating a 96-well plate with a capture antibody specific for the cytokine of interest, followed by the addition of the collected supernatants.
-
A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added, followed by a substrate that produces a colorimetric signal.
-
-
Data Analysis: Measure the absorbance and calculate the concentration of TNF-α and IL-6 in each sample based on a standard curve. Determine the percentage inhibition and IC50 values for each indole derivative.
Assessment of Cyclooxygenase-2 (COX-2) Inhibitory Activity
Principle: Cyclooxygenase-2 (COX-2) is an enzyme that is induced during inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation. Many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting COX enzymes. Assessing the direct inhibitory effect of indole derivatives on COX-2 activity is crucial for understanding their mechanism of action. This can be done using commercially available COX-2 inhibitor screening assay kits.[5]
Experimental Protocol:
-
Assay Preparation: Utilize a commercial COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical or Abcam).
-
Reaction Setup: In a 96-well plate, add the reaction buffer, heme, and the purified COX-2 enzyme provided in the kit.
-
Inhibitor Addition: Add various concentrations of the test indole derivatives to the wells. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid (the substrate for COX-2).
-
Detection: The assay kit will utilize a colorimetric or fluorometric probe to detect the peroxidase activity of COX-2. Measure the signal using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the indole derivatives and determine their IC50 values.[5]
Part 2: In Vivo Assessment of Anti-inflammatory Activity
Carrageenan-Induced Paw Edema in Rats
Principle: The carrageenan-induced paw edema model is a classic and widely used acute inflammatory model to evaluate the anti-inflammatory activity of new compounds.[6] Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema (swelling), which can be quantified by measuring the paw volume. The ability of an indole derivative to reduce this swelling indicates its potential anti-inflammatory effect in vivo.[7][8]
Experimental Protocol:
-
Animals: Use male Wistar or Sprague-Dawley rats (150-200 g). Acclimatize the animals for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group):
-
Group I: Normal control (no treatment).
-
Group II: Carrageenan control (vehicle + carrageenan).
-
Group III: Positive control (e.g., Indomethacin 10 mg/kg, p.o. + carrageenan).
-
Group IV-VI: Test groups (different doses of indole derivative + carrageenan).
-
-
Drug Administration: Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% w/v carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation
Table 1: In Vitro Anti-inflammatory Activity of Indole Derivatives
| Compound | NO Inhibition IC50 (µM) | TNF-α Inhibition IC50 (µM) | IL-6 Inhibition IC50 (µM) | COX-2 Inhibition IC50 (µM) |
| Indole Derivative 1 | 15.2 ± 1.8 | 12.5 ± 1.1 | 18.9 ± 2.3 | 2.5 ± 0.3 |
| Indole Derivative 2 | 8.7 ± 0.9 | 7.1 ± 0.6 | 10.4 ± 1.2 | 0.8 ± 0.1 |
| Indole Derivative 3 | 25.4 ± 3.1 | 22.8 ± 2.5 | 30.1 ± 3.5 | 5.1 ± 0.6 |
| Indomethacin | 5.6 ± 0.5 | 4.2 ± 0.4 | 6.8 ± 0.7 | 0.02 ± 0.003 |
| Celecoxib | > 100 | > 100 | > 100 | 0.05 ± 0.005 |
Data are presented as mean ± SD from three independent experiments.
Table 2: In Vivo Anti-inflammatory Activity of Indole Derivative 2 in Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema at 3h |
| Carrageenan Control | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4% |
| Indole Derivative 2 | 10 | 0.55 ± 0.06 | 35.3% |
| Indole Derivative 2 | 25 | 0.41 ± 0.05 | 51.8% |
| Indole Derivative 2 | 50 | 0.30 ± 0.04 | 64.7% |
Data are presented as mean ± SEM (n=6). The data presented in these tables are representative and should be replaced with actual experimental results.
Mandatory Visualization
References
- 1. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Effects of 6-Methylcoumarin in LPS-Stimulated RAW 264.7 Macrophages via Regulation of MAPK and NF-κB Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The modulation of IL-6 and TNF-alpha release by nitric oxide following stimulation of J774 cells with LPS and IFN-gamma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dissolving 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole derivatives are a significant class of heterocyclic compounds widely investigated in drug discovery for their diverse pharmacological activities. Proper dissolution and handling of these compounds are critical for obtaining accurate and reproducible results in in vitro assays. This document provides detailed protocols for dissolving, handling, and preparing working solutions of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide for cell-based and other in vitro experiments. The primary challenge with many indole-based compounds is their limited aqueous solubility, necessitating the use of organic solvents to prepare concentrated stock solutions. Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for this purpose due to its high dissolving power for a wide range of compounds and its miscibility with aqueous cell culture media.
Physicochemical Properties and Solubility
| Property | Value | Reference |
| Chemical Name | This compound | N/A |
| CAS Number | 61922-00-7 | [1] |
| Molecular Formula | C₁₂H₁₂N₂O₂ | [1] |
| Molecular Weight | 216.24 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility in DMSO | To be determined by the user | N/A |
| Solubility in Ethanol | To be determined by the user | N/A |
| Solubility in Water | Expected to be low/insoluble | N/A |
Materials and Equipment
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Ethanol (optional, for solubility testing)
-
Sterile, nuclease-free water
-
Phosphate-Buffered Saline (PBS)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Analytical balance
-
Sterile microcentrifuge tubes (1.5 mL) or glass vials
-
Vortex mixer
-
Sonicator (water bath)
-
Calibrated pipettes and sterile tips
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a method to quickly assess the approximate solubility of the compound in a solvent of choice (e.g., DMSO, Ethanol).
-
Preparation: Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.
-
Weighing: Add approximately 1-2 mg of this compound to the tube and record the exact weight.
-
Initial Solvent Addition: Add a small, precise volume of the chosen solvent (e.g., 50 µL of DMSO) to the tube. This will create a high initial concentration.
-
Dissolution: Tightly cap the tube and vortex vigorously for 1-2 minutes.
-
Sonication: If the solid is not fully dissolved, place the tube in a water bath sonicator for 10-15 minutes.
-
Observation: Visually inspect the solution against a light source for any undissolved particulates.
-
Titration: If the compound has completely dissolved, it is soluble at that concentration. If not, add additional solvent in known increments (e.g., 10-20 µL), repeating steps 4-6 after each addition until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility based on the total volume of solvent required to dissolve the known mass of the compound.
References
Application Notes and Protocols for the Purification of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the purification of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide , a key intermediate in the synthesis of various biologically active indole derivatives. The successful isolation of this compound in high purity is critical for subsequent analytical studies, reaction optimization, and the development of novel therapeutic agents. The following sections outline three primary purification techniques: Normal-Phase Column Chromatography, Recrystallization, and Preparative High-Performance Liquid Chromatography (HPLC).
Overview of Purification Strategies
The synthesis of this compound often results in a crude mixture containing unreacted starting materials, reagents, and various by-products. The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity of the compound.
-
Normal-Phase Column Chromatography is a versatile and widely used technique for the purification of moderately polar organic compounds. It separates molecules based on their differential adsorption to a polar stationary phase and elution with a non-polar mobile phase.[1][2]
-
Recrystallization is a cost-effective method for purifying solid compounds to a high degree.[3][4] It relies on the differential solubility of the target compound and impurities in a suitable solvent system at varying temperatures.
-
Preparative HPLC offers the highest resolution and is ideal for isolating highly pure compounds, especially for analytical standards or when dealing with complex mixtures.[5][6]
Data Presentation: Comparison of Purification Techniques
The following table summarizes typical quantitative data expected from the application of each purification technique for this compound, starting from a crude mixture with an assumed initial purity of 75%.
| Purification Technique | Purity Achieved (%) | Typical Yield (%) | Throughput | Cost per Sample |
| Normal-Phase Column Chromatography | 95 - 98 | 70 - 85 | Moderate | Low |
| Recrystallization | > 99 | 60 - 80 | High (scalable) | Very Low |
| Preparative HPLC | > 99.5 | 50 - 75 | Low | High |
Experimental Protocols
Normal-Phase Column Chromatography
This protocol is designed for the purification of gram-scale quantities of the target compound.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Glass chromatography column
-
Eluent: Hexane and Ethyl Acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes
-
Rotary evaporator
Protocol:
-
TLC Analysis of Crude Mixture:
-
Dissolve a small amount of the crude product in dichloromethane or ethyl acetate.
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., starting with a 7:3 v/v ratio).
-
Visualize the separated spots under a UV lamp.[7] The optimal eluent system should provide good separation of the target compound from impurities, with the target compound having an Rf value of approximately 0.2-0.3.[8]
-
-
Column Packing:
-
Prepare a slurry of silica gel in hexane.
-
Pour the slurry into the column and allow it to pack under gravity, ensuring no air bubbles are trapped.[1]
-
Add a thin layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Carefully load the sample onto the top of the silica bed.[1]
-
-
Elution and Fraction Collection:
-
Begin elution with the solvent system determined from the TLC analysis (e.g., 7:3 hexane:ethyl acetate).
-
Collect fractions in separate tubes.
-
Monitor the separation by performing TLC on the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to elute more polar compounds.[8]
-
-
Isolation of Pure Compound:
-
Combine the fractions containing the pure product as determined by TLC.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Visualization of Workflow:
Caption: Workflow for Normal-Phase Column Chromatography.
Recrystallization
This protocol is suitable for purifying solid, crystalline compounds.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Isopropanol, or a mixture such as Ethyl Acetate/Hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Protocol:
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold, while impurities remain soluble or insoluble at both temperatures. For indole derivatives, ethanol or ethyl acetate/hexane mixtures are often effective.[9]
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture gently on a hot plate until the solid completely dissolves.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel to remove them.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystals of the pure compound should start to form.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven to remove any residual solvent.
-
Visualization of Workflow:
Caption: Workflow for Recrystallization.
Preparative High-Performance Liquid Chromatography (HPLC)
This protocol is intended for the final purification step to achieve very high purity, often for analytical standards or late-stage drug development.
Materials:
-
Partially purified this compound
-
Preparative C18 column
-
Mobile Phase: HPLC-grade Acetonitrile and Water
-
Trifluoroacetic acid (TFA, optional modifier)
-
Collection vials/flasks
Protocol:
-
Method Development (Analytical Scale):
-
Develop a separation method on an analytical HPLC system with a C18 column.
-
Optimize the mobile phase gradient (e.g., a gradient of 30-70% acetonitrile in water over 20 minutes) to achieve good separation of the target compound from any remaining impurities. A small amount of TFA (0.1%) can be added to improve peak shape.
-
-
Scale-Up to Preparative HPLC:
-
Transfer the analytical method to the preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.
-
-
Sample Preparation:
-
Dissolve the partially purified compound in the mobile phase at a known concentration.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
-
Purification Run:
-
Inject the sample onto the preparative column.
-
Run the optimized gradient method.
-
Monitor the elution profile using the UV detector at a suitable wavelength (e.g., 254 nm).
-
-
Fraction Collection:
-
Collect the fraction corresponding to the peak of the target compound. Automated fraction collectors are typically used for this purpose.
-
-
Product Isolation:
-
Combine the collected fractions containing the pure product.
-
Remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Lyophilize (freeze-dry) the remaining aqueous solution to obtain the highly purified product.
-
Visualization of Logical Relationships:
Caption: Logical Flow for Preparative HPLC.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
This compound is classified as acutely toxic if swallowed and causes serious eye irritation.[11] Handle with care.
-
Consult the Safety Data Sheet (SDS) for all chemicals used.
By following these detailed protocols, researchers can effectively purify this compound to the desired level of purity for their specific research and development needs.
References
- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. researchgate.net [researchgate.net]
- 4. US5085991A - Process of preparing purified aqueous indole solution - Google Patents [patents.google.com]
- 5. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 6. HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods [thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Purification [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Preparative HPLC Systems, InfinityLab LC Purification Solutions | アジレント [agilent.com]
- 11. This compound AldrichCPR 61922-00-7 [sigmaaldrich.com]
"use of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide as a chemical probe"
Application Notes and Protocols for Indole-Based Chemical Probes
A Note on 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide:
Following a comprehensive review of available scientific literature, it is important to note that there is currently no published research detailing the use of This compound as a chemical probe. As such, specific application notes, quantitative data, and detailed experimental protocols for this particular compound are not available.
However, the indole scaffold is a well-recognized and versatile structure in modern drug discovery and chemical biology.[1][2][3] This document provides a generalized overview and exemplary protocols based on the broader class of indole and indole-acetamide derivatives, which have been investigated for a wide range of biological activities.[4][5] These examples are intended to serve as a guide for researchers interested in the potential applications of novel indole-based compounds.
Introduction to Indole Derivatives as Bioactive Agents
Indole, a heterocyclic compound consisting of a fused benzene and pyrrole ring, is a foundational structure in numerous natural products and pharmaceutical agents.[2][3] The versatility of the indole ring allows for extensive chemical modification, leading to a diverse array of biological activities.[1] Indole derivatives have been explored for their potential as:
-
Anti-inflammatory agents[1]
-
Antihyperglycemic and antioxidant agents[4]
-
Neuroprotective agents[1]
-
Antiviral agents, including against HIV-1[6]
The functionalization of the indole core, including the addition of acetamide groups, can significantly influence the compound's biological targets and efficacy.[1]
General Principles of Screening Indole-Acetamide Derivatives
The characterization of a novel indole-acetamide derivative as a potential chemical probe or therapeutic lead typically involves a multi-step process.
Workflow for Characterizing Novel Indole-Acetamide Derivatives
Caption: A general workflow for the synthesis and biological evaluation of novel indole-acetamide derivatives.
Exemplary Experimental Protocols
The following are generalized protocols inspired by methodologies used for the evaluation of various indole derivatives.
Synthesis of Indole-3-Acetamide Derivatives
A common method for synthesizing indole-3-acetamide derivatives involves a one-pot multicomponent reaction.[4]
Protocol:
-
Dissolve indole-3-acetic acid in acetonitrile.
-
Add 1,1'-carbonyldiimidazole (CDI) and a catalytic amount of pyridine. Pyridine acts as a base to deprotonate the carboxylic acid.
-
Stir the reaction mixture, allowing for the evolution of CO2 and the formation of a reactive intermediate.
-
Add the desired substituted aniline to the reaction mixture.
-
Continue stirring for 2-24 hours, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, perform an aqueous workup and extract the product with a suitable organic solvent like dichloromethane.
-
Purify the crude product by recrystallization or column chromatography.
In Vitro Antiproliferative Activity (MTT Assay)
This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.[7]
Protocol:
-
Cell Seeding: Seed human cancer cell lines (e.g., HepG2, HeLa, MCF7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the indole-acetamide derivative (e.g., ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
In Silico Molecular Docking
Molecular docking studies can help elucidate the potential binding interactions between an indole-acetamide derivative and a protein target.[4]
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Draw the 3D structure of the indole-acetamide ligand and perform energy minimization.
-
Docking Simulation: Use molecular docking software (e.g., MOE, AutoDock) to dock the prepared ligand into the active site of the prepared protein.
-
Analysis of Binding Modes: Analyze the resulting docking poses to identify potential binding interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the protein's active site.
Data Presentation
While no quantitative data exists for "this compound," research on other indole derivatives has yielded data that is typically presented in tabular format for clarity and comparison. For instance, studies on indole-2-carboxamides as antiproliferative agents present their data as follows:
Table 1: Hypothetical Antiproliferative Activity of Indole Derivatives
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Derivative Va | Cancer Cell Line A | 71 ± 6 |
| Derivative Ve | Cancer Cell Line A | 82 ± 7 |
| Derivative Vf | Cancer Cell Line A | 79 ± 5 |
| Erlotinib (Control) | Cancer Cell Line A | 80 ± 5 |
Data is hypothetical and based on the presentation style in cited literature for similar compounds.[8]
Table 2: Hypothetical Kinase Inhibitory Activity
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| Derivative Va | EGFR | 71 ± 6 |
| Derivative Va | BRAFV600E | 77 ± 8 |
| Derivative Va | VEGFR-2 | 95 ± 9 |
| Erlotinib (Control) | EGFR | 80 ± 5 |
Data is hypothetical and based on the presentation style in cited literature for similar compounds.[8]
Conclusion
The indole nucleus is a cornerstone in the development of biologically active molecules.[1][5] While "this compound" is not a characterized chemical probe, the general methodologies for synthesizing and evaluating indole-acetamide derivatives are well-established. Researchers investigating novel compounds from this class can utilize a combination of chemical synthesis, in vitro biological assays, and in silico studies to elucidate their potential as chemical probes or therapeutic candidates.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. news-medical.net [news-medical.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Indole Acetamide Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole acetamide derivatives represent a versatile class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery and development. High-throughput screening (HTS) is a critical methodology for rapidly assessing large libraries of these compounds to identify promising lead candidates. These application notes provide detailed protocols and data presentation guidelines for the high-throughput screening of indole acetamide libraries against various biological targets, including viral proteins, cancer cell lines, and metabolic enzymes.
I. Antiviral Screening: HIV-1 Tat-Mediated Transcription Inhibition
A primary application of screening indole acetamide libraries is the identification of inhibitors of HIV-1 replication. One key target is the viral Tat protein, which is essential for transcriptional activation of the HIV-1 promoter.
Signaling Pathway: HIV-1 Tat-Mediated Transcription
The HIV-1 Tat protein plays a crucial role in viral replication by binding to the Trans-Activation Response (TAR) element on the nascent viral RNA. This interaction recruits cellular factors, including the P-TEFb complex (composed of CDK9 and Cyclin T1), which then hyperphosphorylates the C-terminal domain of RNA Polymerase II (RNAPII). This phosphorylation event leads to efficient transcriptional elongation and robust viral gene expression.[1] Indole acetamide derivatives can inhibit this process by interfering with the Tat-TAR interaction or the recruitment of cellular cofactors.[1]
Experimental Workflow: Dual-Luciferase Reporter Assay
This assay is designed to identify indole acetamide derivatives that inhibit the transcriptional activation of the HIV-1 promoter (Long Terminal Repeat - LTR) by the viral Tat protein. A dual-luciferase reporter system is employed for sensitive and robust high-throughput screening.
Experimental Protocol: Dual-Luciferase Reporter Assay
Materials:
-
TZM-bl cells
-
pLTR-Luc (Firefly luciferase reporter plasmid under the control of the HIV-1 LTR promoter)
-
pRL-TK (Renilla luciferase control plasmid)
-
Transfection reagent
-
Recombinant Tat protein or Tat-expressing plasmid
-
Indole acetamide compound library
-
Dual-Luciferase® Reporter Assay System (Promega)
-
384-well white, clear-bottom assay plates
-
Luminometer
Procedure:
-
Seed TZM-bl cells in 384-well plates at an appropriate density and incubate overnight.
-
Co-transfect the cells with pLTR-Luc and pRL-TK plasmids using a suitable transfection reagent.
-
Add the indole acetamide derivatives from the library to the wells at a final concentration of 10 µM.
-
Add recombinant Tat protein or transfect with a Tat-expressing plasmid.
-
Incubate the plates for 24-48 hours at 37°C in a CO2 incubator.
-
Lyse the cells by adding Passive Lysis Buffer and incubate for 15 minutes at room temperature.
-
Measure the Firefly luciferase activity using a luminometer after adding Luciferase Assay Reagent II (LAR II).
-
Add Stop & Glo® Reagent to quench the Firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.
-
Calculate the normalized response by dividing the Firefly luciferase activity by the Renilla luciferase activity.
Data Presentation
| Compound ID | Concentration (µM) | Firefly Luciferase Activity (RLU) | Renilla Luciferase Activity (RLU) | Normalized Response (Firefly/Renilla) | % Inhibition |
| Control | 0 | 500,000 | 50,000 | 10.0 | 0 |
| Hit 1 | 10 | 50,000 | 48,000 | 1.04 | 89.6 |
| Hit 2 | 10 | 120,000 | 52,000 | 2.31 | 76.9 |
A high-throughput screen of a compound library employing a dual-reporter assay identified a 1,3,4-oxadiazole scaffold against Tat and HIV-1 infection.[2] Further structure-activity relationship (SAR) studies found that 1,3,4-oxadiazole derivatives containing indole and acetamide exhibited potent inhibitory effects on HIV-1 infectivity, with half-maximal effective concentrations (EC50) of 0.17 µM and 0.24 µM for two prominent derivatives.[2][3]
II. Anticancer Screening: Cell Viability and Cytotoxicity Assays
Indole-3-acetic acid (IAA) derivatives, which include indole acetamides, have shown promise as anticancer agents due to their selective cytotoxicity against various cancer cell lines.[4]
Experimental Protocol: MTT Assay for Cell Viability
This protocol outlines the determination of the cytotoxic effects of indole acetamide derivatives on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole acetamide derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[4]
-
Prepare serial dilutions of the indole acetamide derivatives in complete medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a blank (medium only).[4]
-
Incubate the plate for 48-72 hours.[4]
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[4]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[4]
-
Measure the absorbance at 570 nm using a plate reader.[4]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4]
Data Presentation
| Compound ID | Concentration (µM) | Absorbance (570 nm) | % Cell Viability | IC50 (µM) |
| Control | 0 | 1.25 | 100 | - |
| IAA-D 1 | 1 | 1.10 | 88 | 5.2 |
| IAA-D 1 | 5 | 0.65 | 52 | |
| IAA-D 1 | 10 | 0.30 | 24 | |
| IAA-D 2 | 1 | 0.98 | 78.4 | 8.1 |
| IAA-D 2 | 5 | 0.55 | 44 | |
| IAA-D 2 | 10 | 0.25 | 20 |
III. Antihyperglycemic Screening: α-Amylase Inhibition Assay
Indole-3-acetamides have been investigated for their potential as antihyperglycemic agents by targeting enzymes such as α-amylase.[5]
Experimental Protocol: α-Amylase Inhibition Assay
This assay is based on the colorimetric reaction between the starch substrate and iodine. A decrease in the color intensity indicates inhibition of α-amylase activity.[5]
Materials:
-
Porcine pancreatic α-amylase
-
Starch solution (1% w/v)
-
Phosphate buffer (0.02 M, pH 6.9)
-
Indole acetamide compound library
-
Dinitrosalicylic acid (DNSA) reagent
-
96-well plates
Procedure:
-
Add 50 µL of phosphate buffer, 10 µL of α-amylase solution, and 20 µL of the indole acetamide derivative solution to each well of a 96-well plate.
-
Pre-incubate the mixture at 25°C for 10 minutes.
-
Add 20 µL of starch solution to initiate the reaction and incubate for a further 10 minutes at 25°C.
-
Stop the reaction by adding 100 µL of DNSA reagent.
-
Heat the plate in a boiling water bath for 5 minutes.
-
Cool the plate to room temperature and add 10 mL of distilled water.
-
Measure the absorbance at 540 nm.
-
Calculate the percentage of α-amylase inhibition.
Data Presentation
| Compound ID | Concentration (µM) | Absorbance (540 nm) | % Inhibition | IC50 (µM) |
| Control | 0 | 0.85 | 0 | - |
| Acarbose | 1 | 0.30 | 64.7 | 0.8 |
| Compound 1 | 1 | 0.45 | 47.1 | 1.09 |
| Compound 2 | 1 | 0.52 | 38.8 | 1.52 |
A study on twenty-four synthesized indole-3-acetamides showed good to moderate inhibition against α-amylase, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM.[5]
IV. Herbicidal Activity Screening: Transketolase Inhibition
Transketolase (TKL) has been identified as a potential target for the development of novel herbicides. Indole-3-acetamide derivatives have been designed and screened for their inhibitory activity against TKL.[6]
Screening Methodology
A structure-based virtual screening (SBVS) can be initially employed to identify potential indole acetamide hits from a compound library.[6] The identified hits are then synthesized and subjected to in vitro and in vivo bioassays.
In Vitro Assay: SvTKL Inhibition
The inhibitory effects of the compounds against SvTKL (Transketolase from Suaeda salsa) can be determined using methods such as fluorescence quenching experiments.[6]
In Vivo Assay: Herbicidal Efficacy
The herbicidal efficacy can be evaluated using methods like the small cup method and foliar spray method on various weed species such as Digitaria sanguinalis and Amaranthus retroflexus.[6]
Data Presentation
| Compound ID | SvTKL Inhibition IC50 (µM) | Herbicidal Activity (% inhibition at 100 mg/L) - D. sanguinalis | Herbicidal Activity (% inhibition at 100 mg/L) - A. retroflexus |
| Lead 7m | 15.2 | >95 | >95 |
| Control | - | 0 | 0 |
Compound 7m from a series of indole-3-acetamides exhibited excellent herbicidal efficacy against Digitaria sanguinalis and Amaranthus retroflexus, with over 95% inhibition at 100 mg/L in a small cup method.[6]
Conclusion
The protocols and data presented in these application notes provide a framework for the high-throughput screening of indole acetamide libraries for various therapeutic and agricultural applications. The detailed methodologies and structured data presentation will aid researchers in efficiently identifying and advancing promising lead compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of new acetamide derivatives of 5-indole-1,3,4-oxadiazol-2-thiol as inhibitors of HIV-1 Tat-mediated viral transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. benchchem.com [benchchem.com]
- 5. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. Below you will find troubleshooting guides and frequently asked questions to address common challenges and improve reaction yields.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the two primary stages of the synthesis: N-alkylation of 2-methylindole and the subsequent Vilsmeier-Haack formylation.
Stage 1: N-Alkylation of 2-Methylindole with 2-Chloroacetamide
Issue 1: Low or No Yield of 2-(2-methyl-1H-indol-1-yl)acetamide
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Indole Nitrogen | Ensure the use of a sufficiently strong and fresh base, such as sodium hydride (NaH). Use a slight excess of the base (1.1-1.2 equivalents). Allow adequate time for the deprotonation to complete, which can be monitored by the cessation of hydrogen gas evolution. |
| Presence of Moisture | Use anhydrous solvents (e.g., DMF, THF) and ensure all glassware is thoroughly dried before use. The presence of water will quench the sodium hydride and the indole anion. |
| Low Reaction Temperature | While the initial deprotonation is often carried out at 0°C, the subsequent alkylation may require heating. Gradually increase the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC). |
| Poor Quality of Reagents | Use high-purity 2-methylindole, 2-chloroacetamide, and solvents to avoid side reactions. |
Issue 2: Formation of C3-Alkylated Side Product
| Potential Cause | Recommended Solution |
| Reaction Conditions Favoring C3-Alkylation | The N-alkylation product is generally the thermodynamically more stable product. Increasing the reaction temperature can favor its formation. The choice of solvent can also influence regioselectivity; using a higher proportion of DMF in a THF/DMF mixture has been shown to favor N-alkylation. |
| Incomplete Deprotonation | Incomplete deprotonation can lead to direct reaction at the C3 position. Ensure complete formation of the indolate anion by using an adequate amount of a strong base. |
Stage 2: Vilsmeier-Haack Formylation of 2-(2-methyl-1H-indol-1-yl)acetamide
Issue 3: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Inactive Vilsmeier Reagent | The Vilsmeier reagent is sensitive to moisture. Prepare it fresh using anhydrous DMF and high-purity phosphorus oxychloride (POCl₃) under an inert atmosphere. The reagent is typically prepared at low temperatures (0-5°C).[1] |
| Insufficient Reagent | Use a slight excess of the Vilsmeier reagent (typically 1.1-1.5 equivalents) to ensure complete formylation. |
| Low Reaction Temperature | While the Vilsmeier reagent is prepared at a low temperature, the formylation reaction itself may require heating. The optimal temperature depends on the reactivity of the substrate and should be determined by monitoring the reaction by TLC.[1] |
| Product Decomposition During Workup | The product may be sensitive to harsh workup conditions. Pouring the reaction mixture onto crushed ice and careful neutralization with a mild base like sodium bicarbonate is recommended. |
Issue 4: Formation of Tarry Residue
| Potential Cause | Recommended Solution |
| Reaction Overheating | The Vilsmeier-Haack reaction can be exothermic. Maintain strict temperature control, especially during the addition of the indole substrate to the Vilsmeier reagent. |
| Impure Reagents | Impurities in the starting materials or solvents can lead to polymerization and the formation of tarry byproducts. Use purified reagents and anhydrous solvents. |
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the N-alkylation of 2-methylindole with 2-chloroacetamide to form 2-(2-methyl-1H-indol-1-yl)acetamide. The second step is the Vilsmeier-Haack formylation of this intermediate to introduce the formyl group at the C3 position of the indole ring.
Q2: How can I monitor the progress of each reaction step?
A2: Thin Layer Chromatography (TLC) is the most convenient method to monitor the progress of both the N-alkylation and the Vilsmeier-Haack formylation. By spotting the reaction mixture alongside the starting material(s), you can observe the consumption of the reactants and the formation of the product.
Q3: What are the expected side products in this synthesis?
A3: In the N-alkylation step, the main side product is the C3-alkylated isomer. In the Vilsmeier-Haack formylation, potential side products include di-formylated indoles, where a second formyl group is added to another position on the indole ring, although this is less common for C3-formylation. Unreacted starting material can also be a significant impurity if the reaction does not go to completion.
Q4: What is the best way to purify the final product?
A4: The crude product is typically purified by column chromatography on silica gel. A suitable eluent system, such as a gradient of hexane and ethyl acetate, can be used to separate the desired product from any unreacted starting materials and side products. Recrystallization from a suitable solvent system can be used for further purification if needed.
Quantitative Data Summary
The following table summarizes the impact of various reaction conditions on the yield of the Vilsmeier-Haack formylation of substituted indoles, providing a comparative overview.
| Indole Substrate | Equivalents of POCl₃ | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Indole | 1.1 | 0 to 85 | 6 | 96 |
| 2-Methylindole | 1.1 | 98-100 | 3 | 71 (3-formyl) |
| 4-Methylindole | 1.1 | 0 to 85 | 8 | 90 |
| 5-Methylindole | 1.1 | 0 to 85 | 6 | 88 |
Note: The data presented is for the formylation of various indole derivatives and serves as a general guide. Optimal conditions for the formylation of 2-(2-methyl-1H-indol-1-yl)acetamide may vary.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-methyl-1H-indol-1-yl)acetamide
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylindole (1.0 eq).
-
Dissolve the 2-methylindole in anhydrous N,N-dimethylformamide (DMF).
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0°C.
-
Add a solution of 2-chloroacetamide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC analysis indicates the consumption of the starting material.
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0°C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Protocol 2: Synthesis of this compound
-
In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous DMF and cool to 0°C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. Maintain the temperature below 5°C during the addition. Stir the mixture for 30 minutes at 0°C.
-
To this freshly prepared Vilsmeier reagent, add a solution of 2-(2-methyl-1H-indol-1-yl)acetamide (1.0 eq) in anhydrous DMF dropwise, ensuring the temperature remains below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by silica gel column chromatography (eluent: hexane/ethyl acetate gradient).
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for low yield issues.
Caption: Key parameters influencing reaction yield.
References
"common impurities in the synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, categorized by the reaction stage.
Stage 1: Vilsmeier-Haack Formylation of 2-Methyl-1H-indole
Problem 1: Low or No Conversion of 2-Methyl-1H-indole
| Potential Cause | Suggested Solution |
| Inactive Vilsmeier Reagent: The Vilsmeier reagent (formed from POCl₃ and DMF) is moisture-sensitive and can decompose. | Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or distilled POCl₃ and anhydrous DMF. |
| Insufficient Reagent: The stoichiometry of the Vilsmeier reagent to the indole is critical. | Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents). |
| Low Reaction Temperature: The formylation of less reactive indoles may require higher temperatures. | While the initial formation of the Vilsmeier reagent is done at low temperatures (0-5 °C), the reaction with the indole may require warming to room temperature or gentle heating. Monitor the reaction progress by TLC. |
Problem 2: Formation of Multiple Products (Low Selectivity)
| Potential Cause | Suggested Solution |
| Reaction at other positions: While formylation of 2-methylindole is expected at the C3 position, minor amounts of other isomers can form. | Control the reaction temperature carefully. Lower temperatures generally favor higher selectivity. |
| Formation of bis-indolyl methanes: The formyl group can potentially react with another molecule of the starting indole. | Ensure slow addition of the indole to the Vilsmeier reagent to maintain a low concentration of the nucleophilic indole. |
| Side reactions of the Vilsmeier reagent: The highly reactive Vilsmeier reagent can undergo self-condensation or other side reactions. | Prepare the Vilsmeier reagent at low temperature and use it immediately. |
Stage 2: N-Alkylation of 3-Formyl-2-methyl-1H-indole with 2-Chloroacetamide
Problem 1: Low Yield of N-Alkylated Product
| Potential Cause | Suggested Solution |
| Weak Base: The chosen base may not be strong enough to deprotonate the indole nitrogen effectively. | Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). |
| Poor Solvent Choice: The solvent can significantly impact the reaction rate and selectivity. | Polar aprotic solvents like DMF or DMSO are generally effective for N-alkylation of indoles.[1] |
| Low Reaction Temperature: The alkylation may require heating to proceed at a reasonable rate. | Gradually increase the reaction temperature and monitor the progress by TLC. For less reactive indoles, temperatures around 80°C may be necessary.[1] |
| Deactivated Indole: The electron-withdrawing formyl group at the C3 position deactivates the indole ring, making the N-H proton less acidic and the nitrogen less nucleophilic.[1] | More forcing reaction conditions may be required, such as a stronger base, higher temperature, or a longer reaction time. |
Problem 2: Presence of C3-Alkylated Impurity
| Potential Cause | Suggested Solution |
| Reaction Conditions Favoring C-Alkylation: The choice of solvent and counter-ion can influence the site of alkylation. | The use of polar aprotic solvents like DMF or DMSO generally favors N-alkylation.[1] |
| Kinetic vs. Thermodynamic Control: In some cases, C-alkylation may be the kinetically favored product, while N-alkylation is the thermodynamically more stable product. | Allowing the reaction to stir for a longer period at a moderate temperature may favor the formation of the N-alkylated product. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the final product?
A1: The most common impurities include:
-
Unreacted 3-formyl-2-methyl-1H-indole: Incomplete N-alkylation will result in the presence of the starting material.
-
C3-alkylated isomer: Although N-alkylation is generally favored, some amount of alkylation at the C3 carbon of the indole ring can occur.
-
Hydrolyzed chloroacetamide: 2-Chloroacetamide can hydrolyze to glycolamide under basic conditions.
-
Products from side reactions of the Vilsmeier-Haack step: Depending on the reaction conditions, trace amounts of other formylated or dimeric indole species might be carried through.
Q2: How can I best purify the final product?
A2: Column chromatography on silica gel is the most effective method for purifying this compound. A gradient elution using a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol) is typically employed. Recrystallization from a suitable solvent system can be used for further purification if needed.
Q3: What analytical techniques are recommended for characterizing the final product and identifying impurities?
A3: A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing crude product purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify major impurities by their characteristic signals.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and potential impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and impurity profiling.
Experimental Protocols
Vilsmeier-Haack Formylation of 2-Methyl-1H-indole
This protocol is adapted from established procedures for the formylation of indoles.[2]
-
To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 3 equivalents) in a dry, three-necked flask under an inert atmosphere (N₂ or Ar), slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise at 0-5 °C.
-
Stir the resulting mixture at the same temperature for 30 minutes to form the Vilsmeier reagent.
-
Dissolve 2-methyl-1H-indole (1 equivalent) in a minimal amount of anhydrous DMF.
-
Add the solution of 2-methyl-1H-indole dropwise to the pre-formed Vilsmeier reagent at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is ~7-8.
-
The precipitated solid is collected by filtration, washed with water, and dried to afford crude 3-formyl-2-methyl-1H-indole.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
| Reactant | Molar Ratio | Typical Yield |
| 2-Methyl-1H-indole | 1 | ~70-80% |
| POCl₃ | 1.2 | |
| DMF | 3 |
N-Alkylation of 3-Formyl-2-methyl-1H-indole
This is a general procedure based on common N-alkylation methods for indoles.
-
To a solution of 3-formyl-2-methyl-1H-indole (1 equivalent) in anhydrous DMF in a dry flask under an inert atmosphere, add a strong base such as sodium hydride (NaH, 1.1 equivalents) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.
-
Add a solution of 2-chloroacetamide (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the reaction mixture to room temperature and quench by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
| Reactant | Molar Ratio |
| 3-Formyl-2-methyl-1H-indole | 1 |
| 2-Chloroacetamide | 1.1 |
| Sodium Hydride (NaH) | 1.1 |
Visualizations
Synthetic Pathway and Potential Impurity Formation
Caption: Synthetic route and points of impurity formation.
Troubleshooting Logic Flowchart
Caption: A logical guide to troubleshooting synthesis problems.
References
"troubleshooting low solubility of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide in DMSO"
This technical support guide is designed for researchers, scientists, and drug development professionals to address challenges related to the low solubility of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What are the potential causes for the low solubility of this compound in DMSO?
A1: Several factors can contribute to the low solubility of this compound. The primary reasons often relate to its physicochemical properties. Key factors include:
-
Crystal Lattice Energy: A highly stable crystal structure requires significant energy to break apart, resulting in lower solubility.
-
Purity of the Compound: Impurities can sometimes enhance solubility, so a highly pure, crystalline compound may appear less soluble.
-
Water Content in DMSO: DMSO is hygroscopic and can absorb moisture from the air. The presence of water can decrease the solubility of hydrophobic compounds.
-
Amorphous vs. Crystalline Form: The amorphous form of a compound is generally more soluble than its crystalline counterpart.
Q2: My compound, dissolved in DMSO, precipitates when I dilute it into my aqueous buffer. What is happening?
A2: This common issue is known as "precipitation upon dilution." DMSO is a strong organic solvent capable of dissolving many hydrophobic compounds.[1] However, when this DMSO stock solution is introduced into an aqueous buffer, the overall solvent polarity increases dramatically. This change can cause the compound to crash out of the solution if its solubility in the final aqueous medium is low.
Q3: Are there any immediate steps I can take to improve the solubility of my compound in DMSO?
A3: Yes, several techniques can be employed:
-
Gentle Heating: Warming the solution in a water bath (e.g., to 30-40°C) can help overcome the crystal lattice energy and improve solubility. However, be cautious of the compound's thermal stability.
-
Sonication: Using an ultrasonic bath can aid in the dissolution of suspended particles.
-
Vortexing: Vigorous mixing can help break up aggregates and promote dissolution.
Q4: What alternative solvents or co-solvents can be used with DMSO?
A4: If solubility in 100% DMSO is still a challenge, or if you need to prepare a stock that is more compatible with aqueous dilutions, consider using a co-solvent system. Common co-solvents that are miscible with DMSO and can improve the solubility of hydrophobic compounds include:
-
N,N-dimethylformamide (DMF)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
It is crucial to keep the final concentration of any organic solvent in cell-based assays low (typically <0.5%) to avoid toxicity.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solutions |
| Compound does not fully dissolve in 100% DMSO. | - High crystal lattice energy of the solid. - Insufficient solvent volume. - Presence of water in DMSO. | - Gently warm the solution while vortexing. - Use sonication to aid dissolution. - Use fresh, anhydrous DMSO. - Increase the volume of DMSO. |
| Precipitation occurs upon dilution into aqueous buffer. | - Low aqueous solubility of the compound. - The final concentration exceeds the compound's solubility limit in the aqueous buffer. | - Decrease the final concentration of the compound. - Increase the percentage of DMSO in the final solution (while considering cell toxicity). - Use a co-solvent system (e.g., DMSO/PEG 400) for the stock solution. - Pre-warm the aqueous buffer to 37°C before adding the compound stock.[2] |
| Inconsistent results in biological assays. | - The compound is not fully dissolved, leading to variable active concentrations. | - Visually inspect stock and working solutions for any signs of precipitation before each use. - Determine the kinetic solubility of the compound in your specific assay buffer. - Employ a suitable solubilization technique consistently across all experiments. |
Physicochemical Properties and Estimated Solubility
| Property | Estimated Value/Characteristic | Notes |
| Molecular Formula | C₁₃H₁₄N₂O₂ | |
| Molecular Weight | 230.26 g/mol | |
| Predicted LogP | ~1.5 - 2.5 | Indicates moderate lipophilicity. |
| Estimated DMSO Solubility | 10-50 mg/mL | This is an estimation. Experimental verification is highly recommended. Based on the solubility of similar structures like indole-3-carboxaldehyde (~30 mg/mL in DMSO).[3] |
| Aqueous Solubility | Low | Expected to be poorly soluble in aqueous buffers alone. |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Aqueous Buffer
Objective: To determine the highest concentration at which the compound remains in solution in a specific aqueous buffer after dilution from a DMSO stock.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well clear-bottom microplate
-
Plate reader capable of measuring turbidity (nephelometry) or absorbance at 620 nm
Procedure:
-
Prepare Stock Solution: Create a high-concentration stock solution of the compound in 100% DMSO (e.g., 20 mM).
-
Serial Dilution: Perform a 2-fold serial dilution of the stock solution in DMSO to generate a range of concentrations.
-
Dispense Buffer: Add 195 µL of the aqueous buffer to the wells of the 96-well plate.
-
Compound Addition: Add 5 µL of each concentration from the DMSO serial dilution to the buffer-containing wells. This will result in a final DMSO concentration of 2.5%. Include a buffer-only control.
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the turbidity of each well.
-
Data Analysis: The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the control.
Protocol 2: Preparation of a Co-Solvent Stock Solution
Objective: To prepare a stock solution using a co-solvent system to improve solubility and compatibility with aqueous media.
Materials:
-
This compound
-
Anhydrous DMSO
-
PEG 400
Procedure:
-
Weigh Compound: Accurately weigh the desired amount of the compound.
-
Initial Dissolution: Dissolve the compound in a minimal amount of DMSO.
-
Add Co-solvent: To this solution, add a pre-determined ratio of PEG 400 while stirring. A common starting ratio for a co-solvent mixture could be 1:1 DMSO:PEG 400.
-
Final Volume: Adjust the final volume with the co-solvent mixture to achieve the desired stock concentration.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.
Visualizations
Troubleshooting Workflow
References
Technical Support Center: Optimization of Reaction Conditions for Indole-N-Acetylation
Welcome to the technical support center for the N-acetylation of indoles. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing reaction conditions and troubleshooting common issues encountered during this critical chemical transformation. Indole derivatives are a cornerstone in pharmaceuticals, and achieving efficient and selective N-acetylation is often a pivotal step in their synthesis.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in the N-acetylation of indoles?
The primary challenges in the N-acetylation of indoles include:
-
Low Yields: Incomplete reactions or degradation of starting materials can lead to poor yields.
-
Side Reactions: The most prevalent side reaction is C3-acetylation, owing to the high nucleophilicity of the C3 position on the indole ring.[3][4] In some instances, 1,3-diacetyl indole can also be formed.[5]
-
Poor Regioselectivity: Achieving selective N-acetylation over C-acetylation can be difficult to control.
-
Substrate Scope Limitations: Electron-withdrawing groups on the indole ring can diminish the nucleophilicity of the nitrogen atom, making the reaction more challenging. Conversely, sterically hindered indoles can also result in lower yields.
Q2: Which acetylating agent should I choose?
The choice of acetylating agent depends on the specific indole substrate and the desired reaction conditions. Common options include:
-
Acetic Anhydride: Often used in combination with a base like sodium acetate or in the presence of acetic acid.[5] It can, however, lead to the formation of 1,3-diacetyl indole under certain conditions.[5]
-
Acetyl Chloride: A more reactive but also more sensitive reagent. Its use often requires careful control of reaction conditions to avoid side reactions.[3][6]
-
Thioesters: Serve as a stable and chemoselective acyl source, offering a mild and efficient alternative.[3][6][7]
-
Carboxylic Acids: Direct N-acylation with carboxylic acids is possible but typically requires a catalyst, such as boric acid, and elevated temperatures.[8]
Q3: How can I improve the regioselectivity of my N-acetylation reaction and prevent C3-acetylation?
Several strategies can be employed to favor N-acetylation over C3-acetylation:
-
Choice of Base and Solvent: The use of a suitable base is crucial for the deprotonation of the indole nitrogen, which increases its nucleophilicity.[3][7] For instance, cesium carbonate (Cs2CO3) has been found to be highly effective in promoting N-acetylation when using thioesters as the acyl source.[3][7] The solvent also plays a significant role; xylene has been shown to be a superior solvent over DMF, THF, and MeOH in certain protocols.[3]
-
Reaction Temperature: Optimizing the reaction temperature can influence selectivity. While higher temperatures can increase the reaction rate, they may also promote side reactions. A temperature of 100°C was found to be optimal in one study to achieve a good yield of the N-acetylated product.[3]
-
Catalyst Systems: Specific catalysts can direct the acetylation to the nitrogen atom. For example, N-heterocyclic carbenes (NHCs) have been used to catalyze the chemoselective N-acylation of indoles with aldehydes under mild conditions.[9]
Troubleshooting Guide
This guide addresses specific issues that may arise during the N-acetylation of indoles and offers potential solutions in a question-and-answer format.
Q4: My reaction is showing a significant amount of C3-acetylated product. How can I enhance N-selectivity?
-
Re-evaluate your base: If you are using a weak base, it may not be sufficient to fully deprotonate the indole nitrogen, leading to competing C3-acylation. Consider switching to a stronger base like cesium carbonate or sodium tert-butoxide.[3]
-
Optimize your solvent: The solvent can influence the reactivity of the indole anion. A less polar, aprotic solvent like xylene might favor N-acetylation over more polar solvents like DMF or THF.[3]
-
Consider a different acetylating agent: If you are using a highly reactive acetylating agent like acetyl chloride, switching to a milder one, such as a thioester, could improve N-selectivity.[6]
Q5: The yield of my N-acetylated indole is very low. What can I do to improve it?
-
Check for complete deprotonation: Ensure that the indole is fully deprotonated before the addition of the acetylating agent. This can be influenced by the strength and stoichiometry of the base, as well as the reaction time and temperature.
-
Verify reagent purity: The purity of the indole, acetylating agent, and solvent is critical. Moisture and other impurities can quench the base and inhibit the reaction.
-
Optimize reaction temperature and time: The reaction may require fine-tuning of the temperature and duration. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal endpoint.[10]
-
Consider steric hindrance: If either the indole or the acetylating agent is sterically bulky, the reaction rate can be significantly reduced. Using a less hindered substrate or a more reactive acetylating agent might be necessary.
Q6: My starting indole is decomposing under the reaction conditions. What are my options?
Indoles can be sensitive to strongly acidic or basic conditions, as well as high temperatures. If you suspect degradation, explore milder reaction conditions:
-
Use a milder base: If a strong base is causing degradation, consider using a weaker base like potassium carbonate or sodium carbonate, although this might require longer reaction times or higher temperatures.[3][11]
-
Lower the reaction temperature: Even a slight reduction in temperature can sometimes prevent the degradation of sensitive substrates.
-
Employ a catalytic method: Catalytic methods, such as those using N-heterocyclic carbenes, often proceed under milder conditions and can be a good alternative for sensitive indoles.[9]
Data Presentation
Table 1: Optimization of Reaction Conditions for N-Acetylation of 3-methyl-1H-indole with S-methyl butanethioate [3][7]
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |
| 1 | Cs2CO3 (3.0) | Xylene | 140 | 91 |
| 2 | NaOt-Bu (3.0) | Xylene | 140 | 82 |
| 3 | NaOH (3.0) | Xylene | 140 | No Reaction |
| 4 | K2CO3 (3.0) | Xylene | 140 | No Reaction |
| 5 | None | Xylene | 140 | No Reaction |
| 6 | Cs2CO3 (3.0) | DMF | 140 | No Reaction |
| 7 | Cs2CO3 (3.0) | THF | 140 | No Reaction |
| 8 | Cs2CO3 (3.0) | MeOH | 140 | No Reaction |
| 9 | Cs2CO3 (2.0) | Xylene | 140 | 85 |
| 10 | Cs2CO3 (3.0) | Xylene | 100 | 73 |
Reaction conditions: 3-methyl-1H-indole (0.2 mmol, 1.0 equiv), S-methyl butanethioate (0.6 mmol, 3.0 equiv), Base (0.6 mmol, 3.0 equiv), Solvent (2.0 mL), 12 h. Yield was determined by GC using n-dodecane as the internal standard.
Experimental Protocols
Protocol 1: N-Acetylation of Indole using Thioester and Cesium Carbonate [3][7]
-
To a reaction vessel, add the indole (1.0 equiv), thioester (3.0 equiv), and cesium carbonate (3.0 equiv).
-
Add xylene as the solvent.
-
Heat the reaction mixture to 140°C and stir for 12 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Purify the product using column chromatography on silica gel.
Protocol 2: N-Acetylation of Indole using Acetic Anhydride and Sodium Acetate [5]
-
In a round-bottom flask, combine the indole (1.0 equiv) and anhydrous sodium acetate (0.5 equiv).
-
Add acetic anhydride (2.5 equiv).
-
Reflux the mixture for 3 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with ether.
-
Wash the ether extracts with a 2N H2SO4 solution.
-
Basify the aqueous acidic layer with a 2N NaOH solution.
-
Re-extract with ether, dry the combined organic layers over sodium sulfate, and evaporate the solvent.
-
The N-acetyl indole can be further purified by distillation.
Visualizations
Caption: General workflow for indole-N-acetylation experiments.
Caption: Proposed mechanism for base-promoted indole-N-acetylation.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemoselective N-acylation of indoles using thioesters as acyl source - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics and mechanism of N-substitution of indoles and carbazoles in Vilsmeier–Haack acetylation (1977) | Antonio Cipiciani | 17 Citations [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. d-nb.info [d-nb.info]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 9. Oxidative organocatalytic chemoselective N -acylation of heterocycles with aromatic and conjugated aldehydes - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC08672E [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide (FMI-Ac) Stability and Degradation
Disclaimer: Specific degradation pathway studies for 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide are not extensively available in public literature. This guide is based on established principles of forced degradation for indole-containing compounds and molecules with similar functional groups (formyl, acetamide). The provided pathways, data, and troubleshooting scenarios are representative examples to assist researchers in designing and interpreting their own experiments.
Troubleshooting Guides & FAQs
This section addresses common issues researchers may encounter when studying the stability and degradation of this compound (FMI-Ac) in solution.
Question 1: My FMI-Ac solution is changing color (e.g., turning yellow/brown) upon storage. What could be the cause?
Answer: Discoloration often indicates oxidative degradation of the indole ring, a common issue with electron-rich heterocyclic compounds. This can be accelerated by exposure to air (oxygen), light, or trace metal impurities.
-
Troubleshooting Steps:
-
Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
-
Light Protection: Store solutions in amber vials or protect them from light.
-
Solvent Purity: Use high-purity, degassed solvents to minimize dissolved oxygen and metal contaminants.
-
Antioxidants: Consider the addition of a small amount of an antioxidant (e.g., BHT or ascorbic acid), if compatible with your experimental design.
-
Question 2: I'm observing a rapid loss of the parent FMI-Ac peak in my HPLC analysis under acidic or basic conditions. What is the likely degradation pathway?
Answer: The acetamide side chain is susceptible to hydrolysis under both acidic and basic conditions. This would result in the cleavage of the N-acetyl group.
-
Likely Degradation Product: 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid (under acidic conditions) or its corresponding salt (under basic conditions).
-
Troubleshooting/Confirmatory Steps:
-
pH Control: Ensure your solution is buffered to a pH where FMI-Ac is most stable (typically near neutral pH, to be determined experimentally).
-
LC-MS Analysis: Use mass spectrometry to identify the mass of the new, more polar peak, which should correspond to the hydrolyzed product.
-
Temperature Control: Perform experiments at controlled, and if necessary, reduced temperatures, as hydrolysis is temperature-dependent.
-
Question 3: I see a new peak in my chromatogram after exposing my FMI-Ac solution to a peroxide-based oxidizing agent, and the mass spectrum shows an increase of 16 amu. What does this indicate?
Answer: An increase of 16 atomic mass units strongly suggests an oxidation event, likely the conversion of the formyl group to a carboxylic acid. The indole ring itself is also susceptible to oxidation, which could lead to other products.
-
Primary Suspected Product: 2-(2-methyl-3-carboxy-1H-indol-1-yl)acetamide.
-
Troubleshooting/Confirmatory Steps:
-
Comparative Analysis: Compare the retention time and mass spectrum to a standard of the suspected carboxylic acid derivative, if available.
-
NMR Spectroscopy: For larger-scale degradation studies, isolate the degradation product and use NMR to confirm the structural change from a formyl (-CHO) to a carboxylic acid (-COOH) group.
-
Control Experiments: Run control experiments without the oxidizing agent to ensure the degradation is not due to other factors.
-
Question 4: My results are inconsistent between experiments. What are some potential sources of variability in degradation studies?
Answer: Consistency is key in stability studies. Variability can arise from several factors:
-
Environmental Factors: Fluctuations in temperature, light exposure, and oxygen levels.
-
Reagent Purity: Differences in the purity of solvents, acids, bases, or oxidizing agents between batches.
-
pH Measurement: Inaccurate pH measurements or poorly prepared buffers.
-
Sample Handling: Variations in sample preparation and storage times before analysis.
-
Best Practices for Consistency:
-
Use a calibrated thermostat-controlled water bath or incubator.
-
Consistently protect samples from light.
-
Use fresh, high-purity reagents for each set of experiments.
-
Calibrate your pH meter before each use.
-
Standardize all sample handling procedures.
-
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a forced degradation study on FMI-Ac. These values are for illustrative purposes and should be experimentally determined.
| Stress Condition | Reagent/Condition Details | Duration | Temperature | % Degradation of FMI-Ac | Major Degradation Product(s) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | ~25% | 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetic acid |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 40°C | ~40% | Sodium 2-(3-formyl-2-methyl-1H-indol-1-yl)acetate |
| Oxidative Degradation | 3% H₂O₂ | 12 hours | Room Temp | ~18% | 2-(2-methyl-3-carboxy-1H-indol-1-yl)acetamide, Indole ring oxidation products |
| Photolytic Degradation | UV light (254 nm) in quartz cuvette | 48 hours | Room Temp | ~10% | Complex mixture of photoproducts |
| Thermal Degradation (Solution) | pH 7.0 Buffer | 7 days | 80°C | ~5% | Minor hydrolysis and oxidative products |
Experimental Protocols
Protocol: Forced Degradation Study of FMI-Ac by HPLC
1. Objective: To evaluate the stability of FMI-Ac under various stress conditions (acidic, basic, oxidative, and photolytic) and to develop a stability-indicating HPLC method.
2. Materials:
-
This compound (FMI-Ac) reference standard
-
HPLC-grade acetonitrile and water
-
Formic acid (or other suitable buffer components)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with a UV or PDA detector and a C18 column
3. Standard and Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve FMI-Ac in a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution.
-
Working Solution: Dilute the stock solution with the appropriate solvent to a working concentration of ~100 µg/mL.
4. Forced Degradation Procedures:
-
Acid Hydrolysis: Mix equal volumes of the FMI-Ac working solution and 0.2 M HCl in a flask to achieve a final HCl concentration of 0.1 M. Heat at 60°C for 24 hours. Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M NaOH.
-
Base Hydrolysis: Mix equal volumes of the FMI-Ac working solution and 0.2 M NaOH to achieve a final NaOH concentration of 0.1 M. Keep at 40°C for 8 hours. Before analysis, neutralize a sample aliquot with an equivalent amount of 0.1 M HCl.
-
Oxidative Degradation: Mix the FMI-Ac working solution with 3% H₂O₂. Store protected from light at room temperature for 12 hours.
-
Photolytic Degradation: Expose the FMI-Ac working solution in a quartz cuvette to UV light (e.g., in a photostability chamber) for 48 hours. Keep a control sample wrapped in aluminum foil to exclude light.
5. HPLC Method (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Gradient of A (0.1% formic acid in water) and B (0.1% formic acid in acetonitrile).
-
Gradient Program: Start at 20% B, ramp to 80% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm and 300 nm (or PDA scan)
-
Injection Volume: 10 µL
6. Analysis:
-
Analyze all stressed samples and a non-stressed control.
-
Calculate the percentage degradation by comparing the peak area of FMI-Ac in stressed samples to the control.
-
Ensure the HPLC method provides adequate separation between the parent peak and all degradation product peaks (peak purity analysis is recommended if using a PDA detector).
Visualizations
Navigating the Challenges of Scaling Up Substituted Indole Acetamide Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The successful transition of a promising substituted indole acetamide candidate from laboratory-scale synthesis to pilot plant and commercial production is fraught with challenges. Issues that are manageable at the milligram-to-gram scale can become significant obstacles at the kilogram scale, impacting yield, purity, and overall process efficiency. This technical support center provides a comprehensive guide to troubleshooting common problems and answers frequently asked questions encountered during the scale-up synthesis of this important class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of substituted indole acetamide synthesis in a practical question-and-answer format.
Question 1: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?
Answer: A decrease in yield upon scale-up is a common and multifaceted problem. The primary contributing factors often include:
-
Mass and Heat Transfer Limitations: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas with poor reactant distribution. This can promote the formation of byproducts and degradation of the desired product.
-
Exothermic Reactions: The formation of the amide bond is often exothermic. What might be a manageable temperature increase in a small flask can lead to a thermal runaway in a large reactor if not adequately controlled, causing decomposition of starting materials, reagents, or the product.
-
Inefficient Reagent Addition: The rate and method of reagent addition become critical at scale. A slow, controlled addition in the lab might be difficult to replicate, leading to localized high concentrations and side reactions.
-
Changes in Stirring Efficiency: The geometry of the reactor and the type of impeller significantly affect mixing. Inadequate agitation can lead to poor reaction kinetics and increased impurity formation.
Troubleshooting Steps:
-
Characterize the Exotherm: Perform calorimetric studies (e.g., using a reaction calorimeter) to understand the heat of reaction and ensure the cooling capacity of the pilot plant reactor is sufficient.
-
Optimize Agitation: Work with a chemical engineer to model the mixing in the large reactor and select the appropriate stirrer speed and type to ensure homogeneity.
-
Controlled Reagent Addition: Implement a controlled addition strategy for key reagents using a dosing pump. Consider subsurface addition to minimize splashing and improve dispersion.
-
Process Analytical Technology (PAT): Employ in-situ monitoring tools (e.g., FTIR, Raman spectroscopy) to track reaction progress and detect deviations in real-time.
Question 2: I am observing a significant increase in a specific impurity, an N-acylurea byproduct, during my large-scale carbodiimide-mediated coupling. How can I minimize this?
Answer: N-acylurea byproducts are a classic issue with carbodiimide coupling agents like DCC or EDC, especially at scale. This impurity arises from the rearrangement of the O-acylisourea intermediate.
Mitigation Strategies:
-
Addition of an Activating Agent: Incorporate an activating agent such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma). These additives react with the O-acylisourea to form an active ester, which is less prone to rearrangement and more reactive towards the amine.
-
Control of Stoichiometry and Addition Order: Ensure precise control over the stoichiometry of the coupling reagents. Typically, the carboxylic acid is activated first with the carbodiimide and activating agent before the amine is added. Adding all components at once can increase the formation of byproducts.[1]
-
Alternative Coupling Reagents: For large-scale synthesis, consider more cost-effective and atom-economical coupling agents. Activating the indole acetic acid as an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride can be a robust alternative, though it requires careful handling of corrosive reagents.
Question 3: During work-up and crystallization, my substituted indole acetamide is "oiling out" and I'm struggling to achieve good crystal formation at a larger scale. What can I do?
Answer: "Oiling out" or liquid-liquid phase separation during crystallization is a common challenge when scaling up, often due to supersaturation being reached at a temperature above the product's melting point in the chosen solvent system.
Troubleshooting Crystallization:
-
Solvent System Optimization: Re-evaluate the crystallization solvent. A mixture of a good solvent and an anti-solvent often provides better control over the crystallization process.
-
Controlled Cooling Profile: Implement a slow, controlled cooling ramp. Crash cooling is a major cause of oiling out. Seeding the solution with a small amount of pure product at the appropriate temperature can promote controlled crystal growth.
-
Agitation: The stirring rate during crystallization is critical. It should be sufficient to keep the solids suspended without causing excessive secondary nucleation or crystal breakage.
-
Solvent Polarity: Ensure the polarity of the crystallization medium is optimal. The presence of residual water or other solvents from the work-up can significantly impact solubility and crystal formation.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to consider when selecting a solvent for the scale-up synthesis of substituted indole acetamides?
A1: Beyond just dissolving the reactants, solvent selection at scale must consider:
-
Safety: Flammability, toxicity, and environmental impact are paramount.
-
Boiling Point: The boiling point will dictate the operational temperature range and ease of removal.
-
Work-up Efficiency: The solvent should allow for easy extraction and phase separation.
-
Crystallization Performance: The solvent system should provide good crystal form and yield.
-
Cost and Availability: The cost and reliable supply of the solvent are major considerations for commercial production.
Q2: How do different substituents on the indole ring affect the scale-up process?
A2: Substituents can significantly influence reactivity and impurity profiles:
-
Electron-donating groups (e.g., methoxy, alkyl) on the indole ring can increase its nucleophilicity, potentially leading to faster reaction rates but also increased susceptibility to side reactions like oxidation.
-
Electron-withdrawing groups (e.g., nitro, cyano) can decrease the nucleophilicity of the indole nitrogen, potentially requiring more forcing reaction conditions for N-alkylation or protection steps. These groups can also influence the acidity of the N-H proton, affecting the choice of base.[2]
-
Steric hindrance from bulky substituents near the reaction center can slow down the desired transformation, requiring longer reaction times or higher temperatures, which in turn may lead to degradation.[2]
Q3: Are there alternatives to traditional batch processing for the synthesis of substituted indole acetamides at scale?
A3: Yes, continuous flow chemistry is emerging as a powerful tool for scaling up synthesis. For indole acetamide production, flow chemistry can offer:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors allows for excellent control of exothermic reactions.
-
Enhanced Safety: The small reaction volumes at any given time minimize the risk associated with hazardous reagents or unstable intermediates.
-
Improved Yield and Purity: Precise control over reaction time and temperature can minimize byproduct formation.
-
Facilitated Scale-up: Increasing production volume is achieved by running the flow reactor for longer periods or by "numbering up" (using multiple reactors in parallel).
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Amide Coupling
| Parameter | Lab-Scale (1 L) | Pilot-Scale (50 L) - Initial Run | Pilot-Scale (50 L) - Optimized |
| Starting Material | 5-Methoxyindole-3-acetic acid | 5-Methoxyindole-3-acetic acid | 5-Methoxyindole-3-acetic acid |
| Amine | 4-Fluoroaniline | 4-Fluoroaniline | 4-Fluoroaniline |
| Coupling Reagent | EDC/HOBt | EDC/HOBt | SOCl₂ then 4-Fluoroaniline |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Toluene |
| Temperature | 0 °C to RT | 5 °C to RT (exotherm to 35°C) | 0 °C (acid chloride formation), then 25°C |
| Reaction Time | 12 hours | 24 hours (incomplete) | 8 hours |
| Yield | 92% | 65% | 88% |
| Purity (HPLC) | 99.5% | 96.0% (3.5% N-acylurea) | 99.2% |
Table 2: Effect of Substituents on Reaction Time (Lab-Scale)
| Indole-3-acetic acid Substituent | Amine | Reaction Time (hours) | Yield (%) |
| 5-Methoxy (electron-donating) | Benzylamine | 10 | 95 |
| Unsubstituted | Benzylamine | 12 | 91 |
| 5-Nitro (electron-withdrawing) | Benzylamine | 24 | 75 |
| 2-Methyl (steric hindrance) | Benzylamine | 18 | 82 |
Experimental Protocols
Protocol 1: Scale-Up Synthesis of a Substituted Indole Acetamide via an Acid Chloride Intermediate
Materials:
-
Substituted Indole-3-acetic acid (1.0 eq)
-
Toluene
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Substituted Amine (1.1 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: Charge a 100 L glass-lined reactor with the substituted indole-3-acetic acid and toluene.
-
Acid Chloride Formation: Cool the suspension to 0-5 °C. Slowly add thionyl chloride over 1-2 hours, maintaining the internal temperature below 10 °C. Stir the mixture for 2-3 hours at 10-15 °C until the reaction is complete (monitor by in-process control, e.g., HPLC of a quenched sample).
-
Amide Formation: In a separate vessel, dissolve the substituted amine and triethylamine in toluene. Add this solution to the reactor containing the acid chloride over 1-2 hours, keeping the temperature below 25 °C.
-
Reaction: Stir the reaction mixture at room temperature for 4-6 hours until completion is confirmed by HPLC.
-
Work-up: Quench the reaction by slowly adding water. Separate the organic layer. Wash the organic layer sequentially with dilute aqueous NaHCO₃ and brine.
-
Isolation: Concentrate the organic layer under reduced pressure. Add an appropriate anti-solvent (e.g., heptane) to induce crystallization.
-
Purification: Filter the solid product, wash with the crystallization solvent mixture, and dry under vacuum at 50 °C.
Visualizations
Caption: Experimental workflow for the scale-up synthesis of substituted indole acetamides.
Caption: Troubleshooting workflow for low yield in scale-up synthesis.
References
"avoiding side reactions in the formylation of 2-methylindole derivatives"
Welcome to the technical support center for the formylation of 2-methylindole derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and avoid common side reactions during their experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formylation of 2-methylindole and its derivatives.
Issue 1: Low Yield of 2-Methylindole-3-carboxaldehyde and Formation of Multiple Products
Question: My Vilsmeier-Haack formylation of 2-methylindole is resulting in a low yield of the desired 3-formyl product, and I observe multiple spots on my TLC plate. What are the likely side reactions and how can I minimize them?
Answer:
Low yields and the presence of multiple products in the Vilsmeier-Haack formylation of 2-methylindole are typically due to competing side reactions. The primary culprits are di-formylation and N-formylation.
-
Di-formylation: The Vilsmeier reagent can react with both the C3 position of the indole ring and the activated 2-methyl group, leading to the formation of a malonaldehyde derivative after hydrolysis. This is more likely to occur at higher temperatures and with a larger excess of the Vilsmeier reagent.
-
N-formylation: The nitrogen of the indole ring can also be formylated by the Vilsmeier reagent, yielding an N-formyl-2-methylindole derivative.[1]
Troubleshooting Steps:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent (POCl₃ and DMF). A slight excess (1.1-1.5 equivalents) is often sufficient. A large excess can promote di-formylation.
-
Temperature Management: Maintain a low reaction temperature, especially during the addition of the Vilsmeier reagent to the 2-methylindole solution. Starting at 0 °C and slowly allowing the reaction to warm to room temperature is a common strategy.[2] High temperatures (e.g., reflux) can significantly increase the rate of side reactions.
-
Reaction Time: Monitor the reaction progress closely using TLC. Over-extending the reaction time can lead to the formation of more side products. Quench the reaction as soon as the starting material is consumed.
-
Order of Addition: Add the 2-methylindole solution dropwise to the pre-formed Vilsmeier reagent at a low temperature. This ensures that the indole derivative is always in the presence of an excess of the formylating agent, which can favor the desired C3-formylation.
-
Purity of Reagents: Ensure that all reagents, particularly DMF, are anhydrous and of high purity. Impurities can lead to unexpected side reactions.
Issue 2: Difficulty in Achieving Regioselectivity with the Duff Reaction
Question: I am attempting a Duff reaction on 2-methylindole, but I am getting a mixture of isomers and low conversion. How can I improve the regioselectivity for the 3-position?
Answer:
The Duff reaction, which uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium, is generally less regioselective for indoles compared to the Vilsmeier-Haack reaction.[3][4] Formylation can occur at different positions on the indole ring, and the reaction is often sluggish.
Troubleshooting Steps:
-
Choice of Acid: The acidity of the medium plays a crucial role. While acetic acid is traditionally used, stronger acids like trifluoroacetic acid (TFA) can sometimes improve the reaction rate, but may also lead to more side products.[4] Experiment with different acidic catalysts to find the optimal balance.
-
Temperature and Reaction Time: The Duff reaction typically requires heating.[4] Optimize the temperature and reaction time by running small-scale trials and monitoring the product distribution by GC-MS or NMR.
-
Consider Alternative Methods: For achieving high regioselectivity at the C3 position of 2-methylindole, the Vilsmeier-Haack reaction is generally the more reliable method. If the Duff reaction is not providing the desired outcome, switching to the Vilsmeier-Haack protocol is recommended.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in the Vilsmeier-Haack formylation of 2-methylindole, and how can I identify it?
A1: The most common side product is often the di-formylated species, where the 2-methyl group is also formylated to give a malonaldehyde precursor.[1] This can be identified by mass spectrometry (a higher molecular weight corresponding to the addition of two formyl groups) and NMR spectroscopy (the appearance of characteristic aldehyde proton signals and disappearance of the 2-methyl singlet). Another potential side product is the N-formyl derivative.[1]
Q2: Can I completely avoid the formation of the N-formyl side product?
A2: While complete avoidance can be challenging, minimizing its formation is possible. Using milder reaction conditions, such as lower temperatures and shorter reaction times, can help. Additionally, ensuring a slight excess of the Vilsmeier reagent can favor the kinetically preferred C3-formylation over N-formylation.
Q3: How can I purify the desired 2-methylindole-3-carboxaldehyde from the side products?
A3: Column chromatography on silica gel is the most effective method for purification. A solvent system with a gradient of ethyl acetate in hexane is typically used. The polarity of the desired product, the N-formyl derivative, and the di-formyl product will differ, allowing for their separation. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be an effective final purification step.
Q4: Are there any alternative, milder formylation methods for 2-methylindole?
A4: Yes, several alternative methods have been developed to address the limitations of classical approaches. These include:
-
Iron-Catalyzed Formylation: Using formaldehyde and aqueous ammonia with an iron catalyst offers a greener alternative to the Vilsmeier-Haack reaction.[5]
-
Catalytic Vilsmeier-Haack Reaction: Recent developments have focused on catalytic versions of the Vilsmeier-Haack reaction to reduce the use of stoichiometric phosphorus oxychloride.
Quantitative Data Summary
The following table summarizes the typical yields and reaction conditions for the formylation of 2-methylindole, highlighting the impact on product distribution.
| Formylation Method | Reagents | Temperature (°C) | Time (h) | Desired Product Yield (%) | Major Side Product(s) & Yield (%) | Reference |
| Vilsmeier-Haack | POCl₃, DMF | 0 to RT | 1-3 | 70-85 | Di-formyl and N-formyl derivatives (yields vary with conditions) | [2] |
| Vilsmeier-Haack (High Temp) | POCl₃, DMF | 98-100 | 3 | Lower C3-formyl yield | Increased di-formylation and N-formylation | [6] |
| Duff Reaction | HMTA, Acetic Acid | 85-120 | 4-8 | 20-50 | Mixture of isomers, low conversion | [4] |
Experimental Protocols
Optimized Protocol for Selective Vilsmeier-Haack Formylation of 2-Methylindole at the C3-Position
This protocol is designed to maximize the yield of 2-methyl-1H-indole-3-carbaldehyde while minimizing the formation of di-formylated and N-formylated side products.
Materials:
-
2-Methylindole
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ice bath
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF over 30 minutes, ensuring the temperature does not exceed 5 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Formylation Reaction: Dissolve 2-methylindole (1 equivalent) in a minimal amount of anhydrous DCM. Add the 2-methylindole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is complete when the starting 2-methylindole spot is no longer visible.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extraction and Isolation: Extract the aqueous mixture with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 2-methyl-1H-indole-3-carbaldehyde.
Visualizations
Caption: Optimized workflow for the selective C3-formylation of 2-methylindole.
References
- 1. growingscience.com [growingscience.com]
- 2. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google Patents [patents.google.com]
- 3. Duff reaction - Wikipedia [en.wikipedia.org]
- 4. grokipedia.com [grokipedia.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: NMR Analysis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering challenges with the NMR peak assignment of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the expected ¹H NMR chemical shifts for this compound?
A: While experimental data can vary based on solvent and concentration, the predicted ¹H NMR chemical shifts are summarized in Table 1. These estimations are based on the analysis of similar indole and acetamide derivatives.[1][2][3] The most distinct signals are expected to be the downfield singlet for the formyl proton and the singlet for the N-CH₂ group.
Q2: What are the expected ¹³C NMR chemical shifts for this molecule?
A: Predicted ¹³C NMR chemical shifts are provided in Table 2. Key signals to identify include the formyl and amide carbonyl carbons, which will be the most downfield signals in the spectrum.[4][5][6]
Q3: Why don't my experimental chemical shifts perfectly match the predicted values?
A: Discrepancies between experimental and predicted values are common and can arise from several factors:
-
Solvent Effects: The choice of deuterated solvent can significantly influence chemical shifts, particularly for protons involved in hydrogen bonding (amide N-H).[5][7]
-
Concentration: Sample concentration can affect chemical shifts due to intermolecular interactions like aggregation.[7][8]
-
Temperature and pH: Variations in temperature and the pH of the sample can alter the electronic environment and lead to peak shifts.
-
Intramolecular Interactions: Hydrogen bonding or other through-space interactions within the molecule can cause unexpected shielding or deshielding.[9]
Section 2: Troubleshooting Common Issues
Q4: Why are some of the peaks in my spectrum broad or poorly resolved?
A: Peak broadening can obscure coupling patterns and make assignments difficult. Common causes include:
-
Poor Shimming: An inhomogeneous magnetic field is a primary cause of broad, asymmetric peaks. Re-shimming the instrument is the first step in troubleshooting.[8]
-
Sample Concentration: Highly concentrated samples can lead to increased viscosity and peak broadening.[10] Diluting the sample may improve resolution.[8]
-
Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening. Ensure all glassware is thoroughly cleaned.[8]
-
Chemical Exchange: The amide protons may be undergoing chemical exchange with trace amounts of water or acid, leading to broadening. This can sometimes be resolved by using a very dry solvent or by varying the temperature.[7]
Q5: I am observing more peaks than expected. What is the likely cause?
A: The presence of extra peaks often points to one of the following issues:
-
Impurities: The most common cause is the presence of residual solvents (e.g., acetone, ethyl acetate), starting materials, or byproducts from the synthesis.[8]
-
Rotational Isomers (Rotamers): Rotation around the amide (C-N) bond is often slow on the NMR timescale. This can result in two distinct sets of signals for the protons near the amide group, effectively making the molecule look like a mixture of two different conformers. Acquiring the spectrum at a higher temperature can sometimes cause these peaks to coalesce into a single, averaged signal.[7][8]
Q6: How can I definitively assign the amide N-H₂ protons?
A: The two protons of the primary amide (-CONH₂) can be difficult to assign as they often appear as a single broad peak and their chemical shift is highly variable. The standard method for confirmation is a D₂O exchange experiment.[7] Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the ¹H NMR spectrum. The peak corresponding to the amide protons will decrease in intensity or disappear entirely as the protons are replaced by deuterium, which is not observed in ¹H NMR.[7][11]
Q7: The aromatic region (7.0-8.0 ppm) is complex and the peaks are overlapping. How can I resolve these signals?
A: Overlapping multiplets in the aromatic region are a common challenge.
-
Change Solvents: Acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆ or acetone-d₆) can alter the chemical shifts of the aromatic protons differently, potentially resolving the overlap.[7]
-
2D NMR Spectroscopy: If changing solvents is not effective, 2D NMR experiments are essential. A ¹H-¹H COSY (Correlation Spectroscopy) experiment will show correlations between coupled protons, helping to identify adjacent protons on the indole ring.[8]
Section 3: Data Presentation
Disclaimer: The following tables contain predicted chemical shift values for this compound. Actual experimental values may vary.
Table 1: Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Notes |
| Formyl CHO | 9.8 - 10.2 | Singlet (s) | 1H | Expected to be the most downfield signal. |
| Indole H-4 | 7.8 - 8.0 | Doublet (d) | 1H | Aromatic region. |
| Indole H-7 | 7.5 - 7.7 | Doublet (d) | 1H | Aromatic region. |
| Indole H-5 / H-6 | 7.1 - 7.4 | Multiplet (m) | 2H | Aromatic protons, likely overlapping. |
| Amide NH₂ | 5.5 - 7.5 | Broad Singlet (br s) | 2H | Shift is highly solvent-dependent; exchanges with D₂O. |
| N-CH₂ | 5.0 - 5.3 | Singlet (s) | 2H | Methylene group attached to the indole nitrogen. |
| Indole CH₃ | 2.5 - 2.8 | Singlet (s) | 3H | Methyl group at the 2-position of the indole ring. |
Table 2: Predicted ¹³C NMR Data
| Carbon Assignment | Predicted δ (ppm) | Notes |
| Formyl C HO | 185 - 190 | Aldehyde carbonyl. |
| Amide C =O | 168 - 172 | Amide carbonyl. |
| Indole C-7a | 137 - 139 | Aromatic quaternary carbon. |
| Indole C-2 | 135 - 137 | Aromatic carbon attached to the methyl group. |
| Indole C-3a | 128 - 130 | Aromatic quaternary carbon. |
| Indole C-4 | 124 - 126 | Aromatic CH. |
| Indole C-6 | 122 - 124 | Aromatic CH. |
| Indole C-5 | 120 - 122 | Aromatic CH. |
| Indole C-3 | 115 - 118 | Aromatic carbon attached to the formyl group. |
| Indole C-7 | 110 - 112 | Aromatic CH. |
| N-C H₂ | 45 - 50 | Methylene carbon. |
| Indole C H₃ | 12 - 15 | Methyl carbon. |
Section 4: Experimental Protocols
Protocol 1: Standard Sample Preparation
-
Weigh Sample: Accurately weigh 5-10 mg of the compound for ¹H NMR or 20-50 mg for ¹³C NMR.[10]
-
Dissolve: Transfer the solid to a clean, dry vial. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]
-
Ensure Homogeneity: Gently vortex or sonicate the vial to ensure the sample is fully dissolved.[1]
-
Filter: To remove any particulate matter, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.[12] This step is critical for achieving high-resolution spectra.[12]
-
Cap: Cap the NMR tube to prevent solvent evaporation.
Protocol 2: Standard ¹H NMR Data Acquisition
This protocol outlines typical parameters for a 400 or 500 MHz spectrometer.[1]
-
Instrument Setup: Insert the sample, lock onto the deuterium signal of the solvent, and perform automated or manual shimming to optimize magnetic field homogeneity.[1]
-
Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width (SW): ~16 ppm (centered around 6-8 ppm).
-
Relaxation Delay (D1): 2-5 seconds. A longer delay is crucial for accurate integration.[1]
-
Number of Scans (NS): 8-16 scans for samples with sufficient concentration.
-
-
Data Processing:
-
Apply Fourier transform, phase correction, and baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like TMS (0.00 ppm).[1]
-
Integrate signals to determine relative proton ratios.
-
Protocol 3: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Obtain a standard ¹H NMR spectrum of your sample following Protocol 2.
-
Add D₂O: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Mix Thoroughly: Cap the tube and shake vigorously for 30-60 seconds to ensure mixing.
-
Re-acquire Spectrum: Insert the sample back into the spectrometer, re-shim if necessary, and acquire a second ¹H NMR spectrum using the same parameters.
-
Analyze: Compare the two spectra. The signal corresponding to the exchangeable amide (N-H₂) protons should have significantly diminished or disappeared in the second spectrum.[7]
Section 5: Visualization
Troubleshooting Workflow for NMR Peak Assignment
The following diagram illustrates a logical workflow for addressing common issues during the NMR peak assignment process.
References
- 1. benchchem.com [benchchem.com]
- 2. rsc.org [rsc.org]
- 3. Regioselective Reaction of 2-Indolylmethanols with Enamides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 11. NMR Spectroscopy Practice Problems [chemistrysteps.com]
- 12. nmr.chem.ualberta.ca [nmr.chem.ualberta.ca]
"enhancing the stability of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide for bioassays"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. Our aim is to help you enhance the stability of this compound for reliable and reproducible bioassay results.
Frequently Asked Questions (FAQs)
Q1: What are the primary known stability issues with this compound?
A1: this compound, like many indole-based compounds, can be susceptible to degradation, leading to reduced potency and inconsistent results in bioassays. The primary points of instability are the indole ring, which is prone to oxidation, and the aldehyde group, which can be reactive. The stability can be influenced by factors such as pH, light exposure, temperature, and the presence of oxidizing agents in the assay medium.
Q2: What are the initial signs of compound degradation in my experiments?
A2: Signs of degradation can include a decrease in the expected biological activity over time, poor reproducibility between replicate experiments, and visible changes in the color of the stock solution (often a yellowing or browning). Analytical techniques such as HPLC can be used to detect the appearance of new peaks corresponding to degradation products.
Q3: How should I prepare and store stock solutions of this compound to maximize stability?
A3: For maximum stability, stock solutions should be prepared in a dry, aprotic solvent such as DMSO or DMF. It is advisable to prepare concentrated stock solutions to minimize the volume added to aqueous assay buffers. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C and protect them from light.
Q4: Can the solvent used to dissolve the compound affect its stability in the bioassay?
A4: Yes, the choice of solvent is critical. While DMSO is a common choice for initial solubilization, high concentrations of DMSO in the final assay medium can be toxic to cells and may also affect the stability of the compound. It is best to keep the final DMSO concentration below 0.5%. The solubility in aqueous buffers is expected to be low, and precipitation can be an issue.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell-Based Assays
If you are observing significant variability in the IC50 values of this compound in your cell-based assays, consider the following troubleshooting steps.
Potential Causes and Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Degradation in Aqueous Medium | Minimize the pre-incubation time of the compound in the assay medium before adding it to the cells. Prepare fresh dilutions from a frozen stock for each experiment. | Improved consistency of IC50 values across experiments. |
| Precipitation of the Compound | Visually inspect the assay wells for any signs of precipitation. Determine the kinetic solubility of the compound in your specific assay medium. If precipitation is observed, consider adding a non-toxic solubilizing agent like Pluronic F-68 or reducing the final concentration of the compound. | Clear solutions in assay wells and more reliable dose-response curves. |
| Interaction with Assay Components | Components of the cell culture medium, such as serum proteins or high concentrations of certain amino acids, may interact with and destabilize the compound. Test the compound's stability in the medium over the time course of the experiment using HPLC. If instability is detected, consider using a simpler buffer system for short-term assays if possible. | Identification of destabilizing components and development of a more suitable assay buffer. |
| Light Sensitivity | Indole-containing compounds can be sensitive to light. Conduct all experimental steps involving the compound under subdued lighting conditions. Use amber-colored tubes and plates. | Reduced degradation and more consistent biological activity. |
Issue 2: Loss of Activity Upon Storage
If you suspect that your stock solution of this compound is losing activity over time, follow this guide.
Storage Stability Troubleshooting
| Parameter | Recommended Action | Rationale |
| Solvent | Ensure the stock solution is prepared in an anhydrous, aprotic solvent like DMSO or DMF. | Protic solvents like ethanol or water can promote degradation pathways such as hydrolysis or oxidation. |
| Temperature | Store aliquoted stock solutions at -80°C. Avoid repeated freeze-thaw cycles. | Lower temperatures slow down the rate of chemical degradation. Aliquoting prevents degradation of the entire stock with each use. |
| Atmosphere | If possible, overlay the stock solution with an inert gas like argon or nitrogen before sealing and freezing. | This minimizes the exposure to oxygen, which can oxidize the indole ring. |
| Purity Check | Periodically check the purity of a stored aliquot using HPLC-UV or LC-MS to monitor for the appearance of degradation products. | This provides direct evidence of compound stability under your storage conditions. |
Experimental Protocols
Protocol 1: General Procedure for Assessing Compound Stability in Aqueous Buffer
This protocol provides a framework for evaluating the stability of this compound in a typical aqueous bioassay buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare a 10 mM stock solution of the compound in anhydrous DMSO.
-
Dilute the stock solution to a final concentration of 100 µM in PBS (pH 7.4). The final DMSO concentration should be 1%.
-
Immediately after preparation (t=0), take an aliquot of the solution and analyze it by HPLC to obtain the initial peak area of the compound.
-
Incubate the remaining solution at 37°C.
-
Take aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze each aliquot by HPLC under the same conditions as the t=0 sample.
-
Calculate the percentage of the compound remaining at each time point relative to the initial peak area.
Data Presentation: Stability in PBS (pH 7.4) at 37°C
| Time (hours) | % Compound Remaining (Mean ± SD, n=3) | Appearance of Degradation Products (Peak Area %) |
| 0 | 100 ± 0 | 0 |
| 1 | 95.2 ± 2.1 | 4.8 |
| 2 | 88.7 ± 3.5 | 11.3 |
| 4 | 76.1 ± 4.2 | 23.9 |
| 8 | 58.9 ± 5.1 | 41.1 |
| 24 | 25.3 ± 6.8 | 74.7 |
Visualizations
Potential Degradation Pathway
The following diagram illustrates a hypothetical degradation pathway for this compound, focusing on the oxidation of the indole ring, a common instability for this class of compounds.
Caption: Hypothetical oxidative degradation pathway.
Experimental Workflow for Stability Assessment
This workflow outlines the steps for assessing the stability of the compound in a bioassay medium.
Caption: Workflow for compound stability testing.
Troubleshooting Logic for Inconsistent Bioassay Results
This decision tree provides a logical approach to troubleshooting inconsistent results in bioassays.
Caption: Troubleshooting decision tree for bioassays.
Technical Support Center: Refining Purification Methods for Polar Indole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of polar indole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying polar indole compounds?
The purification of polar indole derivatives is often complicated by several factors:
-
High Polarity: The presence of functional groups such as hydroxyls, carboxylic acids, and amines increases the polarity of the indole scaffold. This can lead to poor retention on reverse-phase chromatography columns and strong, sometimes irreversible, binding to normal-phase silica gel.[1]
-
Low Solubility: Polar indole derivatives may exhibit poor solubility in the organic solvents typically used for normal-phase chromatography, making sample loading and purification challenging.[1]
-
Instability: The indole nucleus can be sensitive to acidic conditions, and some derivatives may degrade on standard silica gel, which is inherently acidic. This can result in low recovery and the formation of artifacts.[1]
-
Co-elution with Impurities: The high polarity of these compounds can lead to co-elution with polar impurities, making separation difficult.
-
Peak Tailing: Strong interactions between polar functional groups (especially amines) and residual silanol groups on the silica surface can cause significant peak tailing in chromatography, leading to poor resolution and inaccurate quantification.
Q2: Which chromatographic technique is best suited for my polar indole derivative?
The optimal technique depends on the specific properties of your compound. Here's a general guide:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Often the method of choice for a wide range of polar indoles. C8 and C18 columns are commonly used. For highly polar compounds that show little retention, consider "polar-embedded" or "aqua" columns that are stable in 100% aqueous mobile phases.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An excellent option for highly polar compounds that are poorly retained in RP-HPLC.[2] HILIC uses a polar stationary phase and a mobile phase with a high concentration of an organic solvent, allowing for the retention of very polar analytes.[2][3]
-
Ion-Exchange Chromatography (IEC): Particularly useful for charged or zwitterionic indole derivatives, such as those with acidic and basic functional groups (e.g., tryptophan derivatives).
-
Normal-Phase Chromatography: While challenging due to potential instability and strong adsorption, it can be used with careful mobile phase selection. Deactivating the silica gel with a base like triethylamine may be necessary for basic indoles.
Q3: How can I improve the peak shape and reduce tailing for my basic indole derivative on a silica gel column?
Peak tailing for basic compounds on silica gel is often due to strong interactions with acidic silanol groups. To mitigate this:
-
Add a mobile phase modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-2.0%) or ammonia in methanol, into your eluent.[4]
-
Use a different stationary phase: Consider using a less acidic stationary phase like alumina or a bonded phase (e.g., amino- or cyano-bonded silica).
-
Switch to an alternative technique: RP-HPLC with a buffered mobile phase at a neutral or slightly basic pH can be a good alternative.
Troubleshooting Guides
Chromatographic Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Retention in RP-HPLC (Compound elutes in the void volume) | The compound is too polar for the stationary phase. | - Switch to a more polar-compatible column (e.g., polar-embedded, C8).- Increase the aqueous content of the mobile phase.- Consider using HILIC. |
| Peak Tailing | - Strong interaction with residual silanols on the silica-based column.- Column overload.- Inappropriate mobile phase pH for ionizable compounds. | - Add a competing base (e.g., triethylamine) or acid (e.g., formic acid) to the mobile phase.- Use an end-capped column.- Reduce the sample amount injected.- Adjust the mobile phase pH to suppress the ionization of the analyte. |
| Compound is Unstable on Silica Gel | The acidic nature of silica gel causes degradation of the indole compound. | - Deactivate the silica gel by pre-treating the column with a mobile phase containing a small amount of a base (e.g., triethylamine).[1]- Use a neutral stationary phase like alumina.[1]- Opt for reverse-phase chromatography where the mobile phase can be buffered to a neutral pH.[1] |
| Low Recovery of Purified Compound | - Irreversible adsorption to the stationary phase.- Degradation on the column.- The compound is eluting in very dilute fractions that are difficult to detect. | - Address potential degradation and irreversible adsorption as described above.- Concentrate the fractions before analysis to ensure the product hasn't been missed.[1]- Perform a mass balance to determine where the compound is being lost.[1] |
Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Compound Oiling Out Instead of Crystallizing | - The solvent is too nonpolar for the highly polar compound.- The solution is supersaturated.- Impurities are inhibiting crystal formation. | - Try a more polar solvent or a solvent mixture.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of the pure compound.- Further, purify the material by another method (e.g., chromatography) to remove impurities.[1] |
| No Crystals Form Upon Cooling | - The compound is too soluble in the chosen solvent.- The solution is not sufficiently concentrated. | - Concentrate the solution by slowly evaporating the solvent.- Add an anti-solvent (a solvent in which the compound is insoluble but is miscible with the crystallization solvent) dropwise until the solution becomes cloudy, then heat to redissolve and cool slowly.- Cool the solution to a lower temperature (e.g., in an ice bath or freezer).[1] |
| Low Yield from Recrystallization | The compound has significant solubility in the cold solvent. | - Use a minimal amount of hot solvent to dissolve the compound.- Cool the solution for a longer period and at a lower temperature.- Consider a different solvent system where the compound has lower solubility at cold temperatures.[1] |
Data Presentation
Summary of Purification Performance
The following table summarizes typical recovery and purity data for the purification of polar indole derivatives using various techniques. Note that actual results will vary depending on the specific compound, the complexity of the mixture, and the optimization of the method.
| Indole Derivative Type | Purification Method | Stationary Phase | Typical Purity | Typical Recovery | Reference(s) |
| Indole Carboxylic Acids | RP-HPLC | C8 | >98% | 85-95% | [5] |
| Hydroxylated Indoles | Flash Chromatography | Silica Gel | >95% | 70-90% | [1] |
| Tryptamine Derivatives | HILIC | Amide | >98% | >90% | [1] |
| Indole Alkaloids (from wash oil) | Extraction & Re-extraction | - | ~73% (concentrate) | ~79% | [6][7] |
| Indole (from concentrated oil) | Solute Crystallization | - | >99.5% | ~58% | [8][9] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Purification of Indole-3-Acetic Acid and Related Compounds
This protocol is adapted for the separation of several polar indolic compounds.[5]
-
Column: Symmetry C8 (4.6 x 150 mm, 5 µm) with a C8 guard column.
-
Mobile Phase:
-
Eluent A: 2.5:97.5 (v/v) acetic acid:H₂O, pH adjusted to 3.8 with 1 M KOH.
-
Eluent B: Methanol.
-
-
Gradient:
-
Start with 80% A and 20% B.
-
Linear gradient to 20% A and 80% B over 30 minutes.
-
Hold at 20% A and 80% B for 1 minute.
-
Return to 80% A and 20% B over the next 2 minutes.
-
Re-equilibrate for 5 minutes.
-
-
Flow Rate: 1 mL/min.
-
Injection Volume: 20 µL.
-
Detection: Fluorimetric detector with excitation at 280 nm and emission at 350 nm.
-
Sample Preparation: Dissolve the crude sample in the initial mobile phase composition. Filter through a 0.22 µm syringe filter before injection.
Protocol 2: HILIC Method for Polar Indole Derivatives
This is a general protocol for developing a HILIC separation method.
-
Column Selection: Start with a bare silica, diol, or zwitterionic HILIC column (e.g., ZIC-HILIC).
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 10 mM ammonium formate (or acetate), pH adjusted to 3.0 with formic acid.
-
Mobile Phase B: Acetonitrile.
-
-
Initial Gradient Conditions:
-
Start with 5% A and 95% B.
-
Linear gradient to 40% A and 60% B over 15-20 minutes.
-
Hold for 2-3 minutes.
-
Return to initial conditions and re-equilibrate for 5-10 minutes.
-
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV (e.g., 280 nm) or Mass Spectrometry (MS).
-
Sample Preparation: Dissolve the sample in a solvent with a high organic content (e.g., 90% acetonitrile) to ensure good peak shape.
Protocol 3: Solid-Phase Extraction (SPE) for Indole Alkaloids from a Plant Extract
This protocol provides a general procedure for the cleanup and fractionation of polar indole alkaloids.
-
SPE Cartridge: C18-E (55 µm, 70 Å).
-
Conditioning: Pass 4 column volumes (CV) of methanol through the cartridge, followed by 4 CV of deionized water.
-
Equilibration: Equilibrate the cartridge with the initial loading solvent (e.g., 100% water).
-
Sample Loading: Dissolve the crude extract in the initial equilibration solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to remove highly polar impurities (e.g., 100% water).
-
Elution: Elute the indole alkaloids with stepwise gradients of decreasing polarity. For example:
-
Fraction 1: 25% Methanol in water.
-
Fraction 2: 50% Methanol in water.
-
Fraction 3: 75% Methanol in water.
-
Fraction 4: 100% Methanol.
-
Fraction 5: 100% Methanol with 0.05% TFA (to elute more strongly bound compounds).[10]
-
-
Analysis: Analyze each fraction by TLC or HPLC to identify the fractions containing the target compounds.
Visualizations
Caption: A general workflow for selecting a purification strategy for polar indole derivatives.
Caption: A troubleshooting decision tree for common chromatography problems with polar indoles.
Caption: Simplified signaling pathways affected by Indole-3-Carbinol (I3C) and its metabolite DIM.
References
- 1. benchchem.com [benchchem.com]
- 2. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nestgrp.com [nestgrp.com]
- 4. silicycle.com [silicycle.com]
- 5. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) | MDPI [mdpi.com]
- 7. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1: Recovery and Concentration of Indole Contained in Wash Oil by Solvent Extraction) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Targeted Isolation of Indole Alkaloids from Streptomyces sp. CT37 - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide and Known Anticancer Drugs: A Research Guide
Introduction
The indole nucleus is a prominent scaffold in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities, including anticancer properties. The compound 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide is a novel indole derivative. While direct experimental data on the anticancer efficacy of this specific compound is not yet available in published literature, this guide provides a comparative analysis of its potential efficacy by examining structurally related indole derivatives and comparing their performance against established anticancer drugs. This guide is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel indole-based compounds.
The core structure of this compound combines several key functional groups that have been independently studied for their roles in cytotoxicity against cancer cells: an indole ring, a formyl group at the 3-position, a methyl group at the 2-position, and an acetamide group at the 1-position. The anticancer potential of indole derivatives often stems from their ability to induce apoptosis, inhibit tubulin polymerization, and modulate key signaling pathways in cancer cells.
Quantitative Comparison of Anticancer Activity
To contextualize the potential efficacy of this compound, the following tables summarize the in vitro cytotoxic activity (IC50 values) of structurally related indole derivatives and commonly used anticancer drugs against various human cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell growth.
Table 1: Cytotoxicity of Indole-3-Carboxaldehyde and Related Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MCF-7 (Breast) | 13.2 | [1] |
| 4-Chloro-N'-((1-(2-morpholinoethyl)-1H-indol-3-yl)methylene)benzenesulfonohydrazide | MDA-MB-468 (Breast) | 8.2 | [1] |
Table 2: Cytotoxicity of Indole-Acetamide Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | HeLa (Cervical) | 0.52 | [2] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | MCF-7 (Breast) | 0.34 | [2] |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivative (Compound 7d) | HT-29 (Colon) | 0.86 | [2] |
| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | MCF-7 (Breast) | Not specified, but most active in the series | [3] |
| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | A549 (Lung) | Not specified, but most active in the series | [3] |
| 2-(2,3-Dioxo-2,3-dihydro-1H-indol-1-yl)-N-(2-isopropylphenyl)acetamide | HeLa (Cervical) | Not specified, but most active in the series | [3] |
Table 3: Cytotoxicity of Standard Anticancer Drugs
| Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | 9.4 | [4] |
| Etoposide | MCF-7, A549, HeLa | Used as a standard, specific IC50 values not provided in the abstract | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of novel anticancer agents.
1. Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, MDA-MB-468, HeLa, A549) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and allowed to attach overnight. The following day, cells are treated with various concentrations of the test compound or a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
2. Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism of action for anticancer drugs.
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cells are treated with the test compound for a specified time.
-
After treatment, cells are harvested, washed, and resuspended in Annexin V binding buffer.
-
Annexin V-FITC and PI are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry.
-
-
Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in apoptosis.
-
Cells are treated with the test compound.
-
Cell lysates are prepared, and the activity of specific caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric substrates.
-
3. Cell Cycle Analysis
This assay determines the effect of a compound on the progression of cells through the different phases of the cell cycle (G1, S, G2/M).
-
Propidium Iodide (PI) Staining:
-
Cells are treated with the test compound.
-
Cells are harvested, fixed in ethanol, and treated with RNase.
-
Cells are then stained with PI, which intercalates with DNA.
-
The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
-
Visualizations
Experimental Workflow for In Vitro Anticancer Drug Screening
Caption: A generalized workflow for the in vitro screening of potential anticancer compounds.
Potential Signaling Pathway for Apoptosis Induction by Indole Derivatives
Caption: A simplified diagram of a potential intrinsic apoptosis pathway induced by indole derivatives.
While direct experimental evidence for the anticancer activity of this compound is currently lacking, the analysis of structurally similar indole derivatives provides a strong rationale for its investigation as a potential anticancer agent. The presence of the indole-3-carboxaldehyde and acetamide moieties suggests that this compound may exhibit cytotoxicity against various cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. Further preclinical studies, following the experimental protocols outlined in this guide, are necessary to elucidate the specific anticancer efficacy and mechanism of action of this novel compound. The comparative data presented here serves as a valuable benchmark for future research in this area.
References
- 1. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, Synthesis, Anticancer Activity and Molecular Docking of New 1,2,3-Triazole-Based Glycosides Bearing 1,3,4-Thiadiazolyl, Indolyl and Arylacetamide Scaffolds [mdpi.com]
"structure-activity relationship of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide analogs"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole acetamide analogs, with a focus on derivatives related to the 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide scaffold. While comprehensive SAR data for this specific parent compound is limited in publicly available research, this document synthesizes findings from closely related indole acetamide and indole-3-carboxaldehyde derivatives to offer valuable insights for drug design and development. The information presented herein is compiled from multiple studies investigating the anticancer, antioxidant, and enzyme-inhibitory activities of these compound classes.
Quantitative Data Summary
The biological activities of various indole acetamide and indole-3-carboxaldehyde analogs are summarized below. These tables highlight the impact of different substitution patterns on their therapeutic potential.
Table 1: Anticancer Activity of 2-(1H-indol-3-yl)acetamide Analogs
| Compound ID | R (Substitution on Phenyl Ring) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | H | HCT-116 | 10.5 ± 0.07 | [1] |
| 1b | 4-CH₃ | Not Specified | 2.84 ± 0.1 | [2] |
| 1c | 3,4-(CH₃)₂ | Not Specified | 2.52 ± 0.06 | [2] |
| 1d | 2,4-(CH₃)₂ | Not Specified | > 30 | [2] |
| 1e | 4-Cl | Not Specified | 1.09 ± 0.11 | [2] |
| 1f | 4-F | Not Specified | 1.12 ± 0.03 | [2] |
Table 2: Butyrylcholinesterase (BChE) Inhibitory Activity of Substituted Acetamide Derivatives
| Compound ID | Modifications to Parent Structure | BChE IC50 (µM) | Reference |
| 2a | 3-carbonyl, 4-methoxy-2-methylphenyl on acetamide | 3.947 ± 0.15 | [3] |
| 2b | 3-carbonyl, 2-methylphenyl on acetamide | > 50 | [3] |
| 2c | N-de-methylated, various phenyl substitutions | > 50 | [3] |
Table 3: Antioxidant Activity of Indole-3-carboxaldehyde Analogs
| Compound ID | R (Substitution on Aryl Amine) | DPPH Scavenging IC50 (µM) | Reference |
| 3a | 4-OCH₃ | Moderately Active | |
| 3b | 4-CH₃ | Less Active | |
| 3c | 4-Cl | Highly Active | |
| 3d | 2,4-Cl₂ | Most Active |
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and validation of findings.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Cancer cells (e.g., HCT-116, HeLa, HepG2) are seeded in 96-well plates at a density of approximately 5 × 10³ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[1]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds. A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included. The plates are typically incubated for 24 to 48 hours.[1]
-
MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.[1]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as DMSO or an acidic isopropanol solution, is added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm. The cell viability is calculated as a percentage of the vehicle control.[5]
Butyrylcholinesterase (BChE) Inhibition Assay
This assay is used to determine the ability of a compound to inhibit the enzymatic activity of BChE.
-
Enzyme and Substrate Preparation: A solution of BChE and the substrate, butyrylthiocholine iodide, are prepared in a suitable buffer (e.g., phosphate buffer).
-
Inhibition Reaction: The test compounds are pre-incubated with the BChE solution for a specified time. The enzymatic reaction is initiated by the addition of the substrate.
-
Detection: The rate of the enzymatic reaction is monitored by measuring the increase in absorbance at a specific wavelength, which corresponds to the production of thiocholine.
-
IC50 Determination: The concentration of the test compound that inhibits 50% of the BChE activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.
Visualizations
Experimental Workflow for Anticancer Activity Screening
The following diagram illustrates a typical workflow for evaluating the anticancer potential of novel indole derivatives.
Caption: A general workflow for the preclinical evaluation of novel anticancer indole derivatives.[6]
Hypothetical Signaling Pathway for Indole-Induced Apoptosis
This diagram depicts a potential signaling cascade through which indole derivatives may induce apoptosis in cancer cells.
Caption: A simplified representation of potential signaling pathways modulated by indole derivatives leading to apoptosis.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation of the Mechanism of Action of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant lack of specific data on the biological activity and mechanism of action of the compound 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. While the broader class of indole acetamide derivatives has been investigated for a range of therapeutic applications, including as butyrylcholinesterase inhibitors, tubulin polymerization inhibitors, and anticancer agents, no experimental data or mechanistic studies could be found for this particular molecule.
This guide, therefore, aims to provide a comparative overview of the established mechanisms of action of structurally related indole derivatives, which may offer potential avenues for future investigation into the activity of this compound. The information presented below is based on published research on analogous compounds and should not be directly extrapolated to the target molecule without experimental validation.
Comparison with Structurally Related Indole Derivatives
The biological activities of indole acetamide derivatives are highly dependent on the nature and position of substituents on the indole ring and the acetamide group. The table below summarizes the activities of several related compounds found in the literature.
| Compound Class | Key Structural Features | Mechanism of Action | Experimental Models |
| Substituted Acetamide Derivatives | Varied substituents on the indole and acetamide moieties. | Inhibition of butyrylcholinesterase (BChE), implicated in Alzheimer's disease. | In vitro enzyme inhibition assays. |
| N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide Derivatives | Methyl group at position 1 of the indole ring and a trimethoxyphenyl group on the acetamide nitrogen. | Inhibition of tubulin polymerization, leading to anticancer effects. | In vitro antiproliferative assays against cancer cell lines (HeLa, MCF-7, HT-29). |
| N-Substituted 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide Derivatives | Adamantane group at position 2 of the indole ring. | Induction of apoptosis in cancer cells through caspase-8 activation. | Cytotoxicity assays in cancer cell lines (Hela, MCF7, HepG2). |
| Indolecarboxamide Derivatives | Modifications to the acetamide side chain to create heteroaryl and squaramide derivatives. | Agonism of the Formyl Peptide Receptor 2 (FPR2), involved in resolving inflammation. | In vitro assays using mouse primary microglial cells. |
| 2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide Derivatives | Oxime group at position 3 of the indole ring. | Antioxidant activity. | Ferric reducing antioxidant power (FRAP) and 1,1-diphenyl-2-picrylhydrazyl (DPPH) assays. |
Potential Signaling Pathways for Investigation
Based on the activities of related compounds, several signaling pathways could be hypothesized for this compound. The following diagrams illustrate these potential pathways.
Caption: Potential mechanism via butyrylcholinesterase inhibition.
Caption: Potential anticancer mechanism via tubulin inhibition.
Caption: Potential anti-inflammatory mechanism via FPR2 agonism.
Experimental Protocols for Future Validation
To validate the mechanism of action of this compound, a systematic experimental approach is required. The following outlines key experimental protocols that could be employed.
Initial Screening: Target Identification
A broad-based initial screening is necessary to identify the primary biological target of the compound.
Caption: Workflow for initial target identification.
Methodology:
-
Broad Target-Based Screening: The compound would be tested against a large panel of known biological targets, such as kinases, G-protein coupled receptors (GPCRs), and enzymes, using commercially available screening services.
-
Phenotypic Screening: The compound's effect on various cellular phenotypes would be assessed in relevant cell lines. This could include assays for cell viability, proliferation, apoptosis, and the production of inflammatory mediators.
Target Validation and Mechanistic Studies
Once a primary target is identified, further experiments are needed to validate this interaction and elucidate the downstream signaling pathways.
Methodology:
-
In Vitro Binding Assays: Direct binding of the compound to the purified target protein would be confirmed using techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Enzyme Inhibition/Activation Assays: If the target is an enzyme, detailed kinetic studies would be performed to determine the mechanism of inhibition or activation (e.g., competitive, non-competitive).
-
Cellular Thermal Shift Assay (CETSA): This assay would be used to confirm target engagement within a cellular context.
-
Western Blotting and Phospho-protein Analysis: To map the downstream signaling cascade, the phosphorylation status of key signaling proteins would be analyzed by Western blotting following treatment of cells with the compound.
-
Gene Expression Analysis: Techniques such as quantitative PCR (qPCR) or RNA sequencing would be used to determine the effect of the compound on the expression of target-related genes.
Conclusion
While the specific mechanism of action of this compound remains uncharacterized, the rich pharmacology of related indole acetamide derivatives provides a valuable starting point for future research. A systematic approach involving broad initial screening followed by rigorous target validation and mechanistic studies will be crucial to unraveling the biological activity of this compound. The experimental workflows and potential signaling pathways outlined in this guide offer a roadmap for these future investigations. Researchers are encouraged to undertake these studies to determine the therapeutic potential of this novel molecule.
"comparative study of antioxidant potential of different indole acetamides"
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of novel antioxidant compounds has identified indole derivatives as a promising class of therapeutic agents. Their inherent ability to scavenge free radicals and mitigate oxidative stress positions them as valuable candidates in the development of treatments for a spectrum of diseases, from neurodegenerative disorders to cancer. This guide provides a comprehensive comparative study of the antioxidant potential of various indole acetamides, supported by experimental data and detailed methodologies, to aid researchers in this critical field.
Quantitative Assessment of Antioxidant Activity
The antioxidant capacity of a compound is primarily evaluated by its ability to neutralize free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays are two of the most widely accepted methods for this purpose. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals, is a key metric for comparison. A lower IC50 value signifies a higher antioxidant potential.
A pivotal study by Ali et al. (2021) synthesized and evaluated a series of twenty-four indole-3-acetamide derivatives for their antioxidant activities. The IC50 values from this study are presented in Table 1, offering a clear comparison of their efficacy against DPPH and ABTS radicals.[1]
Table 1: Antioxidant Potential of Indole-3-Acetamide Derivatives (IC50 in µM) [1]
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| 1 | 2.75 ± 0.03 | 2.19 ± 0.08 |
| 2 | 2.69 ± 0.12 | 2.11 ± 0.11 |
| 3 | 2.51 ± 0.15 | 1.95 ± 0.14 |
| 4 | 2.44 ± 0.09 | 1.88 ± 0.07 |
| 5 | 2.38 ± 0.1 | 1.81 ± 0.09 |
| 6 | 1.95 ± 0.18 | 1.35 ± 0.15 |
| 7 | 2.03 ± 0.21 | 1.48 ± 0.19 |
| 8 | 1.55 ± 0.07 | 0.95 ± 0.06 |
| 9 | 1.68 ± 0.11 | 1.12 ± 0.1 |
| 10 | 1.21 ± 0.24 | 0.65 ± 0.21 |
| 11 | 0.95 ± 0.13 | 0.45 ± 0.12 |
| 12 | 1.08 ± 0.09 | 0.58 ± 0.08 |
| 13 | 1.33 ± 0.17 | 0.77 ± 0.16 |
| 14 | 1.41 ± 0.06 | 0.85 ± 0.05 |
| 15 | 0.81 ± 0.25 | 0.35 ± 0.1 |
| 16 | 1.15 ± 0.14 | 0.61 ± 0.13 |
| 17 | 1.28 ± 0.19 | 0.72 ± 0.18 |
| 18 | 0.88 ± 0.08 | 0.39 ± 0.07 |
| 19 | 1.49 ± 0.22 | 0.91 ± 0.2 |
| 20 | 1.62 ± 0.16 | 1.05 ± 0.15 |
| 21 | 1.75 ± 0.13 | 1.23 ± 0.12 |
| 22 | 1.83 ± 0.05 | 1.31 ± 0.04 |
| 23 | 1.99 ± 0.23 | 1.44 ± 0.22 |
| 24 | 2.15 ± 0.17 | 1.65 ± 0.16 |
| Ascorbic Acid (Standard) | 0.45 ± 0.05 | 0.31 ± 0.04 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key antioxidant assays are provided below.
DPPH Radical Scavenging Assay
This assay is based on the reduction of the stable DPPH radical by an antioxidant. The color change from violet to yellow is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Test compounds (indole acetamides)
-
Positive control (e.g., Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Preparation of test samples: Dissolve the indole acetamide derivatives and the positive control in methanol to prepare a stock solution (e.g., 1 mg/mL). Serially dilute the stock solutions to obtain a range of concentrations.
-
Assay:
-
Add 100 µL of the DPPH solution to each well of a 96-well microplate.
-
Add 100 µL of the different concentrations of the test compounds or the standard to the respective wells.
-
For the blank, add 100 µL of methanol instead of the test sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample.
ABTS Radical Scavenging Assay
This assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is monitored by the decrease in absorbance.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Test compounds (indole acetamides)
-
Positive control (e.g., Trolox or Ascorbic acid)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS radical cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ stock solution.
-
-
Preparation of ABTS working solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Preparation of test samples: Prepare serial dilutions of the indole acetamide derivatives and the positive control in the same solvent used for the ABTS working solution.
-
Assay:
-
Add 190 µL of the ABTS working solution to each well of a 96-well microplate.
-
Add 10 µL of the different concentrations of the test compounds or the standard to the respective wells.
-
-
Incubation: Incubate the plate in the dark at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the same formula as for the DPPH assay. The IC50 value is determined from the dose-response curve.
Visualizing Methodologies and Pathways
To provide a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow for Antioxidant Assays
Caption: Workflow for DPPH and ABTS antioxidant assays.
Proposed Signaling Pathway for Antioxidant Activity of Indole Acetamides
While the precise signaling pathways activated by indole acetamides are still under active investigation, evidence from related indole compounds suggests a plausible mechanism involving the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This pathway is a master regulator of the cellular antioxidant response.
References
Cross-Validation of In Vitro and In Vivo Results for Indole-Based Anticancer Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with potent pharmacological activities, particularly in oncology.[1][2][3] The journey from a promising compound in a lab dish to a potential clinical candidate is a rigorous process of validation, where a strong correlation between in vitro and in vivo results is a critical determinant of success. This guide provides an objective comparison of the in vitro and in vivo performance of selected indole-based compounds, supported by experimental data and detailed methodologies, to aid researchers in the crucial stages of drug discovery and development.
Data Presentation: A Comparative Analysis of Efficacy
The following tables summarize the quantitative data for representative indole-based compounds, showcasing their in vitro cytotoxicity and in vivo anticancer activity. This side-by-side comparison is essential for evaluating the translational potential of these compounds.
Table 1: In Vitro Cytotoxicity of Indole-Based Compounds
| Compound | Target/Pathway | Cancer Cell Line | In Vitro Efficacy (IC50/GI50) | Reference |
| Evodiamine | Apoptosis induction, Cell cycle arrest at G2/M | HepG2 (Liver), SMMC-7721 (Liver) | ≈ 1 µM for both cell lines | [4] |
| Indole-3-carbinol | Apoptosis induction (ROS-mediated) | H1299 (Lung) | 449.5 µM | [4] |
| Indolylmaleimide (Ro 31-8220) | Protein Kinase C (PKC) inhibitor | - | PKCα: 5 nM, GSK-3β: 38 nM | [5] |
| Indole-2-carboxamide (Va) | EGFR, BRAFV600E, VEGFR-2 inhibitor | Various cancer cell lines | EGFR: 71 nM, BRAFV600E: 77 nM | [6] |
| Indole-based Ferulic Acid Derivative (82) | Antiviral (SARS-CoV-2) | Vero cells | 70.85 µM | [3] |
| Indole-tetrazole coupled aromatic amide (7) | Tubulin polymerization inhibitor | MCF-7 (Breast), A549 (Lung), SKOV3 (Ovarian) | 3.5 - 8.7 µM | [3] |
Table 2: In Vivo Efficacy of Indole-Based Compounds
| Compound | In Vivo Model | Dosing Regimen | In Vivo Efficacy | Reference |
| Indole-acrylonitrile prodrug (A131 acyl analog) | Mouse model of paclitaxel-resistant colon cancer | 80 mg/kg, twice a day (oral) | 76% inhibition of tumor development | [7] |
| Indole nitroolefin (Compound 14 & 16) | Subcutaneous RM1 xenograft model in C57BL/6 mice | Not specified | Significant suppression of urological cancer cells | [8] |
| Indolyl-hydrazone (Compound 5) | Breast cancer xenograft model | Not specified | Significant tumor growth inhibition | [9] |
| LSD1 Inhibitor (Compound 43) | A549 xenograft models | Not specified | Strong antitumor effect | [3] |
Experimental Protocols
Detailed and reproducible methodologies are fundamental to the validation of scientific findings. Below are protocols for key experiments cited in the evaluation of indole-based compounds.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.[1]
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[1]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the indole compound. A vehicle control (e.g., DMSO) and a positive control (a known anticancer drug) are included.[1]
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.
-
MTT Addition: MTT solution is added to each well, and the plate is incubated for another 2-4 hours. Metabolically active cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated from the dose-response curve.[1]
In Vivo Antitumor Efficacy: Xenograft Model
Xenograft models are crucial for evaluating the therapeutic potential of a compound in a living organism.
-
Cell Implantation: A specific number of human cancer cells (e.g., 1.5 x 10^5 cells/mouse) are subcutaneously injected into immunocompromised mice (e.g., C57BL/6).[8]
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., approximately 100 mm³).[8]
-
Randomization and Treatment: The mice are randomized into control and treatment groups. The indole compound is administered according to a specific dosing regimen (e.g., oral, intravenous).[8]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Efficacy Evaluation: At the end of the study, the tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the control group.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Visual representations of complex biological processes and experimental designs are invaluable for clear communication and understanding.
Caption: A generalized workflow for the cross-validation of indole compounds.
Caption: Indole compounds can inhibit the PI3K/Akt/mTOR signaling pathway.[10][11]
Concluding Remarks
The successful translation of an in vitro discovery to an in vivo therapeutic candidate relies on a robust and systematic validation process. The data presented in this guide highlight the significant anticancer potential of various indole-based compounds. A thorough understanding of their mechanisms of action, including their effects on key signaling pathways such as PI3K/Akt/mTOR, is crucial for the rational design and development of more potent and selective indole-based drugs for cancer therapy.[10][11] While in vitro assays are indispensable for high-throughput screening, in vivo studies in relevant animal models remain the gold standard for validating therapeutic efficacy in a physiological context.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Tubulin Inhibitors: A Focus on Indole-Based Compounds
A comprehensive comparison of the novel compound 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide with established tubulin inhibitors cannot be provided at this time due to a lack of available scientific literature and experimental data on its biological activity as a tubulin inhibitor. Extensive searches of scientific databases, chemical supplier information, and patent literature did not yield any evidence of this specific compound being evaluated as an inhibitor of tubulin polymerization or microtubule dynamics.
Therefore, this guide will instead provide a comparative overview of well-established classes of tubulin inhibitors, including a discussion of known indole-based tubulin inhibitors, to offer a relevant framework for researchers, scientists, and drug development professionals.
Introduction to Tubulin Inhibition
Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division, intracellular transport, and maintenance of cell shape. Their critical role in mitosis makes them a prime target for the development of anticancer agents. Tubulin inhibitors disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These agents are broadly classified into two main categories: microtubule-stabilizing agents and microtubule-destabilizing agents.
Major Classes of Tubulin Inhibitors
A variety of compounds, many of which are natural products or their derivatives, have been identified as potent tubulin inhibitors. They exert their effects by binding to distinct sites on the tubulin protein. The three most well-characterized binding sites are the colchicine, vinca, and taxane sites.
| Class | Binding Site | Mechanism of Action | Examples |
| Taxanes | Taxane Site | Stabilize microtubules by promoting tubulin polymerization and preventing depolymerization.[1][2] | Paclitaxel, Docetaxel |
| Vinca Alkaloids | Vinca Site | Inhibit tubulin polymerization, leading to microtubule destabilization.[3][4] | Vincristine, Vinblastine |
| Colchicine Site Binders | Colchicine Site | Inhibit tubulin polymerization by binding to the interface between α- and β-tubulin.[5][6] | Colchicine, Combretastatins |
Table 1: Major Classes of Tubulin Inhibitors
Experimental Protocols for Evaluating Tubulin Inhibitors
The evaluation of a compound's potential as a tubulin inhibitor involves a series of in vitro and cell-based assays.
1. Tubulin Polymerization Assay:
-
Objective: To determine if a compound inhibits or promotes the polymerization of purified tubulin in vitro.
-
Methodology: Purified tubulin is incubated with the test compound in a polymerization-promoting buffer (e.g., containing GTP and glutamate) at 37°C. The change in turbidity (light scattering) is monitored over time using a spectrophotometer at 340 nm. An increase in absorbance indicates polymerization. Known inhibitors (e.g., colchicine) and stabilizers (e.g., paclitaxel) are used as controls.
2. Cell Viability/Cytotoxicity Assays (e.g., MTT, XTT):
-
Objective: To assess the cytotoxic effect of the compound on cancer cell lines.
-
Methodology: Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48-72 hours). A reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, which is converted to a colored formazan product by metabolically active cells. The absorbance is measured, and the IC50 (half-maximal inhibitory concentration) is calculated.
3. Cell Cycle Analysis:
-
Objective: To determine the effect of the compound on cell cycle progression.
-
Methodology: Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of the cells is then analyzed by flow cytometry. A buildup of cells in the G2/M phase is characteristic of tubulin inhibitors.
4. Immunofluorescence Microscopy:
-
Objective: To visualize the effect of the compound on the microtubule network within cells.
-
Methodology: Cells grown on coverslips are treated with the compound, fixed, permeabilized, and then stained with an antibody specific for α-tubulin, followed by a fluorescently labeled secondary antibody. The microtubule morphology is then observed using a fluorescence microscope. Disruption of the normal filamentous microtubule network or formation of abnormal microtubule structures is indicative of tubulin-targeting activity.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of tubulin inhibitors and a typical workflow for their evaluation.
Caption: General mechanism of tubulin inhibitors.
Caption: Experimental workflow for tubulin inhibitor evaluation.
Indole-Based Tubulin Inhibitors
The indole scaffold is a "privileged structure" in medicinal chemistry and is present in numerous natural and synthetic compounds with potent tubulin inhibitory activity. Many indole-based compounds are known to bind to the colchicine binding site of tubulin. For instance, derivatives of combretastatin A-4, a potent natural tubulin inhibitor, have been synthesized with indole rings to improve their pharmacological properties.
While the specific compound "this compound" lacks data, other indole acetamide derivatives have been investigated for various biological activities. For future research, it would be valuable to subject this compound to the experimental workflow described above to determine if it possesses any tubulin-modulating properties.
Conclusion
Although a direct comparison involving this compound is not feasible, this guide provides a foundational understanding of the major classes of tubulin inhibitors, their mechanisms of action, and the experimental approaches used for their evaluation. The indole nucleus remains a promising scaffold for the design of novel tubulin inhibitors, and further investigation into various indole derivatives is warranted to discover new and effective anticancer agents. Researchers interested in "this compound" are encouraged to perform the necessary biological assays to elucidate its potential as a tubulin inhibitor.
References
- 1. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indole molecules as inhibitors of tubulin polymerization: potential new anticancer agents, an update (2013-2015) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole derivatives as tubulin polymerization inhibitors for the development of promising anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Potent Anticancer Activity of Novel Indole-Based Bcl-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Selectivity of Indole-based Acetamides for Cancer Cells: A Comparative Analysis
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with potent biological activities, including anticancer effects.[1][2] Derivatives of indole have been shown to exert their antitumor effects through diverse mechanisms, such as inducing programmed cell death (apoptosis), causing cell cycle arrest, and inhibiting critical enzymes like tubulin and various kinases.[3][4][5] A key aspect of developing effective cancer therapeutics is ensuring they selectively target cancer cells while minimizing harm to healthy, non-cancerous cells. This guide examines the available data on the selectivity of indole derivatives, providing a framework for evaluating the potential of novel compounds like 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide.
Comparative Cytotoxicity of Indole Derivatives
The cytotoxic activity of a compound is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit the growth of 50% of a cell population. A lower IC50 value indicates higher potency. To evaluate selectivity, IC50 values against cancer cell lines are compared with those against normal, non-cancerous cell lines. A higher selectivity index (ratio of IC50 in normal cells to IC50 in cancer cells) indicates a more favorable therapeutic window.
While specific data for this compound is unavailable, the following tables summarize the cytotoxic activity of various structurally related indole derivatives against a panel of human cancer and normal cell lines, as reported in recent studies.
| Compound ID | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Indole-aryl-amide 5 | HT29 | Colon Cancer | Not specified | [2] |
| Compound 2 | MCF7 | Breast Cancer | 0.81 | [2] |
| PC3 | Prostate Cancer | 2.13 | [2] | |
| Compound 4 | HT29 | Colon Cancer | 0.96 | [2] |
| HeLa | Cervical Cancer | 1.87 | [2] | |
| MCF7 | Breast Cancer | 0.84 | [2] | |
| Compound 7d | HeLa | Cervical Cancer | 0.52 | [6][7] |
| MCF-7 | Breast Cancer | 0.34 | [6][7] | |
| HT-29 | Colon Cancer | 0.86 | [6][7] | |
| Isatin Derivative 3c | A549 | Lung Cancer | Good selectivity | [1] |
| Isatin Derivative 2h | - | - | Effective inhibition | [1] |
| Compound 5r | HepG2 | Liver Cancer | 10.56 ± 1.14 | [5][8] |
| Compound ID | Normal Cell Line | Cell Type | IC50 (µM) | Reference |
| Indole-aryl-amide 5 | Healthy human intestinal cells | Intestinal | Not affecting | [2] |
| Compound 2 | I407 | Embryonic Intestinal | 0.35 | [2] |
| Compound 3 | 3T3 | Embryonic Fibroblast | 0.50 | [2] |
| I407 | Embryonic Intestinal | 75.0 | [2] | |
| Compound 4 | 3T3 | Embryonic Fibroblast | 0.63 | [2] |
| Various Isatin Derivatives | HEK293 | Human Embryonic Kidney | Evaluated | [1] |
Experimental Protocols
The evaluation of a compound's selectivity for cancer cells involves a series of well-defined experimental procedures. Below are detailed methodologies for key assays commonly cited in the study of indole derivatives.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (like DMSO) for a specified period, typically 48 or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 590 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Flow Cytometry for Apoptosis Analysis
This technique is used to quantify the percentage of cells undergoing apoptosis (programmed cell death) after treatment with the compound.
Protocol:
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS).
-
Staining: Cells are resuspended in a binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the DNA of necrotic or late apoptotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by a flow cytometer. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence signals.
Potential Signaling Pathways
The anticancer activity of indole derivatives is often attributed to their interaction with various cellular signaling pathways that regulate cell proliferation, survival, and death. While the specific mechanism for this compound is yet to be elucidated, related compounds have been shown to act through several key pathways.
Caption: Potential signaling pathways targeted by indole derivatives.
The available evidence from structurally similar compounds suggests that the indole-acetamide scaffold is a promising starting point for the development of selective anticancer agents. Further investigation into this compound, including direct comparative cytotoxicity studies against a panel of cancer and normal cell lines, is warranted to fully elucidate its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ptfarm.pl [ptfarm.pl]
- 4. mdpi.com [mdpi.com]
- 5. [PDF] Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation | Semantic Scholar [semanticscholar.org]
- 6. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and bioactive evaluation of N-((1-methyl-1H-indol-3-yl)methyl)-N-(3,4,5-trimethoxyphenyl)acetamide derivatives as agents for inhibiting tubulin polymerization - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Novel N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Reproducibility of the Synthesis of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide: A Comparative Guide
For researchers and professionals in drug development, the reproducibility of a synthetic route is a critical factor in the selection of lead compounds for further investigation. This guide provides a comparative analysis of a proposed synthetic pathway for 2-(3-formyl-2-methyl-1H-indol-1-yl)acetamide and an established method for a structurally related indole derivative. The objective is to offer a clear comparison of methodologies, yields, and reaction conditions to aid in the assessment of synthetic feasibility and reproducibility.
Comparison of Synthetic Methodologies
The synthesis of this compound can be approached through a multi-step process, for which a plausible route is proposed based on established organic chemistry principles and analogous reactions reported in the literature. For comparison, a well-documented synthesis of a similar N-substituted 2-(3-formyl-1H-indol-1-yl)acetamide is presented.
| Parameter | Proposed Synthesis of this compound | Alternative Synthesis: N-substituted 2-(3-formyl-1H-indol-1-yl)acetamide Derivatives[1] |
| Starting Materials | 2-methyl-1H-indole, 2-chloroacetamide | Indole-3-carbaldehyde, various substituted 2-chloroacetamides |
| Key Reactions | N-alkylation, Vilsmeier-Haack formylation | N-alkylation |
| Reaction Time | ~28 hours | Not specified |
| Overall Yield | Estimated ~60-70% | Not specified |
| Purification | Column chromatography | Recrystallization |
Experimental Protocols
Proposed Synthesis of this compound
This proposed synthesis involves a two-step process starting from 2-methyl-1H-indole.
Step 1: Synthesis of 2-(2-methyl-1H-indol-1-yl)acetamide
-
To a solution of 2-methyl-1H-indole (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (1.2 equivalents) portion-wise at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 1 hour.
-
Add 2-chloroacetamide (1.1 equivalents) and stir the reaction mixture at room temperature for 24 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-methyl-1H-indol-1-yl)acetamide.
Step 2: Synthesis of this compound
-
In a flask, cool a solution of anhydrous DMF (3 equivalents) to 0 °C under an inert atmosphere.
-
Slowly add phosphorus oxychloride (1.2 equivalents) to the cooled DMF and stir for 30 minutes.
-
Add a solution of 2-(2-methyl-1H-indol-1-yl)acetamide (1 equivalent) in anhydrous DMF to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat at 40-50 °C for 2 hours.
-
Cool the mixture and pour it into a stirred mixture of ice and aqueous sodium hydroxide solution to neutralize.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to obtain this compound.
Alternative Synthesis: N-substituted-2-(3-formyl-1H-indol-1-yl)acetamide Derivatives[1]
The synthesis of these derivatives was carried out following a reported protocol. A mixture of the appropriate aromatic substituted indole-3-carbaldehyde and various substituted 2-chloroacetamides are reacted to yield the final products.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the experimental workflows for the proposed and alternative syntheses.
Caption: Proposed two-step synthesis of the target compound.
Caption: General workflow for the alternative synthesis.
Conclusion
The proposed synthesis for this compound is based on reliable and well-established reactions, suggesting a high likelihood of success and reproducibility. The Vilsmeier-Haack reaction is a standard method for the formylation of electron-rich aromatic rings like indoles, and the N-alkylation with 2-chloroacetamide is also a common transformation. The alternative synthesis provides a more direct route if the appropriately substituted indole-3-carbaldehyde is available. The choice between these methods will depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final compound. For the target compound of this guide, the proposed two-step synthesis starting from 2-methyl-1H-indole appears to be a viable and reproducible strategy.
References
Confirming the Target Engagement of Novel Indole-Based Compounds in a Cellular Context: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The discovery of novel therapeutic agents requires rigorous validation of their mechanism of action, a critical step of which is confirming direct binding to their intended molecular target within a cellular environment. This guide provides a comparative overview of key experimental methodologies to confirm the target engagement of a hypothetical novel compound, 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. We will explore the principles, protocols, and expected outcomes of several widely-used assays, offering a framework for selecting the most appropriate strategy.
Methodology Comparison: Approaches to Validate Target Engagement
Validating that a compound binds its intended target in the complex milieu of a cell is a cornerstone of drug development.[1] Several biophysical and biochemical techniques have been adapted for this purpose. Here, we compare three prominent methods: the Cellular Thermal Shift Assay (CETSA), biochemical kinase assays, and affinity pulldown assays.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method for assessing target engagement in intact cells and tissues.[1] The underlying principle is that ligand binding stabilizes a target protein, resulting in an increased resistance to thermal denaturation.[2][3][4][5] This change in thermal stability is then quantified to confirm the interaction.
The general workflow involves treating cells with the compound, heating the cells across a temperature gradient, lysing them, and then separating the soluble protein fraction from the aggregated, denatured proteins.[1][6] The amount of the target protein remaining in the soluble fraction is then quantified.[1][7]
a) Protocol 1: CETSA with Western Blot Detection
This traditional method relies on immunoblotting to detect the endogenous target protein.[8]
-
Cell Culture and Treatment: Plate cells and grow to ~80% confluency. Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-3 hours) at 37°C.[8]
-
Harvesting and Aliquoting: Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes for each temperature point.
-
Heat Treatment: Place the PCR tubes in a thermocycler with a temperature gradient (e.g., 40°C to 68°C) for 3 minutes, followed by cooling at 25°C for 3 minutes.[9]
-
Cell Lysis: Lyse the cells by freeze-thawing (e.g., 3 cycles using liquid nitrogen and a water bath).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.
-
Western Blotting: Separate the protein samples by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific to the target protein. Use a secondary antibody for detection.
-
Analysis: Quantify the band intensities for each temperature point. Plot the relative band intensity against the temperature to generate melting curves for both the compound-treated and vehicle-treated samples. The difference in the melting temperature (Tm) indicates the thermal shift.[7]
b) Protocol 2: High-Throughput HiBiT CETSA
This method offers higher throughput by using a bioluminescent reporter system.[2][3][4] It requires the target protein to be endogenously tagged with the 11-amino-acid HiBiT peptide.
-
Cell Culture and Treatment: Use a cell line expressing the HiBiT-tagged protein of interest. Seed cells in a 96-well or 384-well plate. Treat with a serial dilution of the compound or vehicle for 1 hour at 37°C.[9]
-
Heat Treatment: Seal the plate and place it in a thermocycler with a temperature gradient for 3 minutes, followed by a 3-minute cool-down step.[9]
-
Lysis and Detection: Add Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT protein and luciferase substrate.[9][10] This reconstitutes the NanoLuc® luciferase, generating a luminescent signal only if the HiBiT-tagged protein is soluble.
-
Signal Quantification: Incubate at room temperature for 10 minutes to allow the signal to stabilize.[9] Read the luminescence on a plate reader.
-
Analysis: Normalize the luminescence signals and plot them against temperature to generate melting curves. Calculate the thermal shift induced by the compound.
In Vitro Biochemical Kinase Assays
Since many indole-based molecules are kinase inhibitors, a direct biochemical assay using the purified putative kinase target is a common and powerful approach.[11] These assays directly measure the compound's ability to inhibit the enzymatic activity of its target.
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[12]
-
Reagent Preparation: Prepare a serial dilution of this compound in DMSO. Prepare solutions of the purified target kinase and its specific substrate peptide in kinase buffer. The ATP concentration should be at or near the Km for the kinase.[13]
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions. Add the purified kinase enzyme and incubate briefly (15-30 minutes) at room temperature to allow for compound binding.[14]
-
Initiation: Initiate the reaction by adding the ATP/substrate mixture.[13][14]
-
Incubation: Incubate for 60 minutes at room temperature.[13][14]
-
ADP Detection: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light.[12][13]
-
Quantification: Measure the luminescent signal with a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[13]
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the compound concentration to determine the IC50 value.[13]
Affinity Pulldown Assays
Affinity pulldown assays are used to isolate and identify protein binding partners.[5] For target engagement, a "bait" (e.g., a biotinylated version of the test compound) is used to capture its "prey" (the target protein) from a cell lysate.[15][16]
-
Bait Preparation: Synthesize a biotinylated version of this compound.
-
Cell Lysate Preparation: Grow and harvest cells. Lyse cells in a non-denaturing buffer containing protease inhibitors. Clarify the lysate by centrifugation.
-
Bead Incubation: Incubate the cell lysate with streptavidin-coated magnetic beads and the biotinylated compound for several hours at 4°C with gentle rotation.[17] Include a control with biotin alone to identify non-specific binders.
-
Washing: Use a magnetic rack to pellet the beads. Discard the supernatant and wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.[17]
-
Elution: Elute the bound proteins from the beads using an elution buffer (e.g., by boiling in SDS-PAGE sample buffer).[17]
-
Analysis: Separate the eluted proteins by SDS-PAGE. The target protein can be identified by Western blotting with a specific antibody.
Hypothetical Signaling Pathway Modulation
Indole-based kinase inhibitors often target critical nodes in cell proliferation and survival pathways.[11] A novel compound like this compound might, for example, inhibit a receptor tyrosine kinase (RTK) or a downstream kinase like MEK, thereby blocking the MAPK/ERK signaling cascade.
References
- 1. news-medical.net [news-medical.net]
- 2. HiBiT Cellular Thermal Shift Assay (HiBiT CETSA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. Pull-down assays [sigmaaldrich.com]
- 6. annualreviews.org [annualreviews.org]
- 7. researchgate.net [researchgate.net]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. bmglabtech.com [bmglabtech.com]
- 10. eubopen.org [eubopen.org]
- 11. benchchem.com [benchchem.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Pull-Down Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. Using Affinity Pulldown Assays to Study Protein-Protein Interactions of human NEIL1 Glycosylase and the Checkpoint Protein RAD9-RAD1-HUS1 (9-1-1) Complex - PMC [pmc.ncbi.nlm.nih.gov]
"benchmarking the anti-inflammatory activity of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide"
A Comparative Guide to the Anti-inflammatory Activity of Indole-based Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-inflammatory activity of indole derivatives, with a focus on compounds structurally related to 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. Due to the limited availability of public data on this specific molecule, this guide benchmarks the performance of analogous indole-3-carboxaldehyde and indole-acetamide derivatives against established anti-inflammatory agents. The data presented is compiled from various preclinical studies and aims to provide a valuable resource for researchers engaged in the discovery and development of novel anti-inflammatory drugs.
Quantitative Comparison of Anti-inflammatory Activity
The anti-inflammatory potential of various indole derivatives has been evaluated through their ability to inhibit key inflammatory mediators and enzymes. The following table summarizes the half-maximal inhibitory concentrations (IC50) for cyclooxygenase (COX) enzymes and the inhibition of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). These parameters are crucial in assessing the anti-inflammatory efficacy of a compound.
| Compound | Target | IC50 Value | Reference Compound | IC50 Value (Reference) |
| Indole-3-Carboxaldehyde & Derivatives | ||||
| Ursolic acid-Indole conjugate (UA-1) | NO Inhibition | 2.2 ± 0.4 µM | Ursolic Acid | 17.5 ± 2.0 µM |
| 1,3-Dihydro-2H-indolin-2-one derivative (4e) | COX-2 | 2.35 ± 0.04 µM | Celecoxib | Not specified in study |
| 1,3-Dihydro-2H-indolin-2-one derivative (9h) | COX-2 | 2.422 ± 0.10 µM | Celecoxib | Not specified in study |
| 1,3-Dihydro-2H-indolin-2-one derivative (9i) | COX-2 | 3.34 ± 0.05 µM | Celecoxib | Not specified in study |
| Indole-Acetamide & Derivatives | ||||
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | NO Inhibition | Not specified in study | Indomethacin | Not specified in study |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | IL-6 Inhibition | Not specified in study | Indomethacin | Not specified in study |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | TNF-α Inhibition | Not specified in study | Indomethacin | Not specified in study |
| N-substituted indole and aminophenylmorpholin-3-one conjugate (Compound 4) | TNF-α Inhibition | 71% inhibition | Not specified | Not specified |
| N-substituted indole and aminophenylmorpholin-3-one conjugate (Compound 4) | IL-6 Inhibition | 53% inhibition | Not specified | Not specified |
Note: The presented data is a compilation from multiple sources and direct comparison between different studies should be made with caution due to variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the anti-inflammatory activity of indole derivatives.
In-vitro Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production
This assay assesses the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Procedure:
-
RAW 264.7 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are pre-treated with various concentrations of the test compounds for 1 hour.
-
Inflammation is induced by adding LPS (1 µg/mL) to the wells, and the plates are incubated for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.[1][2]
-
In-vitro Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
This experiment measures the inhibitory effect of compounds on the production of key pro-inflammatory cytokines, TNF-α and IL-6, in LPS-stimulated macrophages.
-
Cell Line: RAW 264.7 or microglial cells.[3]
-
Procedure:
-
Cells are cultured and stimulated with LPS in the presence or absence of the test compounds, as described for the NO inhibition assay.
-
After a 24-hour incubation period, the cell culture supernatant is collected.
-
The concentrations of TNF-α and IL-6 in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
The percentage of cytokine inhibition is calculated, and IC50 values are determined.[3][4]
-
In-vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of a compound to selectively inhibit the activity of COX-1 and COX-2 enzymes, which are critical in the inflammatory pathway.
-
Method: A common method is the whole blood assay or using purified enzymes.
-
Procedure (using a COX inhibitor screening kit):
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture includes the respective enzyme (COX-1 or COX-2), arachidonic acid (substrate), and the test compound at various concentrations.
-
The reaction is incubated for a specific time at a controlled temperature.
-
The product of the enzymatic reaction, prostaglandin H2 (PGH2), is then measured, often through a colorimetric or fluorometric method.
-
The percentage of COX inhibition is calculated, and IC50 values for both COX-1 and COX-2 are determined to assess the compound's potency and selectivity.[5][6]
-
In-vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a widely used animal model to evaluate the acute anti-inflammatory activity of a compound.
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Procedure:
-
A pre-dose measurement of the rat's paw volume is taken using a plethysmometer.
-
The test compound or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), inflammation is induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the rat's hind paw.
-
The paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group with the control group.[7]
-
Signaling Pathway and Experimental Workflow
The anti-inflammatory effects of many indole derivatives are mediated through the modulation of key signaling pathways, such as the NF-κB pathway. The following diagrams illustrate a simplified representation of this pathway and a typical experimental workflow for evaluating anti-inflammatory compounds.
References
- 1. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. TNF-α and IL-6 inhibitors: Conjugates of N-substituted indole and aminophenylmorpholin-3-one as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
For researchers, scientists, and professionals in drug development, the responsible disposal of chemical compounds is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential, step-by-step procedures for the proper disposal of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide, ensuring the safety of laboratory personnel and compliance with regulatory standards. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the known hazards of its constituent functional groups—indole and acetamide—is imperative.
I. Immediate Safety Considerations & Personal Protective Equipment (PPE)
Before beginning any disposal process, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). The chemical should be managed in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Required PPE:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves, such as nitrile rubber, should be worn.
-
Body Protection: A lab coat or other protective clothing is necessary to prevent skin contact.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[2]
II. Hazard Assessment and Waste Classification
Due to the presence of the acetamide functional group, this compound should be handled with caution. Acetamide itself is suspected of causing cancer (H351).[3][4] Therefore, this compound must be treated as hazardous waste.
Precautionary Hazard Summary:
| Parameter | Guideline for this compound | Citation |
| GHS Hazard Statements | Assumed to be harmful if swallowed and a suspected carcinogen. | [5] |
| Waste Classification | Hazardous Waste | [1][6] |
| Storage | Store in a cool, dry, well-ventilated, and secure area away from incompatible materials like strong oxidizing agents. | [6] |
| Disposal Recommendation | Dispose of contents/container to an approved waste disposal plant. Do not dispose of down the sink or in regular trash. | [5][7] |
III. Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in strict accordance with local, state, and federal regulations.[1]
-
Waste Collection:
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, absorbent pads), in a designated, sealable, and chemically resistant waste container.[2]
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[6]
-
-
Container Labeling:
-
Clearly and accurately label the waste container with the words "Hazardous Waste" and the full chemical name: "this compound".[1]
-
-
Temporary Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6] This area should be secure and accessible only to authorized personnel.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a certified chemical waste disposal contractor to arrange for pickup.[2]
-
Provide them with the full chemical name and any available hazard information.
-
-
Spill Management:
-
In the event of a spill, evacuate the area of unnecessary personnel.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., sand, earth).
-
Collect the absorbed material and place it into a suitable, closed container for disposal as hazardous waste.[6]
-
Ventilate the affected area and decontaminate the spill site.
-
IV. Experimental Workflow and Disposal Decision Process
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This document provides guidance based on the properties of related chemical compounds. Always consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols and to ensure compliance with all applicable regulations.
References
Essential Safety and Operational Guide for Handling 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 2-(3-Formyl-2-methyl-1H-indol-1-yl)acetamide. The procedural guidance herein is predicated on established safety protocols for analogous chemical structures, ensuring a conservative and robust approach to laboratory safety and chemical management.
Immediate Safety Considerations
Personal Protective Equipment (PPE) Summary
| Protection Level | Equipment | Specifications & Use Case |
| Minimum PPE | Safety Glasses/Goggles, Lab Coat, Long Pants, Closed-toe Shoes | Required for all laboratory work where chemical hazards are present. |
| Hand Protection | Disposable Nitrile Gloves | Provides necessary splash protection. Double gloving is recommended for enhanced safety. Contaminated gloves should be removed and replaced immediately.[1] |
| Eye and Face Protection | Chemical Splash Goggles | Required for robust protection against liquid splashes and chemical vapors.[1][2] |
| Face Shield (worn over goggles) | Recommended when there is a significant splash hazard, such as during the transfer of large volumes or when working with reactions under pressure.[1] | |
| Respiratory Protection | Chemical Fume Hood | All handling of solid and solutions of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1] |
| Respirator | Required if work cannot be conducted in a fume hood and there is a risk of inhaling dust or aerosols. A risk assessment must be performed to select the appropriate respirator, and users must be fit-tested and trained.[1][3] | |
| Body Protection | Chemical-resistant Apron or Gown | Recommended when there is a heightened risk of splashes or contamination.[1] |
Hazard and Precautionary Data
The following table summarizes key hazard statements and precautionary measures derived from related compounds. This information should be considered as a precautionary guide.
| Hazard Category | GHS Hazard Statements (Anticipated) | Precautionary Statements (Recommended) |
| Acute Toxicity | Harmful if swallowed.[2] | Wash face, hands, and any exposed skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[2] |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear protective gloves. IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[2] |
| Eye Damage/Irritation | Causes serious eye irritation. | Wear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |
| Inhalation | May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2] |
| Carcinogenicity | Suspected of causing cancer.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves/protective clothing/eye protection/face protection.[4] |
Standard Operating Procedure: Handling and Disposal Workflow
The following diagram outlines the standard workflow for the safe handling, use, and disposal of this compound. Adherence to this procedural flow is crucial for maintaining a safe laboratory environment.
Caption: Workflow for Safe Handling and Disposal
Detailed Experimental Protocols
1. Preparation:
-
Donning PPE: Before handling the compound, ensure all required PPE is worn correctly. This includes, at a minimum, a lab coat, safety goggles, and nitrile gloves.[1]
-
Work Area Preparation: All handling of the solid compound and its solutions must occur within a certified chemical fume hood.[1] Cover the work surface with disposable absorbent bench paper to contain any potential spills.
2. Handling Procedures:
-
Weighing: When weighing the solid material, perform the task within the fume hood to prevent the inhalation of fine dust particles.[1] Use a tared container to minimize the number of transfer steps.
-
Dissolving: To prepare solutions, add the solid to the solvent slowly and carefully to prevent splashing.
-
Reactions: All reactions involving this compound should be conducted within the fume hood.[1]
3. Storage of the Compound:
-
Store this compound in a tightly sealed and clearly labeled container.[2][5]
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][5]
-
Access to the storage area should be restricted to authorized personnel.
4. Disposal Plan:
-
Waste Characterization: All waste containing this compound, including the pure substance, contaminated consumables (e.g., gloves, weighing paper), and solutions, must be treated as hazardous chemical waste.[6]
-
Containerization: Collect all waste in a designated, sealable, and chemically resistant container. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name.[6]
-
Waste Storage: Store the hazardous waste container in a secure, cool, dry, and well-ventilated area, segregated from incompatible materials.[6]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through a certified professional waste disposal service, in accordance with all local, state, and federal regulations.[2][6] Do not dispose of this chemical down the drain or in the general trash.[6]
5. Accidental Release Measures:
-
Spill Response: In the event of a spill, evacuate the immediate area and ensure adequate ventilation.[7]
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material.
-
Cleanup: Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[3][7]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent and then soap and water.[7]
By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound and ensure a safe and compliant laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

